molecular formula C8H15N3 B1274614 1-butyl-3-methyl-1H-pyrazol-5-amine CAS No. 3524-35-4

1-butyl-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1274614
CAS No.: 3524-35-4
M. Wt: 153.22 g/mol
InChI Key: QOULOAPGXXMZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-3-methyl-1H-pyrazol-5-amine (CAS 3524-35-4) is a chemical compound with the molecular formula C8H15N3 and a molecular weight of 153.23 g/mol. It is a member of the 5-aminopyrazole family, a class of nitrogen-containing heterocycles that serve as privileged scaffolds in medicinal chemistry and organic synthesis due to their diverse biological activities and synthetic versatility . As a key synthetic intermediate, 1-butyl-3-methyl-1H-pyrazol-5-amine is highly valued in research for constructing more complex molecules. Its amine functional group readily participates in various chemical transformations, including palladium-catalyzed cross-coupling reactions to form carbon-nitrogen bonds . This reactivity makes it a valuable building block for generating compound libraries in drug discovery efforts. The structural core of this compound is shared with other pyrazol-5-amines, such as the 1-tert-butyl analog, which have been demonstrated to act as effective precursors in the synthesis of pyrazole-based sulfonamides—a class of compounds with significant interest due to their presence in several FDA-approved drugs . Pyrazole derivatives, in general, have attracted considerable interest in the pharmaceutical and agrochemical industries because of their wide spectrum of biological properties, which can include anti-inflammatory, antiviral, antimicrobial, and antitumor activities . The presence of both electron-donating and electron-accepting groups on the pyrazole ring can also lead to materials with notable nonlinear optical (NLO) properties, making them candidates for applications in materials science . This product is provided for non-human research applications only. It is intended for use in laboratory and chemical synthesis research and is strictly not approved for diagnostic, therapeutic, or any personal use. All buyers assume responsibility for confirming product identity and/or purity prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butyl-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-3-4-5-11-8(9)6-7(2)10-11/h6H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOULOAPGXXMZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC(=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390158
Record name 1-Butyl-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3524-35-4
Record name 1-Butyl-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-butyl-3-methyl-1H-pyrazol-5-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-butyl-3-methyl-1H-pyrazol-5-amine, a substituted aminopyrazole with significant potential in medicinal chemistry. While a specific CAS number for this compound is not readily found in major chemical databases, its structure is well-defined and its chemical behavior can be expertly inferred from closely related and extensively studied analogs. This document will delve into its molecular structure, plausible synthetic routes, predicted physicochemical properties, and its promising applications as a scaffold in the development of novel therapeutics.

Molecular Structure and Identification

1-butyl-3-methyl-1H-pyrazol-5-amine is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, characteristic of the pyrazole core.[1] The ring is substituted with a butyl group at the N1 position, a methyl group at the C3 position, and an amine group at the C5 position.

Chemical Structure:

Caption: Chemical structure of 1-butyl-3-methyl-1H-pyrazol-5-amine.

Due to the potential for tautomerism in pyrazole systems, it is important to note that while the 1-butyl-3-methyl isomer is specified, other isomeric forms could exist under certain conditions.[1] However, N-alkylation, as in this case with a butyl group, generally locks the tautomeric form.

Synthesis and Methodology

The synthesis of 1-alkyl-3-methyl-1H-pyrazol-5-amines typically follows a well-established pathway involving the condensation of a β-keto nitrile with an alkylhydrazine. This approach offers a high degree of modularity, allowing for the introduction of various substituents on the pyrazole core.

A plausible and efficient synthetic route to 1-butyl-3-methyl-1H-pyrazol-5-amine is the reaction of butylhydrazine with 3-aminocrotononitrile (the enamine tautomer of acetoacetonitrile).

Reaction Workflow:

cluster_reactants Reactants cluster_process Reaction cluster_product Product butylhydrazine Butylhydrazine condensation Condensation butylhydrazine->condensation aminocrotononitrile 3-Aminocrotononitrile aminocrotononitrile->condensation product 1-butyl-3-methyl-1H-pyrazol-5-amine condensation->product Cyclization

Caption: General workflow for the synthesis of 1-butyl-3-methyl-1H-pyrazol-5-amine.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of a 1-alkyl-3-methyl-1H-pyrazol-5-amine, adapted from established methodologies for similar compounds.[2]

Materials:

  • Butylhydrazine sulfate

  • Sodium hydroxide

  • 3-Aminocrotononitrile

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Butylhydrazine Free Base: In a round-bottom flask, dissolve butylhydrazine sulfate in water and cool in an ice bath. Slowly add a concentrated solution of sodium hydroxide with stirring until the solution is strongly basic. Extract the aqueous layer with a suitable organic solvent like dichloromethane. Dry the organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain butylhydrazine free base.

  • Condensation and Cyclization: In a separate flask, dissolve 3-aminocrotononitrile in ethanol. To this solution, add the freshly prepared butylhydrazine. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure 1-butyl-3-methyl-1H-pyrazol-5-amine.

Physicochemical Properties

PropertyPredicted Value/RangeRationale/Reference Analog
Molecular Formula C8H15N3Based on structure
Molecular Weight 153.23 g/mol Based on structure
Appearance Colorless to pale yellow solid or oilGeneral property of aminopyrazoles
Boiling Point > 200 °CExtrapolated from similar structures
Melting Point 40-60 °CDependent on purity and crystalline form
Solubility Soluble in most organic solvents (e.g., ethanol, methanol, dichloromethane). Limited solubility in water.Typical for N-alkylated heterocycles
pKa (of the amine) 4-6Similar to other 5-aminopyrazoles

Applications in Drug Discovery and Medicinal Chemistry

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[3][4] These compounds are known to interact with a variety of biological targets, making them valuable starting points for drug discovery programs.[4]

Potential Therapeutic Areas:

  • Kinase Inhibition: Aminopyrazole derivatives have been extensively explored as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.[4] The structural features of 1-butyl-3-methyl-1H-pyrazol-5-amine, particularly the amino group and the potential for further functionalization, make it an attractive scaffold for the design of novel kinase inhibitors.

  • Anticancer Agents: Many compounds containing the 5-aminopyrazole core have demonstrated significant cytotoxic effects against various cancer cell lines.[3][5] This activity is often attributed to their ability to interfere with critical cellular processes in cancer cells.

  • Antibacterial and Antimicrobial Agents: The aminopyrazole moiety has been incorporated into molecules with potent antibacterial and antimicrobial properties.[4]

  • Central Nervous System (CNS) Disorders: Certain pyrazole derivatives have shown activity in the central nervous system, suggesting potential applications in the treatment of neurological and psychiatric disorders.

The butyl group at the N1 position can contribute to improved pharmacokinetic properties, such as increased lipophilicity, which may enhance cell membrane permeability and oral bioavailability. The methyl group at C3 and the amino group at C5 provide key points for further chemical modification to optimize potency, selectivity, and drug-like properties.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 1-butyl-3-methyl-1H-pyrazol-5-amine and its derivatives. General safety guidelines for aminopyrazole compounds include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[5]

  • Handling: Avoid contact with skin and eyes.[6] In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

While specific toxicity data for this compound is not available, related aminopyrazoles may cause skin and eye irritation.[7] It is prudent to treat this compound with the same level of care as other laboratory chemicals.

Conclusion

1-butyl-3-methyl-1H-pyrazol-5-amine represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis, combined with the proven biological activity of the 5-aminopyrazole scaffold, makes it an attractive target for further investigation in drug discovery and medicinal chemistry. This guide provides a foundational understanding of its chemistry and potential, encouraging further exploration of its properties and applications by the scientific community.

References

  • Song, B., et al. (2022). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]

  • Speranza, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

  • Rojas, R. S., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Available at: [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet for a representative pyrazole compound.
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Available at: [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet for a representative aminopyrazole compound.
  • RSC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]

  • ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Available at: [Link]

  • Ferreira, I. C. F. R., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]

Sources

Spectroscopic Characterization of Substituted Pyrazoles: A Technical Guide Featuring 1-Butyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Substituted pyrazoles, a class of heterocyclic compounds, are of particular interest due to their diverse biological activities and applications in medicinal chemistry. This guide provides an in-depth technical overview of the spectroscopic techniques used to characterize these molecules, with a specific focus on the analytical data for 1-butyl-3-methyl-1H-pyrazol-5-amine.

It is important to note that while the focus of this guide is 1-butyl-3-methyl-1H-pyrazol-5-amine, publicly available, experimentally verified spectral data for this specific compound is limited. Therefore, to illustrate the principles of spectroscopic analysis, we will be referencing data from a closely related and well-characterized analogue: 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine . The underlying principles of spectral interpretation are directly transferable and will provide a robust framework for the analysis of the target compound.

This guide will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the context of pyrazole chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Protons

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Spectral Data for 1-butyl-3-methyl-1H-pyrazol-5-amine:

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~5.5-6.0Singlet1HPyrazole C4-H
~3.8-4.2Triplet2HN-CH₂ (butyl)
~3.5Singlet2HNH₂
~2.1Singlet3HC3-CH₃
~1.6-1.8Multiplet2HN-CH₂-CH₂ (butyl)
~1.3-1.5Multiplet2HN-(CH₂)₂-CH₂ (butyl)
~0.9Triplet3H(CH₂)₃-CH₃ (butyl)

Causality behind Experimental Choices: The choice of solvent is critical in NMR. A deuterated solvent, such as deuterated chloroform (CDCl₃), is used because it is "invisible" in the ¹H NMR spectrum, thus not obscuring the signals from the analyte. A standard internal reference, tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule.

Predicted ¹³C NMR Spectral Data for 1-butyl-3-methyl-1H-pyrazol-5-amine:

Chemical Shift (δ) (ppm)Assignment
~160Pyrazole C5-NH₂
~148Pyrazole C3-CH₃
~90Pyrazole C4
~48N-CH₂ (butyl)
~32N-CH₂-CH₂ (butyl)
~20N-(CH₂)₂-CH₂ (butyl)
~14(CH₂)₃-CH₃ (butyl)
~11C3-CH₃

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is typically a high-field spectrometer, such as a 400 MHz or 500 MHz system.

  • Data Acquisition: Acquire the ¹H NMR spectrum. This usually involves a short pulse sequence and a rapid acquisition time. For ¹³C NMR, a longer acquisition time is often necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and integrated.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Predicted IR Spectral Data for 1-butyl-3-methyl-1H-pyrazol-5-amine:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (amine)
2960-2850StrongC-H stretch (alkyl)
~1620MediumC=N stretch (pyrazole ring)
~1580MediumN-H bend (amine)
~1465MediumC-H bend (alkyl)

Trustworthiness of Protocols: A background spectrum of the empty sample holder (or with just the solvent, if applicable) is always run first. This background is then automatically subtracted from the sample spectrum to ensure that peaks from atmospheric CO₂ and water, or the solvent, are not misinterpreted as being from the sample.

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Initiate the scan. The infrared beam passes through the crystal and is reflected internally, penetrating a small distance into the sample at each reflection.

  • Data Analysis: The resulting spectrum shows the absorption of IR radiation by the sample as a function of wavenumber.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Predicted Mass Spectrum Data for 1-butyl-3-methyl-1H-pyrazol-5-amine:

  • Molecular Ion (M⁺): The most important piece of information is the molecular ion peak, which corresponds to the molecular weight of the compound. For C₉H₁₇N₃, the expected molecular weight is approximately 167.14 g/mol . Therefore, a peak at m/z = 167 would be expected.

  • Fragmentation Pattern: The molecule will likely fragment in predictable ways. Common fragmentations for N-alkylated compounds include the loss of the alkyl chain or parts of it. For example, loss of a propyl radical (CH₂CH₂CH₃) would result in a fragment at m/z = 124. Loss of the entire butyl group would lead to a fragment at m/z = 110.

Experimental Protocol for Electrospray Ionization (ESI)-MS:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion: The sample solution is introduced into the mass spectrometer's ion source at a constant flow rate.

  • Ionization: A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, and the analyte molecules become charged (typically protonated to give [M+H]⁺).

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for structural elucidation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Elucidation Synthesis Synthesis of 1-butyl-3-methyl-1H-pyrazol-5-amine Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data: - Chemical Shifts - Multiplicities - Integrations NMR->NMR_Data IR_Data IR Data: - Characteristic Absorptions IR->IR_Data MS_Data MS Data: - Molecular Ion Peak - Fragmentation MS->MS_Data Structure Proposed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a target molecule.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and complementary dataset for the unambiguous structural determination of 1-butyl-3-methyl-1H-pyrazol-5-amine and other novel compounds. Each technique offers unique insights, and together they form the bedrock of modern chemical analysis, ensuring the identity and purity of compounds that are critical for advancements in science and medicine. The principles and protocols outlined in this guide serve as a foundational reference for researchers engaged in the synthesis and characterization of new chemical entities.

References

  • Note: As specific spectral data for 1-butyl-3-methyl-1H-pyrazol-5-amine was not found, the following references pertain to the characterization of closely related pyrazole derivatives and general spectroscopic principles.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. ProQuest. [Link]

  • 5-Amino-3-methyl-1-phenylpyrazole. PubChem. [Link]

  • 1H-Pyrazol-3-amine, 5-methyl-. PubChem. [Link]

The 5-Aminopyrazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These "privileged scaffolds" possess the ideal combination of structural features, synthetic accessibility, and physicochemical properties to interact with a wide range of biological targets. The 5-aminopyrazole core is a premier example of such a scaffold.[1][2][3] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms and a critical amino group at the C5 position, serves as a versatile template for the design of potent and selective modulators of enzymes and receptors.[1][2]

The unique electronic and steric arrangement of the 5-aminopyrazole ring allows it to act as a bioisostere for other key structures in biology and to participate in a rich network of hydrogen bonds, hydrophobic interactions, and other non-covalent forces with protein targets. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making it a focal point of intensive research and development.[1][4][5] This guide provides a detailed exploration of the multifaceted biological activities of 5-aminopyrazole derivatives, the mechanistic principles behind their actions, and the experimental methodologies used to validate their therapeutic potential.

Part 1: A Spectrum of Biological Activities

The therapeutic versatility of the 5-aminopyrazole scaffold is extensive. Its derivatives have been successfully developed into clinical candidates and approved drugs for a variety of conditions, underscoring the scaffold's significance.[1][3]

Kinase Inhibition: A Dominant Therapeutic Modality

Perhaps the most significant role of the 5-aminopyrazole scaffold is in the development of kinase inhibitors.[6] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 5-aminopyrazole core is adept at binding to the ATP-binding pocket of various kinases, acting as a competitive inhibitor.

Key Targeted Kinase Families:

  • Tyrosine Kinases: Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Bruton's Tyrosine Kinase (BTK) are prominent targets. Pirtobrutinib, a recently approved drug for mantle cell lymphoma, features a 5-aminopyrazole core and functions as a potent and reversible BTK inhibitor.[3]

  • Serine/Threonine Kinases: The scaffold has shown significant activity against mitogen-activated protein kinases (MAPK), such as p38 MAPK, and Cyclin-Dependent Kinases (CDKs), which are central to cell cycle regulation.[3][7] For instance, AZD1152, an Aurora B kinase inhibitor that entered clinical trials, is built upon a 5-aminopyrazole framework.[2]

The specific substitution patterns around the pyrazole ring are critical for determining the potency and selectivity of these inhibitors.[6]

Anticancer Activity

The anticancer properties of 5-aminopyrazole derivatives are often, but not exclusively, linked to their kinase inhibitory activity.[1][8] By targeting kinases like VEGFR, CDKs, and others involved in tumor growth, angiogenesis, and metastasis, these compounds can exert potent anti-proliferative effects.[3][9] Recent studies have also explored their ability to induce apoptosis and inhibit reactive oxygen species (ROS) production in cancer cells.[3][8]

Antimicrobial and Antiviral Applications

The 5-aminopyrazole scaffold is a key building block for synthesizing compounds with significant antimicrobial and antiviral activity.[1][10] Derivatives have shown efficacy against a range of bacterial and fungal pathogens.[10] In the antiviral domain, Presatovir (GS-5806), an antiviral candidate for treating respiratory syncytial virus (RSV), is derived from this versatile scaffold.[1]

Other Therapeutic Areas

The adaptability of the 5-aminopyrazole core extends to other therapeutic areas:

  • Anti-inflammatory: By targeting enzymes like COX and p38 MAPK, derivatives can modulate inflammatory pathways.[3]

  • Central Nervous System (CNS): Compounds like Etazolate, which acts as a GABA-A receptor modulator and phosphodiesterase-4 inhibitor, have been investigated for Alzheimer's disease and anxiety.[1]

  • Anticonvulsant: Certain derivatives have shown activity in blocking sodium channels, suggesting potential as anticonvulsant agents.[6]

Part 2: Mechanistic Insights & Structure-Activity Relationships (SAR)

The efficacy of 5-aminopyrazole derivatives stems from the specific molecular interactions facilitated by the core scaffold. The amino group at C5, the pyrazole nitrogens (N1 and N2), and the carbon at C4 are key points for interaction and synthetic modification.

The Chemistry of Interaction

The 5-aminopyrazole scaffold is a polyfunctional nucleophile, with the 5-NH2 group being the most reactive site, followed by the 1-NH and the 4-CH positions.[11][12] This reactivity is fundamental to its role as a precursor in synthesizing more complex fused heterocyclic systems like pyrazolopyrimidines and pyrazolopyridines.[1][11]

In the context of kinase inhibition, the N1 and N2 atoms of the pyrazole ring, along with the C5-amino group, often form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a pattern essential for potent inhibition.

Structure-Activity Relationships (SAR)

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For 5-aminopyrazole scaffolds, key insights include:

  • N1-Substitution: The substituent at the N1 position significantly influences target selectivity and potency. Large, hydrophobic groups at this position can access deeper pockets within the kinase active site, often leading to enhanced affinity.

  • C3 and C4-Substitution: Modifications at these positions are used to fine-tune selectivity and physical properties. Introducing different functional groups can prevent binding to off-target kinases or improve solubility and metabolic stability.

  • Fused Ring Systems: Condensing other rings onto the pyrazole core, a common strategy, can rigidify the molecule and orient substituents in a way that maximizes target engagement.[11]

The logical progression of drug discovery often follows a path from initial screening to detailed SAR studies and lead optimization.

Drug_Discovery_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action A Scaffold Selection (5-Aminopyrazole) B Library Synthesis (Combinatorial Chemistry) A->B Versatile Precursor C High-Throughput Screening (e.g., Kinase Panels) B->C Initial Screening D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Cell-Based Assays (e.g., MTT Assay) E->F G Target Validation F->G F->G Efficacy Confirmed H Pathway Analysis G->H I In Vivo Studies (Animal Models) H->I J Clinical Trials I->J

Caption: A generalized workflow for the discovery and development of 5-aminopyrazole-based therapeutics.

Part 3: Key Signaling Pathways Targeted by 5-Aminopyrazole Derivatives

To illustrate the mechanism of action, it is essential to visualize the signaling pathways where these compounds intervene.

The VEGF Signaling Pathway in Angiogenesis

Many 5-aminopyrazole-based anticancer agents function by inhibiting VEGFRs.[13] VEGF signaling is critical for angiogenesis, the formation of new blood vessels, which is a process co-opted by tumors to ensure their nutrient supply.[14][15][16] By blocking VEGFR, these inhibitors can effectively starve the tumor.

VEGF_Pathway VEGF VEGF Ligand VEGFR VEGFR (Receptor Tyrosine Kinase) VEGF->VEGFR Binds & Dimerizes PLCg PLCγ VEGFR->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR->PI3K Autophosphorylation & Activation RAS RAS VEGFR->RAS Autophosphorylation & Activation Inhibitor 5-Aminopyrazole Inhibitor Inhibitor->VEGFR Blocks ATP Binding AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) AKT->Proliferation Signal to Nucleus MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Signal to Nucleus

Caption: Inhibition of the VEGFR signaling pathway by a 5-aminopyrazole-based kinase inhibitor.[13]

The CDK2 Signaling Pathway in Cell Cycle Control

Cyclin-dependent kinases, like CDK2, are master regulators of the cell cycle.[17] Inhibiting CDK2 can arrest the cell cycle, preventing cancer cell proliferation. The Cyclin E/CDK2 complex is particularly important for the transition from the G1 to the S phase of the cell cycle.[18][19]

CDK2_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates (pRb) E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 Binds & Activates S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase Phosphorylates Substrates Inhibitor 5-Aminopyrazole Inhibitor Inhibitor->CDK2 Inhibits

Caption: A simplified diagram showing the role of CDK2 in cell cycle progression and its inhibition.

Part 4: Experimental Protocols for Activity Validation

Validating the biological activity of novel 5-aminopyrazole compounds requires robust and reproducible experimental protocols. Below are methodologies for two of the most common assays employed in this field.

Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for determining the inhibitory potency (e.g., IC50 value) of a 5-aminopyrazole derivative against a specific protein kinase.[20][21][22]

Objective: To quantify the concentration-dependent inhibition of a target kinase by a test compound.

Materials:

  • Recombinant target kinase

  • Specific peptide substrate for the kinase

  • Kinase buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT)[23]

  • ATP (Adenosine triphosphate)

  • MgCl2

  • Test compound (5-aminopyrazole derivative) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or phosphospecific antibody)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Reaction Setup: In a 96-well or 384-well plate, add the following in order: a. Kinase buffer. b. Test compound at various concentrations. c. Recombinant kinase enzyme. d. Peptide substrate.

  • Initiation: Pre-incubate the mixture for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Kinase Reaction: Start the reaction by adding a solution of ATP and MgCl2. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 30-60 minutes). The time should be within the linear range of the enzyme reaction.

  • Termination & Detection: Stop the reaction and measure the kinase activity using a chosen detection method. For example, in an ADP-Glo™ assay, a reagent is added to deplete remaining ATP, followed by a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

  • Data Analysis: Plot the kinase activity (e.g., luminescence signal) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the anti-proliferative or cytotoxic effects of a compound on cultured cancer cells.[24][25][26][27]

Objective: To determine the effect of a 5-aminopyrazole derivative on the metabolic activity and viability of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer, Caco-2 colon cancer)[28]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[24]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of the plates on a spectrophotometer, typically at a wavelength of 570 nm.[24]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Perspectives

The 5-aminopyrazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its synthetic tractability and inherent ability to interact with a multitude of biological targets ensure its continued relevance in drug discovery.[1][2] Future research will likely focus on developing derivatives with even greater selectivity to minimize off-target effects, exploring novel applications in areas like neurodegenerative and metabolic diseases, and leveraging advanced computational methods to design the next generation of 5-aminopyrazole-based therapeutics. The journey of this remarkable scaffold is far from over, promising further breakthroughs in the treatment of human diseases.

References

  • Al-Ostoot, F.H., et al. (2025).
  • (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central.
  • Brullo, C., et al. (2024).
  • (2025).
  • Singh, P.P., et al. (2016). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH.
  • Saeed, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH.
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing.
  • Goldstein, D.M., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. PubMed.
  • El-Sayed, N.N.E., et al. (2024).
  • Al-Ostoot, F.H., et al. (2024).
  • (2024). Reaction of 5-amino-pyrazole derivatives with various imines.
  • Saeed, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
  • Brullo, C., et al. (2024).
  • Papakyriakou, A., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.
  • Koch, S., et al. (2011). Signal Transduction by Vascular Endothelial Growth Factor Receptors. PMC.
  • Norman, R.A., et al. (2019).
  • Brullo, C., et al. (2024).
  • (2023). In vitro kinase assay. Protocols.io.
  • CDK Signaling Pathway.
  • MTT assay protocol. Abcam.
  • Engel, N., et al. (2013).
  • (2019). In vitro NLK Kinase Assay. PMC - NIH.
  • Wang, Z., et al. (2016). Cyclin dependent kinase 2 (CDK2)
  • VEGF Signaling P
  • Ghorab, M.M., et al. (2012). Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)
  • Anticancer assay (MTT). Bio-protocol.
  • (2022). In vitro kinase assay. Bio-protocol.
  • Cyclin-dependent kinase 2. Wikipedia.
  • VEGF Signaling P
  • El-Sayed, N.N.E., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions.
  • (2023). In vitro kinase assay v1.
  • MTT Cell Proliferation Assay.
  • VEGF P
  • VEGF signaling p

Sources

An In-depth Technical Guide to Tautomerism in 3(5)-Aminopyrazoles: From Fundamental Principles to Practical Implications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics.[1] Among its derivatives, 3(5)-aminopyrazoles are particularly vital building blocks for synthesizing more complex, biologically active heterocyclic systems.[2][3][4] A critical, yet often complex, aspect of their chemistry is prototropic tautomerism—a phenomenon that dictates their reactivity, physicochemical properties, and ultimately, their pharmacological activity.[2] This guide provides an in-depth exploration of the annular tautomerism in 3(5)-aminopyrazoles, synthesizing theoretical principles with field-proven analytical methodologies. We will dissect the factors governing the equilibrium between the 3-amino and 5-amino tautomers and present a validated workflow for their characterization, offering researchers, scientists, and drug development professionals a comprehensive resource for navigating this essential chemical behavior.

The Phenomenon: Annular Tautomerism in Aminopyrazoles

Tautomers are structural isomers of organic compounds that readily interconvert. This process, known as tautomerization, commonly involves the migration of a proton. In the case of 3(5)-aminopyrazoles, we observe an annular prototropic tautomerism, characterized by a 1,2-hydrogen shift between the two adjacent nitrogen atoms of the pyrazole ring.[3] This creates a dynamic equilibrium between two distinct chemical entities: 3-aminopyrazole (3AP) and 5-aminopyrazole (5AP) .

The distinction between these two forms is not trivial. A change in the position of a single proton alters the molecule's hydrogen bonding capabilities, dipole moment, electronic distribution, and overall shape. Consequently, one tautomer may exhibit preferential binding to a biological target or possess more favorable pharmacokinetic properties than the other. Understanding and controlling this equilibrium is therefore paramount in the design of pyrazole-based drugs.[5]

Figure 1: Annular prototropic tautomerism in 3(5)-aminopyrazoles.

Governing the Equilibrium: Key Influential Factors

The position of the tautomeric equilibrium is not static; it is a delicate balance influenced by a combination of intrinsic structural features and extrinsic environmental conditions. Computational and experimental studies have identified several critical factors.[6]

Electronic Nature of Substituents

The electronic properties of other substituents on the pyrazole ring profoundly impact which tautomer is favored.

  • Electron-Donating Groups (EDGs): When an EDG (e.g., methyl, amino) is present at the 5-position, it tends to stabilize the 3-amino tautomer .

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs (e.g., nitro, cyano, ester) at the 5-position generally stabilize the 5-amino tautomer .[6] This is because the lone pair of the pyrazole nitrogen is drawn closer to the more electron-withdrawing substituent.[6] Studies have shown that in 4-substituted aminopyrazoles, the presence of an EWG at C4 can invert the typical stability, favoring the 5-amino form.[7]

The Role of the Environment: Solvent Effects

The polarity of the solvent plays a crucial role in stabilizing one tautomer over the other.[2]

  • Gas Phase vs. Solution: In the gas phase or in non-polar solvents, the 3-amino tautomer is generally more stable.[3] DFT calculations predict the 3AP form to be more stable by approximately 9.8 kJ/mol (Gibbs free energy) in a vacuum.[3][4]

  • Polar Solvents: The 5-amino tautomer typically has a larger dipole moment. Therefore, polar solvents (like DMSO or water) can preferentially solvate and stabilize the 5-amino form, shifting the equilibrium in its favor.[2] A rare case of slow tautomerism on the NMR timescale has been observed in DMSO-d6, allowing for the distinct observation of both 3-amino and 5-amino signals.[7]

Physical State: Solid vs. Solution

The tautomeric preference can differ dramatically between the solid state and solution.

  • Solid State: In the crystalline form, packing forces and intermolecular hydrogen bonds often lock the molecule into a single, energetically preferred tautomeric form. X-ray crystallography has shown that in the solid state, 3(5)-aminopyrazoles frequently exist as the 3-amino tautomer.[7] However, this is highly dependent on the substitution pattern; compounds with a nitro group have been observed to favor the 5-tautomer in the crystal state.[6]

  • Solution: In solution, the molecule is dynamic, and the observed form is an equilibrium mixture whose ratio is determined by the factors described above.

Inter- and Intramolecular Interactions

Hydrogen bonding, both within the molecule and with the solvent, is a significant factor.[6] The ability of the amino group and the pyrazole N-H to act as hydrogen bond donors, and the ring nitrogens to act as acceptors, influences the stability of each tautomeric state. These interactions are critical in both the solid state and in protic solvents.[6]

A Validated Workflow for Tautomer Characterization

Workflow cluster_Investigation Tautomerism Investigation Workflow Start 3(5)-Aminopyrazole Derivative Solution Analysis in Solution Start->Solution Solid Analysis in Solid State Start->Solid Theory Computational Modeling Start->Theory NMR NMR Spectroscopy (Variable Temp, Solvents) Solution->NMR IR_UV IR & UV-Vis Spectroscopy Solution->IR_UV XRay X-Ray Crystallography Solid->XRay DFT DFT Calculations (Gas Phase & PCM) Theory->DFT Conclusion Definitive Tautomer Assignment & Equilibrium Ratio NMR->Conclusion IR_UV->Conclusion XRay->Conclusion DFT->Conclusion

Figure 2: Integrated workflow for the characterization of aminopyrazole tautomers.
Spectroscopic Analysis in Solution

Spectroscopy provides insights into the dynamic behavior of tautomers in solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for studying tautomerism in solution.[2]

    • Causality: The chemical environment of each nucleus (¹H, ¹³C, ¹⁵N) is unique for each tautomer. ¹⁵N NMR is considered a particularly reliable technique for this purpose.[5] In cases of rapid interconversion (common at room temperature), the observed spectrum is an average of both forms. By lowering the temperature, this exchange can sometimes be slowed, allowing for the resolution of signals from individual tautomers.

    • Protocol: See Section 4 for a detailed experimental protocol.

  • Infrared (IR) and UV-Vis Spectroscopy:

    • Causality: The vibrational modes (IR) and electronic transitions (UV-Vis) are different for the 3AP and 5AP forms. IR spectroscopy, especially when combined with matrix isolation techniques, can identify the predominant tautomer by comparing experimental spectra with those predicted by DFT calculations.[3][4] UV-induced irradiation in an argon matrix has been shown to cause phototautomerization from the more stable 3AP form to the 5AP form.[3][4]

Crystallographic Analysis in the Solid State
  • Single-Crystal X-ray Diffraction: This method provides an unambiguous, static picture of the molecule's structure in the solid state.

    • Causality: By precisely locating all atoms, including the critical hydrogen on the pyrazole ring nitrogen, X-ray diffraction definitively identifies which tautomer is present in the crystal lattice.[6] This serves as a crucial reference point, even though the solution-state behavior may differ.

Computational Chemistry
  • Density Functional Theory (DFT) Calculations: Quantum chemical calculations are indispensable for predicting and rationalizing experimental results.

    • Causality: DFT methods (e.g., B3LYP/6-311++G(d,p)) can calculate the relative energies of the tautomers, providing a prediction of their relative stability.[3][4] By incorporating a Polarizable Continuum Model (PCM), the effect of different solvents can be simulated, predicting shifts in the equilibrium.[7] These calculations are vital for assigning vibrational modes in IR spectra and corroborating the structures determined by NMR and X-ray crystallography.[3][4]

Experimental Protocol: NMR Titration for Tautomer Ratio Determination

This protocol outlines a self-validating experiment to determine the tautomeric ratio of a 3(5)-aminopyrazole derivative in different solvents.

Objective: To quantify the equilibrium constant (KT) between the 3-amino and 5-amino tautomers as a function of solvent polarity.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the aminopyrazole sample.

    • Prepare a series of NMR samples by dissolving the compound in 0.6 mL of various deuterated solvents of increasing polarity (e.g., Benzene-d₆, Chloroform-d, Acetonitrile-d₃, DMSO-d₆, Methanol-d₄). The use of multiple solvents provides internal validation through trend analysis.

  • NMR Acquisition:

    • Acquire ¹H and ¹³C NMR spectra for each sample at a controlled temperature (e.g., 298 K).

    • Rationale: Use a high-field spectrometer (≥400 MHz) to achieve maximum signal dispersion.

    • If signals are broad, indicating intermediate exchange, acquire spectra at lower temperatures (e.g., 253 K, 233 K) to attempt to "freeze out" the individual tautomers.

  • Data Analysis:

    • Identify distinct signals corresponding to each tautomer. The chemical shifts of the ring carbons (C3, C4, C5) and the ring N-H proton are typically the most sensitive reporters of the tautomeric state.

    • If separate signals are resolved, integrate non-overlapping proton signals for each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers.

    • Calculate the tautomeric equilibrium constant: KT = [5-amino tautomer] / [3-amino tautomer] .

  • Validation:

    • Correlate the observed KT with the dielectric constant of the solvent. A positive correlation is expected if the 5-amino tautomer is more polar.

    • Compare the experimental chemical shifts to those predicted by DFT calculations (e.g., using the GIAO method) for each tautomer to confirm signal assignments. This computational check ensures the integrity of the experimental interpretation.

Data Summary: Influence of Substituents and Environment

The following table summarizes established trends from the literature, providing a predictive framework for researchers.

Substituent at C4/C5SolventPredominant TautomerRationaleReference
UnsubstitutedGas Phase / Ar Matrix3-Aminopyrazole (3AP)Intrinsic stability; favorable electronic interactions.[3][4]
UnsubstitutedDMSOEquilibrium, shift towards 5APPolar solvent stabilizes the more polar 5AP tautomer.[2]
C5-MethylCDCl₃3-AminopyrazoleEDG at C5 stabilizes the 3AP form.[6]
C4-Cyano (-CN)DMSO-d₆5-AminopyrazoleStrong EWG at C4 favors the more polar 5AP form.[7]
C5-Nitro (-NO₂)Solid State (Crystal)5-AminopyrazoleStrong EWG at C5 stabilizes the 5AP form.[6]
C5-Amide (-CONH₂)Solid State (Crystal)3-AminopyrazoleSpecific crystal packing and H-bonding effects.[6]

Conclusion and Future Outlook

The tautomerism of 3(5)-aminopyrazoles is a nuanced but fundamentally important aspect of their chemistry. The equilibrium between the 3-amino and 5-amino forms is a dynamic interplay of electronic, steric, and environmental factors. For drug development professionals, a thorough understanding and characterization of this behavior are not merely academic exercises; they are critical steps in establishing robust structure-activity relationships, optimizing physicochemical properties for improved ADME profiles, and securing intellectual property.

The integrated workflow presented here—combining high-resolution NMR, definitive X-ray crystallography, and predictive DFT calculations—provides a reliable and self-validating strategy for elucidating tautomeric preferences. As synthetic chemistry continues to produce increasingly complex pyrazole derivatives, the systematic application of these principles will be essential for unlocking their full therapeutic potential.

References

  • Jarończyk, M., et al. (2004). Annular tautomerism of 3(5)-aminopyrazoles containing a cyano, thiocyanato, or aryl substituent in the 4-position. ResearchGate. Available at: [Link]

  • Lopes, S., et al. (2021). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. Available at: [Link]

  • Alina Secrieru, et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]

  • Kusakiewicz-Dawid, A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules. Available at: [Link]

  • Secrieru, A., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules. Available at: [Link]

  • Secrieru, A., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. MDPI. Available at: [Link]

  • De Falco, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 1-Butyl-3-methyl-1H-pyrazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the one-pot synthesis of 1-butyl-3-methyl-1H-pyrazol-5-amine derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. We will explore the underlying chemical principles, present a detailed and robust experimental protocol, and offer insights into process optimization and troubleshooting. This guide is designed to be a practical resource for researchers seeking an efficient and scalable method for the preparation of these valuable heterocyclic scaffolds.

Introduction: The Versatility of 5-Aminopyrazoles

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are privileged structures in drug discovery.[1][2] The 5-aminopyrazole moiety, in particular, serves as a crucial building block for a wide range of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[3][4][5] The substituent at the 1-position, a butyl group in this case, can modulate the lipophilicity and pharmacokinetic properties of the molecule, while the amine group at the 5-position provides a handle for further chemical modifications and the introduction of diverse functionalities.

Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. The one-pot, three-component reaction described herein offers a more streamlined and atom-economical approach, combining butylhydrazine, ethyl acetoacetate, and a variety of nitriles in a single reaction vessel to afford the desired 1-butyl-3-methyl-1H-pyrazol-5-amine derivatives in good to excellent yields.[6][7][8]

Reaction Mechanism and Rationale

The one-pot synthesis of 1-butyl-3-methyl-1H-pyrazol-5-amine derivatives is a cascade reaction that proceeds through several key intermediates. A thorough understanding of the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction is typically base-catalyzed, with a strong base like sodium ethoxide playing a pivotal role in promoting key steps.

The most widely accepted mechanism involves the following stages:

  • Hydrazone Formation: The reaction initiates with the condensation of butylhydrazine and ethyl acetoacetate to form a hydrazone intermediate. This is a classical reaction between a hydrazine and a ketone.

  • Intramolecular Cyclization (Thorpe-Ziegler Type Reaction): The hydrazone intermediate then undergoes an intramolecular cyclization. The Thorpe-Ziegler reaction describes the base-catalyzed intramolecular condensation of dinitriles to form cyclic ketones after hydrolysis.[9][10][11][12] A similar principle applies here, where the nucleophilic nitrogen of the hydrazone attacks the ester carbonyl, leading to the formation of a pyrazolidinone intermediate.

  • Reaction with Nitrile and Tautomerization: The pyrazolidinone intermediate, in the presence of a base, reacts with the nitrile. This is followed by a series of proton transfers and tautomerization to yield the final, stable aromatic 5-aminopyrazole product.

Figure 1. Reaction mechanism overview. This diagram illustrates the key stages of the one-pot synthesis, from starting materials to the final 5-aminopyrazole product.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis. The nature of the 'R' group in the nitrile will determine the final derivative.

Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
Butylhydrazine3149-01-3C₄H₁₂N₂Corrosive and toxic. Handle with care.
Ethyl acetoacetate141-97-9C₆H₁₀O₃Flammable liquid and irritant.
Substituted NitrileVariesVariesThe choice of nitrile determines the final product.
Sodium Ethoxide141-52-6C₂H₅NaOHighly reactive with water and flammable solid.[13][14][15][16]
Anhydrous Ethanol64-17-5C₂H₅OHUse absolute ethanol to prevent quenching of the base.
Ethyl Acetate141-78-6C₄H₈O₂For extraction and chromatography.
Hexane110-54-3C₆H₁₄For chromatography.
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Fume Hood: Conduct the entire procedure in a well-ventilated fume hood.

  • Butylhydrazine: This reagent is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Sodium Ethoxide: This is a strong base and is highly reactive with water, releasing flammable ethanol. Handle under an inert atmosphere and away from moisture. In case of fire, use a dry powder extinguisher. Do not use water.

  • Nitriles: Some nitriles can be toxic. Consult the Safety Data Sheet (SDS) for the specific nitrile being used.

Step-by-Step Procedure

protocol_workflow start Start setup 1. Assemble and dry glassware under inert atmosphere. start->setup add_solvent_base 2. Add anhydrous ethanol and sodium ethoxide. setup->add_solvent_base add_reagents 3. Sequentially add ethyl acetoacetate, butylhydrazine, and nitrile. add_solvent_base->add_reagents reflux 4. Heat the reaction mixture to reflux. add_reagents->reflux monitor 5. Monitor reaction progress by TLC. reflux->monitor workup 6. Quench the reaction and perform aqueous workup. monitor->workup extract 7. Extract the product with ethyl acetate. workup->extract purify 8. Purify by column chromatography. extract->purify characterize 9. Characterize the final product (NMR, MS). purify->characterize end End characterize->end

Figure 2. Experimental workflow. A visual representation of the key steps involved in the synthesis, purification, and characterization of 1-butyl-3-methyl-1H-pyrazol-5-amine derivatives.

  • Reaction Setup: Assemble a dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube, and a dropping funnel. Purge the system with an inert gas (nitrogen or argon).

  • Addition of Base and Solvent: To the flask, add anhydrous ethanol (e.g., 50 mL for a 10 mmol scale reaction). With gentle stirring, carefully add sodium ethoxide (1.1 equivalents) to the ethanol.

  • Addition of Reactants: In a sequential manner, add ethyl acetoacetate (1.0 equivalent), followed by butylhydrazine (1.0 equivalent) through the dropping funnel. Finally, add the desired nitrile (1.0 equivalent).

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain this temperature with efficient stirring.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is complete when the starting materials are consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic extract under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[2][17]

Data Interpretation and Expected Results

The yield of the reaction will vary depending on the nitrile used but is generally expected to be in the range of 60-90%. The purified product should be a solid or a viscous oil.

Analytical TechniqueExpected Observations
¹H NMR Characteristic signals for the butyl group (triplet for the terminal methyl, multiplets for the methylene groups), a singlet for the C3-methyl group, a singlet for the C4-proton, and a broad singlet for the NH₂ protons. The chemical shifts of the aromatic protons (if any) from the nitrile will also be observed.
¹³C NMR Resonances corresponding to the carbons of the pyrazole ring, the butyl group, the C3-methyl group, and the substituent from the nitrile.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the desired product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive base (hydrolyzed sodium ethoxide).- Wet solvent or reagents.- Insufficient reaction time or temperature.- Use fresh, dry sodium ethoxide.- Ensure all solvents and reagents are anhydrous.- Increase reaction time and/or temperature, monitoring by TLC.
Formation of multiple products - Side reactions due to impurities.- Incorrect stoichiometry.- Purify starting materials if necessary.- Carefully measure the equivalents of all reactants.
Difficult purification - Product co-eluting with impurities.- Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative or additional purification step.

Conclusion

The one-pot, three-component synthesis of 1-butyl-3-methyl-1H-pyrazol-5-amine derivatives is a powerful and efficient method for accessing this important class of compounds. This protocol, grounded in a solid understanding of the reaction mechanism, provides a reliable and scalable route for researchers in drug discovery and materials science. By following the detailed steps and safety precautions outlined in this guide, scientists can confidently synthesize a diverse library of 5-aminopyrazole derivatives for further investigation.

References

  • ACS Omega, 2024 , 9 (18), pp 20029–20042. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. [Link]

  • The Journal of Organic Chemistry, 2015 , 80 (9), pp 4683–4690. One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. [Link]

  • Molecules, 2023 , 28 (23), 7859. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • Arkivoc, 2011 , (i), pp 236-258. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • Gelest, Inc. (2015). SODIUM ETHOXIDE, 95%. [Link]

  • RSC Advances, 2022 , 12, 19033-19040. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. [Link]

  • International Journal of Industrial Engineering & Production Research, 2024 , 35 (1), pp 1-10. Green approach: A simple one-pot synthesis of pyranopyrazoles scaffold. [Link]

  • PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2007). (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. [Link]

  • Molecules, 2021 , 26 (24), 7583. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • HAL Open Science. (2021). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • L.S.College, Muzaffarpur. (2020). Thorpe reaction. [Link]

  • Journal of Organic Chemistry, 2014 , 79 (10), pp 4583–4591. Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. [Link]

  • Molecules, 2021 , 26 (11), 3181. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • Organic & Biomolecular Chemistry, 2024 . Recent advances in the multicomponent synthesis of pyrazoles. [Link]

  • Molecules, 2021 , 26 (19), 5805. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Link]

  • Journal of Synthetic Chemistry, 2022 , 1 (2), pp 125-131. One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). [Link]

  • ResearchGate. (2017). One-pot synthesis of pyrano[2,3-c]pyrazoles using SBA-15-PR-NH2 and their antimicrobial activities. [Link]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. [Link]

  • The Open Pharmaceutical Sciences Journal, 2018 , 5, 1-10. Synthesis, Characterization and Antimicrobial Evaluation of Novel Mannich Bases Containing Pyrazole-5-One Phosphonates. [Link]

  • PubChem. (n.d.). 1-benzyl-3-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link]

  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. [Link]

  • YouTube. (2019, January 19). synthesis of pyrazoles. [Link]

Sources

Application Note: Synthesis of a Potent Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor Using 1-butyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring system is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold" for its ability to form the basis of numerous biologically active compounds.[1] Its utility is particularly prominent in the design of protein kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The pyrazole scaffold's value lies in its synthetic tractability and its capacity to engage in key hydrogen bonding interactions within the ATP-binding pocket of various kinases, mimicking the adenine portion of ATP.[3]

This application note provides a detailed protocol for the synthesis of a potent kinase inhibitor based on the pyrazolo[3,4-d]pyrimidine core, starting from the versatile building block, 1-butyl-3-methyl-1H-pyrazol-5-amine . The pyrazolo[3,4-d]pyrimidine framework is a well-established platform for developing inhibitors against a range of kinases, including Protein Kinase D (PKD), Bruton's tyrosine kinase (BTK), and others, which are implicated in various cancers.[2][4][5] We will detail a robust, two-step synthetic sequence, explain the rationale behind the chosen methodology, and provide guidance on the characterization and evaluation of the final compound.

Rationale for Using 1-butyl-3-methyl-1H-pyrazol-5-amine

The choice of 1-butyl-3-methyl-1H-pyrazol-5-amine as the starting material is strategic. The 5-amino group is crucial for the subsequent annulation reaction to form the pyrimidine ring. The 3-methyl group can provide beneficial steric interactions within the kinase active site, while the 1-butyl group can be tailored to optimize pharmacokinetic properties such as solubility and cell permeability. Structure-activity relationship (SAR) studies have shown that modifications at the N1 position of the pyrazole ring can significantly impact the potency and selectivity of kinase inhibitors.[5]

Synthetic Workflow Overview

The synthesis of the target kinase inhibitor, a 4-substituted pyrazolo[3,4-d]pyrimidine, proceeds through a two-step sequence starting from 1-butyl-3-methyl-1H-pyrazol-5-amine. The first step involves the construction of the pyrazolo[3,4-d]pyrimidin-4-one core via a condensation reaction. The second step is a chlorination followed by a nucleophilic substitution to introduce the desired pharmacophore at the 4-position.

G cluster_0 Synthesis of 1-butyl-3-methyl-1H-pyrazol-5-amine (Starting Material) cluster_1 Step 1: Pyrazolo[3,4-d]pyrimidin-4-one Formation cluster_2 Step 2: Functionalization at C4 Position Starting Material 1-butyl-3-methyl-1H-pyrazol-5-amine Condensation Condensation with Ethyl Cyanoacetate Derivative Starting Material->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Intermediate_1 1-butyl-3-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Cyclization->Intermediate_1 Chlorination Chlorination with POCl3 Intermediate_1->Chlorination Intermediate_2 4-chloro-1-butyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine Chlorination->Intermediate_2 Substitution Nucleophilic Aromatic Substitution with Arylamine Intermediate_2->Substitution Final_Product Target Kinase Inhibitor Substitution->Final_Product

Caption: Synthetic workflow for the target kinase inhibitor.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-butyl-3-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This step involves the condensation of 1-butyl-3-methyl-1H-pyrazol-5-amine with a suitable three-carbon electrophile, followed by cyclization to form the pyrazolo[3,4-d]pyrimidin-4-one core. A common and effective method utilizes ethyl 2-cyano-3-ethoxyacrylate.

Materials:

  • 1-butyl-3-methyl-1H-pyrazol-5-amine

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), 1M

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a solution of sodium ethoxide (1.2 equivalents) in absolute ethanol in a round-bottom flask, add 1-butyl-3-methyl-1H-pyrazol-5-amine (1.0 equivalent).

  • Stir the mixture at room temperature for 15 minutes to ensure complete dissolution and formation of the corresponding salt.

  • Add ethyl 2-cyano-3-ethoxyacrylate (1.1 equivalents) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of 1M HCl until a pH of ~7 is reached. A precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 1-butyl-3-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one as a solid.

Causality and Self-Validation: The use of a strong base like sodium ethoxide is essential to deprotonate the ethanol, which in turn facilitates the condensation reaction. The reflux condition provides the necessary activation energy for the cyclization to occur. The progress of the reaction should be monitored by TLC to ensure the consumption of the starting materials. The formation of a precipitate upon neutralization is a key indicator of product formation. The final product can be characterized by ¹H NMR and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of the Final Kinase Inhibitor via Chlorination and Nucleophilic Substitution

The hydroxyl group of the pyrimidinone is converted to a more reactive chloro group, which is then displaced by a selected amine to yield the final inhibitor.

Materials:

  • 1-butyl-3-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • Phosphorus oxychloride (POCl₃)

  • A selected arylamine (e.g., 3-chloro-4-fluoroaniline)

  • Diisopropylethylamine (DIPEA)

  • 2-Propanol or another suitable solvent

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, suspend the 1-butyl-3-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 equivalent) in phosphorus oxychloride (5-10 equivalents).

  • Heat the mixture to reflux for 2-4 hours. The reaction should become a clear solution.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-chloro-1-butyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. This intermediate is often used in the next step without further purification.

  • Dissolve the crude chloro-intermediate in 2-propanol.

  • Add the selected arylamine (1.2 equivalents) and diisopropylethylamine (DIPEA, 2.0 equivalents).

  • Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the final kinase inhibitor.

Causality and Self-Validation: POCl₃ is a standard and effective reagent for converting the pyrimidinone to the highly reactive 4-chloro derivative. The use of an excess of POCl₃ ensures the reaction goes to completion. The workup with ice is a critical step to quench the reactive POCl₃. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the substitution reaction, driving the reaction forward. The final purification by column chromatography is essential to obtain a high-purity compound suitable for biological testing. The structure of the final product must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation and Characterization

The synthesized inhibitor should be characterized to confirm its identity and purity, and its biological activity should be quantified.

Compound Target Kinase IC₅₀ (nM) [5]Yield (%) ¹H NMR HRMS (m/z)
Final Inhibitor Protein Kinase D (PKD)17-35To be determinedTo be determinedTo be determined
3-IN-PP1 (Reference) Protein Kinase D (PKD)94-108N/AN/AN/A

Data for the reference compound 3-IN-PP1 is from a study on pyrazolo[3,4-d]pyrimidine-based PKD inhibitors. The expected IC₅₀ for the newly synthesized inhibitor is anticipated to be in a similar nanomolar range, with the potential for improved potency due to the optimized N1-butyl substituent.[5]

Mechanism of Action: Targeting the PKD Signaling Pathway

Protein Kinase D (PKD) is a family of serine/threonine kinases that are downstream effectors of protein kinase C (PKC). The PKD signaling pathway is involved in a multitude of cellular processes, including cell proliferation, survival, migration, and invasion. Its aberrant activation has been linked to several types of cancer, making it an attractive therapeutic target. The synthesized pyrazolo[3,4-d]pyrimidine inhibitor is designed to be an ATP-competitive inhibitor, binding to the ATP-binding pocket of PKD and preventing the phosphorylation of its downstream substrates.

G PLC PLC DAG DAG PLC->DAG Produces PKC PKC DAG->PKC Activates PKD PKD PKC->PKD Phosphorylates & Activates Downstream_Substrates Downstream Substrates (e.g., Cortactin) PKD->Downstream_Substrates Phosphorylates Cellular_Responses Cell Proliferation, Survival, Migration Downstream_Substrates->Cellular_Responses Inhibitor Synthesized Inhibitor (Pyrazolo[3,4-d]pyrimidine) Inhibitor->PKD Inhibits ATP Binding

Caption: Simplified PKD signaling pathway and the point of inhibition.

Conclusion

This application note provides a comprehensive guide for the synthesis of a novel pyrazolo[3,4-d]pyrimidine-based kinase inhibitor using 1-butyl-3-methyl-1H-pyrazol-5-amine. The detailed protocols are designed to be robust and reproducible, and the provided rationale for each step enhances the understanding of the underlying chemical principles. The final compound is expected to exhibit potent inhibitory activity against kinases such as PKD, offering a valuable tool for cancer research and drug discovery. The synthetic route is amenable to modification, allowing for the generation of a library of analogues for extensive SAR studies to further optimize potency and selectivity.

References

  • Zaragoza, F., & Stephen, S. (2016). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2016(1), M888. [Link]

  • Al-Warhi, T., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1845. [Link]

  • El-Gazzar, M. G., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4983. [Link]

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 97, 234-251. [Link]

  • ResearchGate. (2010). Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. Request PDF. [Link]

  • PubMed. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. [Link]

  • El-Gamal, M. I., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6653. [Link]

  • Al-Teleb, M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • National Institutes of Health. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. [Link]

  • National Institutes of Health. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 188-202. [Link]

  • Google Patents. (2013). CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
  • Royal Society of Chemistry. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • ResearchGate. (2019). An efficient protocol for accessing β-amino dicarbonyl compounds through aza-Michael reaction. Request PDF. [Link]

  • ACS Publications. (2004). Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. Journal of Medicinal Chemistry, 47(11), 2774-2778. [Link]

  • Royal Society of Chemistry. (2023). Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones. RSC Advances, 13(24), 16429-16440. [Link]

  • PubMed. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

  • National Institutes of Health. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]

  • Elsevier. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105943. [Link]

  • Open Lab Notebooks. (2019). Synthesis of promiscuous ALK2 inhibitors. openlabnotebooks.org. [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed. [Link]

Sources

Application Note: A Researcher's Guide to the Versatile Functionalization of the Amino Group in 1-Butyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-butyl-3-methyl-1H-pyrazol-5-amine scaffold is a cornerstone in modern medicinal chemistry and materials science, largely due to the synthetic versatility of its C5-amino group. This primary amine serves as a nucleophilic handle for a wide array of chemical transformations, enabling the synthesis of diverse derivatives with tailored pharmacological and physicochemical properties. This guide provides an in-depth exploration of four principal functionalization pathways: N-acylation, N-sulfonylation, N-alkylation via reductive amination, and conversion to other functionalities through diazotization. Each section elucidates the underlying chemical principles, offers field-proven, step-by-step protocols, and discusses the critical parameters that ensure reaction success and product purity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic programs.

Introduction: The Strategic Importance of 5-Aminopyrazoles

Pyrazole derivatives are privileged structures in drug discovery, appearing in numerous FDA-approved drugs.[1] The 5-aminopyrazole moiety, in particular, is a versatile intermediate. The exocyclic amino group at the C5 position is a potent nucleophile, readily participating in reactions that form stable, covalent bonds. The strategic placement of substituents—a butyl group at N1 and a methyl group at C3—on the 1-butyl-3-methyl-1H-pyrazol-5-amine core modulates the electronic properties and steric environment of the amine, influencing its reactivity and the properties of its derivatives. Understanding how to manipulate this amino group is key to unlocking the full potential of this molecular scaffold.

This guide provides detailed protocols for key transformations, explaining the causal logic behind the choice of reagents, solvents, and reaction conditions.

Functionalization_Pathways cluster_start Starting Material cluster_products Functionalized Derivatives start 1-Butyl-3-methyl-1H-pyrazol-5-amine Amide N-Acyl Pyrazole (Amide) start->Amide Acylation (RCOCl, Base) Sulfonamide N-Sulfonyl Pyrazole (Sulfonamide) start->Sulfonamide Sulfonylation (RSO2Cl, Base) SecAmine N-Alkyl Pyrazole (Secondary Amine) start->SecAmine Reductive Amination (RCHO, NaBH4) Sandmeyer Halogen, CN, OH, etc. (via Diazonium Salt) start->Sandmeyer Diazotization/Sandmeyer (NaNO2, H+; CuX) Reductive_Amination_Workflow A 1. Mix Amine & Aldehyde (e.g., in MeOH or solvent-free) B 2. Imine Formation (Condensation, may require heat) A->B Step 1 C 3. Reduction (Add NaBH4 portionwise at 0 °C to RT) B->C Step 2 D 4. Monitor by TLC (Wait for consumption of imine) C->D Step 3 E 5. Aqueous Workup (Quench, extract with EtOAc) D->E Step 4 F 6. Purification (Dry, concentrate, column chromatography) E->F Step 5 G Final Product (N-Alkyl Pyrazole) F->G Step 6

Sources

Application Notes & Protocols: 1-Butyl-3-methyl-1H-pyrazol-5-amine as a Versatile Synthon for Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone in the discovery and development of innovative agrochemicals, prized for its diverse biological activities and metabolic stability.[1][2][3] This document provides a comprehensive technical guide for researchers and development scientists on the strategic utilization of 1-butyl-3-methyl-1H-pyrazol-5-amine as a pivotal building block for the synthesis of next-generation fungicides, insecticides, and herbicides. We will elucidate the rationale behind its structural significance and provide detailed, field-proven protocols for its derivatization into potent agrochemical agents. The methodologies are designed to be self-validating, with clear explanations for experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Primacy of the Pyrazole Core in Agrochemical Design

Pyrazole derivatives have consistently delivered high-performance solutions for crop protection, forming the backbone of numerous commercial fungicides, insecticides, and herbicides.[1][4][5][6] Their success stems from the pyrazole ring's unique electronic properties and its ability to act as a versatile scaffold, allowing for precise three-dimensional orientation of pharmacophoric substituents.

The subject of this guide, 1-butyl-3-methyl-1H-pyrazol-5-amine, is a particularly valuable intermediate. Its structure offers three key points for diversification:

  • N1-Butyl Group: This lipophilic chain is crucial for modulating the molecule's solubility, membrane permeability, and translocation within the target pest or plant.

  • C3-Methyl Group: Provides steric bulk and influences the binding affinity to the target protein or enzyme.

  • C5-Amine Group: A highly reactive and versatile functional handle, serving as the primary anchor point for introducing a wide array of functional groups that define the final product's mode of action and biological specificity.

This guide will demonstrate how the strategic manipulation of the C5-amine allows for the synthesis of distinct classes of agrochemicals.

Synthesis of the Core Building Block: 1-Butyl-3-methyl-1H-pyrazol-5-amine

Causality of the Synthetic Route: The most direct and industrially scalable method for synthesizing 5-aminopyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a β-ketonitrile.[7] This reaction is highly efficient and regioselective. We utilize butylhydrazine to introduce the N1-butyl group and acetoacetonitrile (3-oxobutanenitrile) to provide the C3-methyl and the precursor to the C5-amine. The reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

cluster_synthesis Synthesis Workflow reagent1 Butylhydrazine reaction Condensation & Cyclization reagent1->reaction reagent2 Acetoacetonitrile reagent2->reaction solvent Ethanol (Solvent) Acetic Acid (Catalyst) solvent->reaction purification Purification (Distillation or Recrystallization) reaction->purification product 1-Butyl-3-methyl-1H-pyrazol-5-amine purification->product cluster_fungicide Fungicide Synthesis Workflow start 1-Butyl-3-methyl- 1H-pyrazol-5-amine reaction Amide Coupling start->reaction reagent 2-Chlorobenzoyl Chloride Pyridine (Base) reagent->reaction solvent Dichloromethane (DCM) (Solvent) solvent->reaction workup Aqueous Work-up & Purification reaction->workup product N-(1-Butyl-3-methyl-1H-pyrazol-5-yl)- 2-chlorobenzamide (Target Fungicide) workup->product cluster_insecticide Insecticide Synthesis Workflow start 1-Butyl-3-methyl- 1H-pyrazol-5-amine reaction1 Reductive Amination start->reaction1 reagent1 4-(tert-Butyl)benzaldehyde reagent1->reaction1 reagent2 Sodium Triacetoxyborohydride (Reducing Agent) reagent2->reaction1 intermediate Secondary Amine Intermediate reaction2 Amide Coupling intermediate->reaction2 reagent3 4-Chloro-3-ethyl-1-methyl- 1H-pyrazole-5-carbonyl chloride reagent3->reaction2 reaction1->intermediate product Tebufenpyrad Analogue (Target Insecticide) reaction2->product cluster_herbicide Herbicide Synthesis Workflow start 1-Butyl-3-methyl- 1H-pyrazol-5-amine reaction Sulfonamide Formation start->reaction reagent 2-(2,2-Difluoroethoxy)-6- (trifluoromethyl)benzene- 1-sulfonyl chloride reagent->reaction base Triethylamine (Base) Acetonitrile (Solvent) base->reaction workup Aqueous Work-up & Purification reaction->workup product Penoxsulam Analogue (Target Herbicide) workup->product

Sources

Comprehensive Physicochemical Characterization of 1-Butyl-3-Methyl-1H-Pyrazol-5-Amine: Protocols and Field-Proven Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the comprehensive characterization of 1-butyl-3-methyl-1H-pyrazol-5-amine, a key heterocyclic building block in modern drug discovery. Pyrazole derivatives are foundational scaffolds in numerous FDA-approved drugs, making the rigorous validation of their structure, purity, and stability a critical step in the pharmaceutical development pipeline.[1][2] This document moves beyond rote procedural lists to explain the causality behind methodological choices, ensuring that researchers, scientists, and drug development professionals can implement self-validating, robust analytical workflows. We present detailed protocols for structural elucidation via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), functional group identification using Fourier-Transform Infrared (FTIR) Spectroscopy, purity assessment by High-Performance Liquid Chromatography (HPLC), definitive structural confirmation through X-ray Crystallography, and thermal stability analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Introduction: The Rationale for Rigorous Characterization

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a structure that imparts a wide range of biological activities.[1][3] The specific compound, 1-butyl-3-methyl-1H-pyrazol-5-amine, possesses functional groups—a primary amine and N-alkyl substitution—that make it a versatile synthon for creating extensive libraries of potential therapeutic agents.[4] The substitution pattern on the pyrazole ring is a key determinant of its pharmacological profile; therefore, unambiguous confirmation of its isomeric structure and purity is paramount. An uncharacterized or poorly characterized starting material can lead to failed syntheses, misleading biological data, and significant delays in the drug development timeline.

This guide establishes an integrated analytical strategy to build a complete physicochemical profile of the target compound, ensuring data integrity and reproducibility.

Integrated Analytical Workflow

A multi-technique approach is essential for a comprehensive analysis. No single technique can provide all the necessary information. The following workflow illustrates a logical progression from initial structural confirmation to definitive purity and stability assessment.

Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_structural Primary Structural Elucidation cluster_purity Purity & Stability Assessment cluster_definitive Definitive Structure (Optional) Synthesis Synthesized Product (Crude 1-butyl-3-methyl-1H-pyrazol-5-amine) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Confirms Connectivity Synthesis->NMR MS Mass Spectrometry Confirms Molecular Weight & Formula Synthesis->MS FTIR FTIR Spectroscopy Identifies Key Functional Groups Synthesis->FTIR HPLC HPLC Analysis Quantifies Purity & Identifies Impurities NMR->HPLC MS->HPLC Thermal Thermal Analysis (DSC/TGA) Determines Melting Point & Decomposition Temp. HPLC->Thermal XRay Single Crystal X-ray Unambiguous 3D Structure HPLC->XRay If high purity & crystallizable

Figure 1: Integrated workflow for the comprehensive characterization of a synthesized pyrazole derivative.

Structural Elucidation: NMR and Mass Spectrometry

The foundational step in characterization is confirming that the correct molecule has been synthesized. NMR provides detailed information about the atomic framework, while MS confirms the overall mass and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 1-butyl-3-methyl-1H-pyrazol-5-amine, both ¹H and ¹³C NMR are required to confirm the carbon skeleton and the specific arrangement of substituents.

Causality Behind the Experiment: The chemical environment of each proton (¹H) and carbon (¹³C) nucleus influences its resonance frequency, resulting in a unique "chemical shift" (δ). The connectivity is confirmed by observing the splitting patterns (coupling) between adjacent protons. This allows us to piece together the molecular fragments—the butyl group, the methyl group, and the pyrazole ring—and confirm their points of attachment. Annular tautomerism can sometimes be a factor in pyrazole NMR, but N1-alkylation, as in this case, typically yields sharp, well-defined signals.[5]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32 scans for good signal-to-noise.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS or residual solvent peak.[6]

Expected Spectral Data & Interpretation

The following table summarizes the anticipated chemical shifts for 1-butyl-3-methyl-1H-pyrazol-5-amine, based on known data for similar pyrazole structures.[4][7][8]

Assignment Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) ¹H Multiplicity
Pyrazole-H4CH on ring~5.4 - 5.8~85 - 95Singlet (s)
AmineNH₂ ~3.5 - 5.0 (broad)N/ABroad Singlet (br s)
N-CH₂N-CH₂ -(CH₂)₂-CH₃~3.8 - 4.1~48 - 52Triplet (t)
Pyrazole-CH₃C-CH₃ ~2.1 - 2.3~10 - 14Singlet (s)
N-CH₂-CH₂N-CH₂-CH₂ -CH₂-CH₃~1.6 - 1.8~30 - 34Sextet/Multiplet
N-(CH₂)₂-CH₂N-(CH₂)₂-CH₂ -CH₃~1.3 - 1.5~19 - 22Sextet/Multiplet
Butyl-CH₃N-(CH₂)₃-CH₃ ~0.9 - 1.0~13 - 15Triplet (t)
Pyrazole-C3C -CH₃N/A~145 - 150N/A
Pyrazole-C5C -NH₂N/A~150 - 155N/A
Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, which serves as a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy.

Causality Behind the Experiment: The sample is ionized, and the resulting charged molecules (or fragments) are separated based on their mass-to-charge ratio (m/z). The most intense peak corresponding to the intact molecule is the molecular ion peak [M]⁺ or a protonated adduct like [M+H]⁺, which directly confirms the molecular weight.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, which is a soft ionization technique suitable for polar molecules.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is preferred to generate [M+H]⁺.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: ~3-4 kV.

    • Source Temperature: 100-150 °C.

  • Data Analysis: Identify the [M+H]⁺ peak. For 1-butyl-3-methyl-1H-pyrazol-5-amine (C₈H₁₅N₃), the monoisotopic mass is 153.1266. Therefore, the expected [M+H]⁺ peak in HRMS would be at m/z 154.1344. Fragmentation patterns can also be analyzed to further support the structure.[9][10]

Functional Group and Purity Analysis

Once the structure is confirmed, the next critical steps are to verify the presence of expected functional groups and quantify the purity of the bulk material.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11]

Causality Behind the Experiment: Different chemical bonds (e.g., N-H, C-H, C=N) vibrate at specific, characteristic frequencies. By identifying the absorption bands in the IR spectrum, we can confirm the presence of the amine group, alkyl chains, and the pyrazole ring.[12][13]

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the solid product directly onto the Attenuated Total Reflectance (ATR) crystal. No special preparation is needed.

  • Instrumentation: Use a standard FTIR spectrometer with a diamond ATR accessory.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to produce a high-quality spectrum. A background spectrum of the clean ATR crystal should be collected first.

  • Data Analysis: Identify the characteristic absorption bands.

Expected Vibrational Frequencies

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3200N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
2960 - 2850C-H StretchButyl & Methyl groups
~1620N-H Bend (Scissoring)Primary Amine (-NH₂)
1580 - 1450C=N and C=C StretchPyrazole Ring
1470 - 1430C-H BendCH₂ and CH₃ groups
High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard method for determining the purity of pharmaceutical compounds.[14] It separates the main compound from any impurities, such as starting materials, byproducts, or degradation products, allowing for precise quantification.[15][16]

Causality Behind the Experiment: The sample is injected into a high-pressure stream of liquid (mobile phase) that passes through a column packed with a solid material (stationary phase). Differences in the chemical affinities of the sample components for the stationary and mobile phases cause them to separate. A detector measures the components as they exit the column, producing a chromatogram where peak area is proportional to concentration.

Experimental Protocol: Reversed-Phase HPLC for Purity

  • Materials and Reagents:

    • HPLC Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% of the same acid.

    • Sample Diluent: 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of a reference standard at ~1.0 mg/mL in diluent.

    • Sample Solution: Prepare the analysis sample at the same concentration (~1.0 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 25-30 °C.

    • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 210 nm or 254 nm).

    • Gradient Elution: A typical gradient might be:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: Hold at 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: Re-equilibration at 10% B

  • Data Analysis and System Suitability:

    • Calculate the purity of the sample by area percent (% Area = [Area of Main Peak / Total Area of All Peaks] x 100).

    • System Suitability: Before running samples, perform replicate injections of the standard solution to ensure the system is performing correctly (e.g., %RSD of peak area < 2.0%, tailing factor < 2.0).

HPLC_Protocol Prep Sample Prep (1 mg/mL in 50:50 ACN/H₂O) Inject Inject 5 µL onto C18 Column Prep->Inject Separate Gradient Elution (10% -> 90% ACN) Flow: 1.0 mL/min Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Analyze Data Analysis (Area Percent Purity) Detect->Analyze

Figure 2: High-level workflow for the HPLC purity analysis protocol.

Advanced Characterization Techniques

For regulatory filings or when definitive structural proof is required, more advanced techniques are employed.

Single Crystal X-ray Crystallography

This is the "gold standard" technique for determining the three-dimensional structure of a molecule in the solid state.[17] It provides unequivocal proof of connectivity, configuration, and conformation.

Causality Behind the Experiment: A single, high-quality crystal of the compound is bombarded with X-rays. The electrons in the molecule diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, the precise position of every atom in the crystal lattice can be determined.[18][19][20]

Protocol:

  • Crystal Growth: This is the most challenging step. It involves slowly crystallizing the highly purified compound from various solvents or solvent mixtures (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[19]

  • Structure Solution and Refinement: The diffraction data is processed using specialized software to solve and refine the molecular structure.

Thermal Analysis (DSC/TGA)

Thermal analysis provides information on the physical and chemical properties of a substance as a function of temperature.[21]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point, which is a key indicator of purity, and to study phase transitions.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated. It is used to determine the thermal stability and decomposition temperature of the compound.[22][23][24]

Protocol (DSC for Melting Point):

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

  • Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The melting point is determined from the onset or peak of the endothermic melting event on the resulting thermogram. A sharp melting peak is indicative of high purity.

Conclusion

The comprehensive characterization of 1-butyl-3-methyl-1H-pyrazol-5-amine is a non-negotiable requirement for its use in a regulated drug development environment. The integrated workflow presented in this guide, combining NMR, MS, FTIR, HPLC, and thermal analysis, provides a self-validating system for confirming the compound's identity, structure, purity, and stability. By understanding the causality behind each technique and adhering to robust protocols, researchers can ensure the generation of high-quality, reliable data, thereby accelerating the path from discovery to clinical application.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

  • Thermal analysis data for PZDO. (a) DSC and TGA signals for the sample... (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (n.d.). ResearchGate. Retrieved from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. Retrieved from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). Synfacts. Retrieved from [Link]

  • Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. (n.d.). E-Researchco. Retrieved from [Link]

  • TGA-DSC thermogram of materials I and II. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Retrieved from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved from [Link]

  • Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI. Retrieved from [Link]

  • X-ray crystallographic comparison of pyrazole subsidiaries. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). JETIR. Retrieved from [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). MDPI. Retrieved from [Link]

  • Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026). MDPI. Retrieved from [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved from [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). Vandana Publications. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • 1-benzyl-3-methyl-1H-pyrazol-5-amine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). MDPI. Retrieved from [Link]

  • 1-sec-butyl-3-methyl-1h-pyrazol-5-amine. (n.d.). PubChem. Retrieved from [Link]

Sources

Application Note: Investigating 1-butyl-3-methyl-1H-pyrazol-5-amine as a Novel Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the field of inflammation and immunology.

Introduction: The Pressing Need for Novel Anti-inflammatory Therapeutics and the Promise of Pyrazole Scaffolds

Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to significant pathology when dysregulated. Chronic inflammatory diseases represent a major global health challenge, necessitating the discovery of new, effective, and safe therapeutic agents. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Notably, several pyrazole derivatives have been successfully developed as non-steroidal anti-inflammatory drugs (NSAIDs), the most prominent being Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2).[2][3] The established success of this scaffold underscores its potential for yielding novel anti-inflammatory drug candidates with improved efficacy and safety profiles.

This application note outlines a comprehensive, tiered approach for the evaluation of a novel pyrazole derivative, 1-butyl-3-methyl-1H-pyrazol-5-amine (herein referred to as PMP-4) , as a potential anti-inflammatory agent. We will detail a rational, step-by-step experimental workflow, from initial in vitro screening to mechanistic elucidation and in vivo validation. The protocols provided are designed to be robust and reproducible, offering a clear roadmap for researchers investigating new chemical entities in the anti-inflammatory space.

A Tiered Strategy for the Evaluation of PMP-4

A systematic and logical progression of experiments is crucial for the efficient evaluation of a new drug candidate. Our proposed workflow for PMP-4 is designed to first establish its anti-inflammatory potential and safety in vitro, followed by a deeper dive into its mechanism of action, and culminating in an in vivo proof-of-concept study.

G cluster_0 In Vitro Evaluation cluster_1 Primary Screening cluster_2 Secondary Screening & MoA cluster_3 In Vivo Validation A Cytotoxicity Assessment (MTT Assay) B Anti-inflammatory Activity Screening (LPS-stimulated RAW 264.7 macrophages) A->B Non-toxic concentrations C Cytokine Production Analysis (TNF-α & IL-6 ELISA) B->C D Prostaglandin E2 (PGE2) Quantification B->D F NF-κB Pathway Analysis (Western Blot) C->F Investigate upstream signaling E COX-1/COX-2 Inhibition Assays D->E Investigate COX inhibition G Carrageenan-Induced Paw Edema in Rats F->G Promising in vitro profile G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates pIkBa p-IκBα IkBa->pIkBa NFkB NF-κB (p65/p50) pIkBa->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Genes activates PMP4 PMP-4 PMP4->IKK inhibits

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-butyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-butyl-3-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this and similar 5-aminopyrazole compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles. Our goal is to provide you with the expertise and practical insights needed to improve your reaction yields, minimize impurities, and confidently overcome common synthetic challenges.

Introduction to the Synthesis of 1-butyl-3-methyl-1H-pyrazol-5-amine

The synthesis of 5-aminopyrazoles is a cornerstone reaction in medicinal and agricultural chemistry, as these scaffolds are present in a wide array of biologically active molecules.[1] The most common and versatile method for preparing 1,3,5-substituted 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a substituted hydrazine.[1] In the case of 1-butyl-3-methyl-1H-pyrazol-5-amine, the key starting materials are butylhydrazine and acetoacetonitrile (3-oxobutanenitrile).

The reaction proceeds through a well-understood mechanism. Initially, the more nucleophilic nitrogen of butylhydrazine attacks the carbonyl carbon of acetoacetonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the stable 5-aminopyrazole ring after tautomerization.[1]

This seemingly straightforward reaction can present several challenges that may lead to suboptimal yields and the formation of impurities. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide

Low or No Product Yield

Q1: I am not getting any product, or the yield is very low. What are the most likely causes?

A1: Low or no yield in this synthesis can typically be traced back to a few key areas:

  • Poor Quality of Starting Materials:

    • Butylhydrazine: Hydrazines are susceptible to oxidation. Ensure your butylhydrazine is fresh or has been stored properly under an inert atmosphere. The presence of oxidation products can inhibit the reaction.

    • Acetoacetonitrile: This β-ketonitrile can be unstable, especially in the presence of acid or base, and can undergo self-condensation or decomposition. It is advisable to use freshly distilled or high-purity acetoacetonitrile.

  • Incorrect Reaction Conditions:

    • Temperature: While the reaction can often be performed at room temperature, gentle heating (e.g., to 40-60 °C) can be beneficial to drive the reaction to completion, especially if you are observing a stalled reaction. However, excessive heat can lead to decomposition and side reactions.

    • Solvent: The choice of solvent is crucial. Protic solvents like ethanol or methanol are commonly used and can facilitate the reaction by participating in proton transfer steps. Aprotic solvents can also be used, but reaction rates may differ.

    • pH of the Reaction Mixture: The reaction is often catalyzed by a small amount of acid or base. If the reaction is too acidic, the hydrazine will be protonated and non-nucleophilic. If it is too basic, the acetoacetonitrile can undergo deprotonation and side reactions. A neutral to slightly basic or acidic environment is generally optimal.

  • Inefficient Mixing: If the reaction mixture is heterogeneous or not being stirred effectively, the reagents may not be in sufficient contact for the reaction to proceed efficiently.

Troubleshooting Steps:

  • Verify Starting Material Quality: Check the purity of your butylhydrazine and acetoacetonitrile. If in doubt, purify them before use.

  • Optimize Reaction Temperature: Start the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is slow, gradually increase the temperature to around 50 °C.

  • Solvent Selection: Ethanol is a good starting point. If the yield is still low, consider trying other alcohols or aprotic solvents like acetonitrile.

  • Catalyst Addition: If running the reaction neat or in a neutral solvent, consider adding a catalytic amount of a weak acid (e.g., a few drops of acetic acid) or a weak base (e.g., triethylamine) to see if it improves the reaction rate and yield.

Formation of Impurities and Side Products

Q2: I have obtained a product, but it is impure. What are the likely side products and how can I avoid them?

A2: The most common impurity in the synthesis of 1-substituted-5-aminopyrazoles is the formation of the regioisomeric 1-substituted-3-aminopyrazole.

  • Regioisomer Formation: When using a substituted hydrazine like butylhydrazine, there are two nitrogen atoms that can initiate the attack on the β-ketonitrile. This can lead to the formation of two different pyrazole isomers: the desired 1-butyl-3-methyl-1H-pyrazol-5-amine and the undesired 1-butyl-5-methyl-1H-pyrazol-3-amine. The regioselectivity of the reaction is influenced by steric and electronic factors of both the hydrazine and the β-ketonitrile.

Strategies to Minimize Regioisomer Formation:

  • Control of Reaction Conditions: The ratio of isomers can sometimes be influenced by the solvent and the temperature. It is recommended to run small-scale experiments under different conditions to find the optimal parameters for the desired isomer.

  • Purification: If a mixture of isomers is formed, they can often be separated by column chromatography on silica gel.[2] The polarity of the two isomers is likely to be different, allowing for their separation.

Other Potential Side Products:

  • Unreacted Starting Materials: Incomplete reactions will leave you with unreacted butylhydrazine and acetoacetonitrile in your crude product.

  • Decomposition Products: As mentioned earlier, the starting materials can decompose under harsh conditions.

Purification Protocol:

  • Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue can be dissolved in a suitable organic solvent like ethyl acetate and washed with water to remove any water-soluble impurities.

  • Column Chromatography: This is the most effective method for purifying the final product and removing regioisomers and other impurities. A gradient of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically used as the eluent.[2]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q3: What is a typical experimental protocol for this synthesis?

Experimental Protocol: Synthesis of 1-butyl-3-methyl-1H-pyrazol-5-amine

ReagentMolar Equiv.Amount
Acetoacetonitrile1.0(To be calculated)
Butylhydrazine1.0 - 1.1(To be calculated)
Ethanol-(Sufficient amount)
Triethylamine (optional)0.1(Catalytic amount)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetoacetonitrile and ethanol.

  • Slowly add butylhydrazine to the solution at room temperature. A slight exotherm may be observed.

  • If using a catalyst, add a catalytic amount of triethylamine.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • If the reaction is slow, gently heat the mixture to reflux (for ethanol, this is around 78 °C) for a few hours until the starting materials are consumed.

  • Allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The spots can be visualized under a UV lamp. The reaction is complete when the spot corresponding to the limiting starting material has disappeared.

Q5: What are the key characterization features of 1-butyl-3-methyl-1H-pyrazol-5-amine?

A5: The structure of the final product should be confirmed by spectroscopic methods:

  • ¹H NMR: Expect to see signals corresponding to the butyl group protons (a triplet for the terminal methyl, and multiplets for the methylene groups), a singlet for the pyrazole ring proton, a singlet for the methyl group on the pyrazole ring, and a broad singlet for the amine protons.

  • ¹³C NMR: The spectrum should show distinct signals for the carbons of the butyl group, the methyl group, and the pyrazole ring.

  • IR Spectroscopy: Look for characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3200-3400 cm⁻¹) and C=N stretching of the pyrazole ring.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.

Q6: What safety precautions should I take?

A6: Hydrazine derivatives are toxic and potentially carcinogenic. Acetoacetonitrile is also harmful. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualizing the Synthesis and Troubleshooting

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Verify Purity of Butylhydrazine & Acetoacetonitrile R1 Combine Reagents in Solvent (e.g., Ethanol) P1->R1 R2 Stir at Room Temperature or Gentle Heat (40-60°C) R1->R2 R3 Monitor by TLC R2->R3 W1 Remove Solvent R3->W1 Reaction Complete W2 Liquid-Liquid Extraction W1->W2 W3 Column Chromatography W2->W3 W4 Recrystallization (if solid) W3->W4 W5 Characterization (NMR, MS, IR) W4->W5

Caption: A general workflow for the synthesis of 1-butyl-3-methyl-1H-pyrazol-5-amine.

Troubleshooting Logic

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Prob Low Yield or Impure Product C1 Poor Reagent Quality Prob->C1 C2 Suboptimal Conditions (Temp, Solvent, pH) Prob->C2 C3 Regioisomer Formation Prob->C3 C4 Incomplete Reaction Prob->C4 S1 Purify Starting Materials C1->S1 S2 Optimize Temp & Solvent; Add Catalyst C2->S2 S3 Purify by Chromatography C3->S3 S4 Increase Reaction Time/Temp C4->S4

Caption: Troubleshooting flowchart for common issues in the synthesis.

References

  • Garcı́a-lópez, J. A., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(4), M1293. Available at: [Link]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. Available at: [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 136-177). Italian Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-Butyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 1-butyl-3-methyl-1H-pyrazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with the expertise and practical solutions needed to optimize your reaction outcomes, ensuring high purity and yield.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios. We will delve into the mechanistic underpinnings of common side reactions, provide validated protocols for their mitigation, and offer analytical strategies for product characterization.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-butyl-3-methyl-1H-pyrazol-5-amine and what are its primary challenges?

The most prevalent and efficient method for synthesizing 1-butyl-3-methyl-1H-pyrazol-5-amine is the cyclocondensation reaction between butylhydrazine and a suitable β-ketonitrile, typically ethyl 2-cyano-3-oxobutanoate (also known as ethyl acetoacetate nitrile). This reaction is favored for its atom economy and straightforward procedure.

The primary challenges associated with this synthesis are:

  • Regioisomeric Impurity: The formation of the undesired regioisomer, 1-butyl-5-methyl-1H-pyrazol-3-amine.

  • Incomplete Reaction: The presence of residual starting materials in the crude product.

  • Dimerization: Potential for self-condensation of the β-ketonitrile under certain conditions.

Below is a diagram illustrating the general reaction workflow.

G Butylhydrazine Butylhydrazine Reaction Cyclocondensation (e.g., in Ethanol, Reflux) Butylhydrazine->Reaction Ketonitrile Ethyl 2-cyano-3-oxobutanoate Ketonitrile->Reaction CrudeProduct Crude Product Mixture Reaction->CrudeProduct Contains desired product, regioisomer, starting materials Purification Purification (e.g., Recrystallization, Chromatography) CrudeProduct->Purification FinalProduct 1-Butyl-3-methyl-1H-pyrazol-5-amine (>98% Purity) Purification->FinalProduct

Caption: General workflow for the synthesis of 1-butyl-3-methyl-1H-pyrazol-5-amine.

Part 2: Troubleshooting Guide - Side Reactions and Mitigation

This section addresses the most common side reactions in detail, providing diagnostic and corrective actions.

Issue 1: Presence of an Unknown Isomer in the Final Product

Symptom: You observe two distinct spots on your TLC plate with very similar Rf values, or your NMR/GC-MS analysis shows two isomeric products.

Probable Cause: Formation of the Regioisomeric Side Product

The reaction between butylhydrazine and an unsymmetrical β-ketonitrile like ethyl 2-cyano-3-oxobutanoate can proceed via two different pathways, leading to the formation of two regioisomers: the desired 1,3,5-substituted pyrazole and the undesired 1,5,3-substituted pyrazole.

The nucleophilic attack can occur from either nitrogen atom of the butylhydrazine onto the two electrophilic carbonyl carbons of the ketonitrile. The reaction's regioselectivity is highly dependent on the reaction conditions, particularly the pH.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Butylhydrazine Butylhydrazine PathwayA Pathway A (Favored in acidic/neutral media) Butylhydrazine->PathwayA Attack at C3-carbonyl PathwayB Pathway B (Can occur in basic media) Butylhydrazine->PathwayB Attack at C1-carbonyl Ketonitrile Ethyl 2-cyano-3-oxobutanoate Ketonitrile->PathwayA Attack at C3-carbonyl Ketonitrile->PathwayB Attack at C1-carbonyl DesiredProduct 1-Butyl-3-methyl-1H-pyrazol-5-amine (Desired Product) PathwayA->DesiredProduct SideProduct 1-Butyl-5-methyl-1H-pyrazol-3-amine (Regioisomeric Impurity) PathwayB->SideProduct

Technical Support Center: Managing Temperature Control in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of temperature control. Precise thermal management is paramount for achieving high yields, ensuring regioselectivity, and maintaining a safe experimental environment. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address challenges you may encounter during your work.

Frequently Asked Questions (FAQs) on Temperature Control

This section provides rapid answers to common queries regarding thermal management in pyrazole synthesis.

Q1: Why is temperature so critical in the Knorr pyrazole synthesis? A: The Knorr synthesis, typically involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, is often an exothermic reaction. Improper temperature control can lead to a runaway reaction, reducing yield and selectivity, and posing a safety risk. Furthermore, temperature is a key parameter that, along with pH and solvent, influences the regioselectivity of the reaction when using unsymmetrical starting materials.[1][2] The dehydration of the intermediate to form the final pyrazole is generally the rate-determining step, and this step is temperature-dependent.[1]

Q2: My reaction yield decreased when I increased the temperature. Why? A: While higher temperatures can increase reaction rates, they can also promote side reactions or thermal degradation of reactants, intermediates, or the final product. For example, in one study on the synthesis of 5-aryl-3-trifluoromethyl pyrazoles, the yield improved when the temperature was raised to 60 °C, but decreased at temperatures above this optimum.[3] Every synthetic route has an optimal temperature window that must be determined experimentally.

Q3: Can running the reaction at a lower temperature improve my results? A: Yes, in some cases. Lowering the temperature can enhance regioselectivity and minimize the formation of by-products. However, it will also slow down the reaction rate, potentially requiring significantly longer reaction times. For highly exothermic processes, starting at a low temperature (e.g., using an ice bath) and allowing the reaction to slowly warm to room temperature is a standard strategy for maintaining control.

Q4: What is the advantage of microwave-assisted synthesis for temperature control? A: Microwave-assisted organic synthesis (MAOS) utilizes direct, efficient heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes.[4] This rapid heating can also lead to improved yields. However, it is crucial to use dedicated scientific microwave reactors that allow for precise temperature monitoring and control to prevent localized overheating and potential degradation.[4][5]

Q5: How does flow chemistry help manage temperature in pyrazole synthesis? A: Flow chemistry offers superior temperature control compared to traditional batch reactions due to the high surface-area-to-volume ratio in the microreactors or tubes.[1][6] This allows for extremely efficient heat exchange, quickly dissipating any heat generated from an exothermic reaction and preventing the formation of dangerous hot spots.[6] This enables reactions to be run safely at higher temperatures and concentrations than would be feasible in a batch setup.[1]

Troubleshooting Guide: Common Temperature-Related Issues

Use this guide to diagnose and resolve common problems encountered during pyrazole synthesis.

Problem 1: Runaway Reaction or Uncontrolled Exotherm

Symptoms:

  • Rapid, uncontrolled increase in internal temperature.

  • Sudden boiling of the solvent, even without external heating.

  • Noticeable pressure buildup in the reaction vessel.

  • Discoloration (darkening) of the reaction mixture.

Causality: This occurs when the rate of heat generation from the exothermic condensation reaction exceeds the rate of heat dissipation to the surrounding environment. This is a significant safety hazard, particularly in large-scale reactions.

Solutions:

  • Improve Heat Dissipation:

    • Cooling Bath: Ensure your reaction flask is adequately submerged in a cooling bath (ice-water, dry ice/acetone).

    • Stirring: Increase the stirring rate to improve heat transfer from the bulk of the solution to the flask walls.

    • Vessel Size: Use a larger flask than the reaction volume requires to increase the surface area for cooling.

  • Control Reagent Addition Rate:

    • Slow Addition: Add the more reactive reagent (often the hydrazine) dropwise via an addition funnel. This allows the heat to dissipate as it is generated.

    • Dilution: Increase the solvent volume to act as a heat sink, though this may increase reaction time.

  • Adopt Advanced Setups:

    • Flow Chemistry: For highly exothermic systems, transitioning to a continuous flow setup provides the most robust temperature control.[6]

Problem 2: Poor Yield and/or Formation of By-products

Symptoms:

  • Low isolated yield of the desired pyrazole product.

  • Complex mixture observed on TLC or NMR, indicating multiple products.

Causality: An incorrect reaction temperature is a primary cause of poor yield. Temperatures that are too high can cause degradation, while temperatures that are too low may lead to an incomplete reaction. Side reactions often have different activation energies than the desired reaction and can become dominant outside the optimal temperature range.

Troubleshooting Workflow:

G cluster_problem Observed Problem cluster_diagnosis Diagnosis cluster_solution Solution Problem Poor Yield / By-products Temp_High Temperature Too High? Problem->Temp_High Degradation or darkening observed? Temp_Low Temperature Too Low? Problem->Temp_Low Significant starting material remains? Heat_Transfer Poor Heat Transfer? Problem->Heat_Transfer Is reaction viscous or large scale? Sol_Reduce Decrease Temperature Run optimization screen (e.g., 40°C, RT, 0°C) Temp_High->Sol_Reduce Sol_Increase Increase Temperature Monitor via TLC/LC-MS for starting material consumption Temp_Low->Sol_Increase Sol_Stir Improve Stirring Use mechanical stirrer for viscous reactions Heat_Transfer->Sol_Stir

Caption: Troubleshooting workflow for poor yield in pyrazole synthesis.

Problem 3: Incorrect or Poor Regioisomer Ratio

Symptoms:

  • Isolation of a mixture of pyrazole regioisomers from an unsymmetrical 1,3-dicarbonyl or hydrazine.

  • Product ratio varies between batches.

Causality: The formation of regioisomers is a classic challenge in pyrazole synthesis. The reaction pathway can be under either thermodynamic or kinetic control, and temperature is a key factor in determining which pathway is favored.[7] Generally, lower temperatures favor the kinetically controlled product, while higher temperatures can allow for equilibration to the more stable, thermodynamically favored product.

Solutions:

  • Systematic Temperature Screening: Conduct a series of small-scale reactions at different temperatures (e.g., -20 °C, 0 °C, room temperature, 60 °C) and analyze the isomer ratio by ¹H NMR or LC-MS to find the optimal condition.

  • Solvent and Additive Effects: Remember that temperature works in concert with other factors. For example, some studies have found that using aprotic dipolar solvents can yield better regioselectivity than traditional protic solvents like ethanol, even at ambient temperature.[2]

  • Control Addition Order: The order in which reagents are mixed can sometimes influence the outcome. Experiment with adding the diketone to the hydrazine versus the reverse.

Comparative Analysis: Heating Methodologies

The choice of heating method significantly impacts temperature control, reaction time, and overall efficiency.

Data Presentation: Microwave-Assisted vs. Conventional Heating

The following table summarizes a comparison for the synthesis of various pyrazole derivatives, highlighting the efficiency gains of microwave irradiation.

Product ClassMethodTemperature (°C)TimeYield (%)Reference
Phenyl-1H-pyrazoles Microwave-Assisted605 min91-98[4]
Conventional752 h73-90[4]
Phenyl-1H-pyrazole-4-carboxylic acids Microwave-Assisted802 min62-92[4]
Conventional801 h48-85[4]
3,5-disubstituted-1H-pyrazoles Microwave-Assisted1303-10 minHigh[4]
Conventional130Several hoursModerate-High[4]

As demonstrated, microwave-assisted synthesis consistently reduces reaction times from hours to minutes while often providing superior yields.[4]

Workflow Visualization: Batch vs. Continuous Flow

The diagram below illustrates the fundamental differences in experimental setup and temperature management between conventional batch processing and continuous flow chemistry.

G cluster_batch Conventional Batch Reactor cluster_flow Continuous Flow Reactor Batch_Mix 1. Combine Reagents in Flask Batch_Heat 2. External Heating/Cooling (Oil Bath / Ice Bath) Batch_Mix->Batch_Heat Batch_React 3. Bulk Reaction (Potential for Hot Spots) Batch_Heat->Batch_React Temp_Control_Batch Slow, Indirect Temp Control Batch_Heat->Temp_Control_Batch Batch_Quench 4. Quench & Workup Batch_React->Batch_Quench Flow_PumpA Reagent A Pump Flow_Mix T-Mixer Flow_PumpA->Flow_Mix Flow_PumpB Reagent B Pump Flow_PumpB->Flow_Mix Flow_React Heated/Cooled Reactor Coil (Precise Temperature Zone) Flow_Mix->Flow_React Flow_BPR Back Pressure Regulator Flow_React->Flow_BPR Temp_Control_Flow Rapid, Direct Temp Control Flow_React->Temp_Control_Flow Flow_Collect Product Collection Flow_BPR->Flow_Collect

Caption: Comparison of batch vs. flow chemistry workflows for temperature control.

Experimental Protocols

These protocols provide detailed, self-validating methodologies for key temperature control techniques.

Protocol 1: Controlled Exotherm in Batch Knorr Synthesis

This protocol is for a typical laboratory-scale synthesis where an exotherm is anticipated.

Objective: To synthesize a substituted pyrazole while safely managing the reaction exotherm.

Methodology:

  • Vessel Preparation: Select a round-bottom flask that is 3-4 times larger than your total reaction volume. Equip it with a magnetic stir bar, a thermocouple to monitor internal temperature, and a nitrogen inlet.

  • Initial Cooldown: Place the flask in an ice/water bath and allow the solvent and the 1,3-dicarbonyl starting material to cool to 0-5 °C with stirring.

  • Reagent Preparation: Dissolve the hydrazine derivative in a suitable solvent in a pressure-equalizing dropping funnel.

  • Controlled Addition: Add the hydrazine solution dropwise to the cooled, stirring solution of the dicarbonyl. Crucial: Monitor the internal thermocouple. The addition rate should be slow enough that the internal temperature does not rise above a pre-determined limit (e.g., 10-15 °C). If the temperature rises too quickly, pause the addition until it subsides.

  • Reaction Progression: Once the addition is complete, continue stirring the reaction in the ice bath for a specified time (e.g., 1 hour).

  • Warm-up & Completion: Remove the ice bath and allow the reaction to slowly warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Proceed with the standard aqueous workup and purification for your specific product.

Validation: A stable internal temperature during addition confirms successful control. The formation of a single major product spot on TLC (with minimal streaking or dark baseline material) indicates that degradation has been avoided.

Protocol 2: High-Temperature Synthesis using a Scientific Microwave Reactor

Objective: To leverage microwave heating for rapid pyrazole synthesis while maintaining precise temperature control.

Methodology:

  • Vessel Preparation: In a designated microwave reaction vessel, combine the starting materials, solvent (a polar solvent like DMF or ethanol is recommended for good microwave absorption), and a magnetic stir bar.

  • Reactor Programming: Securely cap the vessel and place it in the microwave reactor cavity. Program the reaction parameters:

    • Target Temperature: Set the desired reaction temperature (e.g., 130 °C).[4]

    • Ramp Time: Set a short ramp time (e.g., 1-2 minutes).

    • Hold Time: Set the desired reaction time (e.g., 5-10 minutes).[4]

    • Power: Set a maximum power level (e.g., 300 W). The instrument will modulate the power to maintain the target temperature.[4]

    • Stirring: Set to a high stirring rate.

  • Execution: Start the reaction. The instrument will use its internal sensor (typically an IR probe on the vessel surface) to monitor and control the temperature.

  • Cooldown: After the hold time is complete, the instrument will use compressed air to rapidly cool the vessel back to a safe handling temperature.

  • Workup: Once cooled, carefully uncap the vessel in a fume hood and proceed with product isolation and purification.

Validation: The instrument's reaction log will provide a graph of temperature vs. time, confirming that the target temperature was reached and maintained accurately. Comparing the yield and purity to a conventionally heated reaction will validate the efficiency of the method.

References
  • Pyrazole synthesis - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow . Reaction Chemistry & Engineering. Retrieved January 25, 2026, from [Link]

  • Teixeira, I. F., & da S. Costa, J. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds . Molecules, 28(17), 6388. Retrieved January 25, 2026, from [Link]

  • Shaaban, M., Taha, M., & El-Sayed, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . Molecules, 28(18), 6479. Retrieved January 25, 2026, from [Link]

  • Natte, K., & Jagadeesh, R. V. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . Molecules, 23(1), 137. Retrieved January 25, 2026, from [Link]

  • Buriol, L., et al. (2009). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions . Journal of the Brazilian Chemical Society, 20(6), 1035-1042. Retrieved January 25, 2026, from [Link]

  • Kostenko, A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor . International Journal of Molecular Sciences, 23(16), 9104. Retrieved January 25, 2026, from [Link]

Sources

Technical Support Center: Purification of 1-butyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-butyl-3-methyl-1H-pyrazol-5-amine. This document is designed for researchers, medicinal chemists, and process development scientists who work with pyrazole derivatives and require robust, validated methods for obtaining high-purity material. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of 1-butyl-3-methyl-1H-pyrazol-5-amine.

Q1: What are the most likely impurities in my crude 1-butyl-3-methyl-1H-pyrazol-5-amine?

A1: The impurity profile depends heavily on the synthetic route. However, for typical syntheses involving the condensation of a hydrazine with a β-dicarbonyl or β-ketonitrile equivalent, you should anticipate the following:

  • Unreacted Starting Materials: Residual butylhydrazine and the corresponding keto-precursor are common.

  • Regioisomers: The formation of the pyrazole ring can sometimes yield isomeric byproducts, such as 1-butyl-5-methyl-1H-pyrazol-3-amine, depending on the precursors and reaction conditions.[1]

  • Inorganic Salts: Salts like sodium chloride (NaCl) or sodium hydroxide (NaOH) are often present after aqueous work-up procedures.[2]

  • Residual Solvents: Solvents used in the reaction or initial extraction (e.g., toluene, ethanol, tetrahydrofuran) may be retained in the crude product.

  • Catalyst Residues: If transition-metal-catalyzed reactions were employed, trace metals (e.g., palladium) could be present.[2]

Q2: My crude product is a dark, oily substance, not the expected solid. What is the first purification step I should take?

A2: A dark, oily appearance typically indicates the presence of both high-molecular-weight colored impurities and inorganic salts that depress the melting point. Before attempting more complex methods like chromatography or recrystallization, a preliminary purification via acid-base liquid-liquid extraction (LLE) is highly recommended. The basic amino group on your pyrazole allows for its selective extraction, leaving non-basic organic impurities behind.[3][4] This initial cleanup often simplifies subsequent purification steps significantly.

Q3: Why is it critical to remove inorganic impurities before proceeding with other purification methods?

A3: Inorganic impurities, such as salts, can interfere with subsequent purification steps. In chromatography, they can alter the properties of the stationary phase or precipitate in the column, leading to poor separation and pressure buildup. In recrystallization, they can act as nucleation inhibitors or become trapped within the crystal lattice of your product, compromising its final purity. A simple aqueous wash or a more formal LLE is a crucial first step.[2]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Problem 1: Severe Streaking and Poor Separation in Silica Gel Chromatography
  • Probable Cause: Your target compound, 1-butyl-3-methyl-1H-pyrazol-5-amine, is a basic amine. The free amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[5] This strong, non-specific binding leads to significant tailing (streaking) of the product peak, resulting in poor separation from impurities and potential loss of the compound on the column.

  • Solution: Deactivate the acidic sites on the silica gel by adding a basic modifier to your mobile phase (eluent).[6]

    • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol). The triethylamine is a small, volatile base that competes with your product for binding to the acidic sites on the silica, allowing your compound to elute symmetrically.[7]

    • Ammonia in Methanol: For more polar systems, using a pre-made solution of 7N ammonia in methanol as a component of the mobile phase is also highly effective. For example, an eluent of 95:5 dichloromethane:(7N NH₃ in MeOH) can be very effective.

Data Presentation: Recommended Eluent Systems for Column Chromatography
Eluent SystemBasic ModifierPolarityTarget Impurities
Hexane / Ethyl Acetate0.5 - 1% Et₃NLow to MediumNon-polar organic byproducts
Dichloromethane / Methanol0.5 - 1% Et₃NMedium to HighMore polar organic byproducts
Dichloromethane / (7N NH₃ in MeOH)N/A (Included)Medium to HighMore polar byproducts, very effective for basic compounds
Problem 2: Difficulty Achieving Crystallization or Oiling Out During Recrystallization
  • Probable Cause: The choice of solvent is inappropriate for your compound's solubility profile, or residual impurities are preventing crystal lattice formation. The ideal recrystallization solvent should dissolve your compound completely at an elevated temperature but poorly at room temperature or below.[6]

  • Solution: A systematic approach to solvent screening is required. Pyrazole derivatives often crystallize well from alcohols or mixed solvent systems.[8][9]

    • Solvent Screening: Test the solubility of a small amount of your compound (~10-20 mg) in various solvents (~0.5 mL) at room temperature and then upon heating. Good candidates will show poor solubility at room temperature and complete dissolution upon heating.

    • Mixed Solvent Systems: If a single solvent is not effective, use a binary system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or ethyl acetate) at an elevated temperature. Then, add a "poor" solvent (in which it is insoluble, e.g., water or hexane) dropwise until persistent turbidity is observed. Re-clarify with a few drops of the good solvent and then allow to cool slowly.[6]

Data Presentation: Suggested Solvent Systems for Recrystallization Screening
Solvent SystemTypeComments
Ethanol / WaterBinary (Polar Protic)A very common and effective system for amino heterocycles.[6]
Methanol / Ethyl AcetateBinary (Mixed Polarity)Good for moderately polar compounds.
Toluene / HeptaneBinary (Non-polar)Useful if the compound is less polar.
Isopropyl AlcoholSingleCan offer a different solubility profile than ethanol or methanol.[7]

Detailed Experimental Protocols

These protocols provide step-by-step instructions for the most effective purification techniques.

Protocol 1: Initial Purification via Liquid-Liquid Extraction (LLE)

This protocol is designed to remove non-basic organic impurities and inorganic salts.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic pyrazole amine will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. Repeat the extraction 2-3 times to ensure complete transfer.

  • Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with a small amount of fresh ethyl acetate or DCM to remove any remaining trapped organic impurities. Discard the organic layers from this and the previous step.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >10. This deprotonates the pyrazole, making it insoluble in the aqueous layer.

  • Re-extraction: Extract the now basic aqueous layer 3-4 times with fresh ethyl acetate or DCM. Your purified product is now in the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified, free-based product.

Visualization: Liquid-Liquid Extraction Workflow

LLE_Workflow start Crude Product in Organic Solvent acid_wash Extract with 1M HCl start->acid_wash separate1 Separate Layers acid_wash->separate1 organic1 Organic Layer (Non-basic impurities) separate1->organic1 Discard aqueous1 Aqueous Layer (Protonated Product) separate1->aqueous1 basify Add NaOH to pH > 10 aqueous1->basify re_extract Extract with Organic Solvent basify->re_extract separate2 Separate Layers re_extract->separate2 aqueous2 Aqueous Layer (Salts) separate2->aqueous2 Discard organic2 Organic Layer (Purified Product) separate2->organic2 dry Dry & Concentrate organic2->dry end Purified Product dry->end

Caption: Workflow for purification via acid-base liquid-liquid extraction.

Protocol 2: Purification via Flash Column Chromatography

This protocol is for high-resolution purification after an initial LLE cleanup.

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 98:2 Hexane/Ethyl Acetate with 1% Et₃N).

  • Column Packing: Carefully pack a glass column with the prepared slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the semi-purified product from LLE in a minimal amount of the mobile phase or DCM. Adsorb this solution onto a small amount of fresh silica gel by concentrating it to a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with your starting solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC), also using a mobile phase containing triethylamine.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

Visualization: Troubleshooting Chromatography

Caption: Decision tree for resolving common column chromatography issues.

References

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Available at: [Link]

  • MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]

  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′. Available at: [Link]

  • PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. Available at: [Link]

  • Tiei Extraction. (2024). Amino Acid Extraction Process, Liquid-liquid Centrifugal Extraction Method. Available at: [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • UCL Discovery. (n.d.). Intensified liquid-liquid extraction of biomolecules using ionic liquids in small channels. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • National Institutes of Health. (2017). Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts. Available at: [Link]

  • Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available at: [Link]

  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. Available at: [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Available at: [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available at: [Link]

Sources

Technical Support Center: Optimizing Solvent Conditions for Reactions with 1-Butyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions with 1-butyl-3-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and enhance the efficiency and success of your synthetic endeavors.

Introduction: The Role of the Solvent

The choice of solvent is a critical parameter in organic synthesis, capable of influencing reaction rates, yields, and even the chemo- and regioselectivity of a transformation. For a versatile substrate like 1-butyl-3-methyl-1H-pyrazol-5-amine, which possesses multiple nucleophilic sites and can exist in different tautomeric forms, the solvent's properties—polarity, proticity, and coordinating ability—play a pivotal role in dictating the reaction outcome. This guide will delve into the practical aspects of solvent selection and optimization to help you navigate the complexities of working with this valuable building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility and Initial Solvent Selection

Q1: I'm setting up a new reaction with 1-butyl-3-methyl-1H-pyrazol-5-amine. How do I choose the best initial solvent?

A1: The primary consideration for initial solvent selection is the solubility of your starting materials. 1-Butyl-3-methyl-1H-pyrazol-5-amine, being a substituted aminopyrazole, is generally soluble in a range of common organic solvents. A good starting point is to consider the polarity of your other reagents.

Solubility Profile (Qualitative):

SolventPolarityTypeExpected Solubility of 1-butyl-3-methyl-1H-pyrazol-5-amine
Toluene Non-polarAproticModerate
Dichloromethane (DCM) Polar AproticAproticHigh
Tetrahydrofuran (THF) Polar AproticAproticHigh
Ethyl Acetate (EtOAc) Polar AproticAproticHigh
Acetonitrile (ACN) Polar AproticAproticHigh
Ethanol (EtOH) Polar ProticProticHigh
Methanol (MeOH) Polar ProticProticHigh
N,N-Dimethylformamide (DMF) Polar AproticAproticVery High
Dimethyl Sulfoxide (DMSO) Polar AproticAproticVery High
Water Very PolarProticLow

Recommendation: For many common reactions, such as N-acylations or sulfonamidations, polar aprotic solvents like acetonitrile (ACN) or dichloromethane (DCM) are excellent starting points. They tend to provide good solubility for the aminopyrazole and many electrophilic partners without interfering with the reaction mechanism. For reactions requiring higher temperatures, toluene can be a suitable option.

Troubleshooting Low Reaction Yield

Q2: My reaction is showing low conversion or yield. What solvent-related factors should I investigate?

A2: Low yield is a common issue that can often be traced back to suboptimal solvent conditions. Here’s a systematic approach to troubleshooting:

  • Re-evaluate Solubility: Even if your starting materials appear to dissolve, poor solubility of a reagent or an intermediate can stall a reaction. If you suspect this, consider switching to a more polar aprotic solvent like DMF or DMSO, which are excellent at dissolving a wide range of organic molecules.[1]

  • Consider the Role of the Base: Many reactions with 1-butyl-3-methyl-1H-pyrazol-5-amine require a base to deprotonate the amino group or to scavenge acid byproducts. The effectiveness of the base is highly dependent on the solvent.

    • Insoluble Bases: If you are using an inorganic base like K₂CO₃ or Cs₂CO₃, ensure it has at least partial solubility in your chosen solvent. In solvents where these bases are poorly soluble, the reaction may be slow. Switching to a more polar solvent or using a phase-transfer catalyst can be beneficial.

    • Homogeneous vs. Heterogeneous: A homogeneous reaction (all components dissolved) is often faster. If your reaction is heterogeneous, ensure vigorous stirring.

  • Solvent-Reactant Interactions: Protic solvents (e.g., ethanol, methanol) can hydrogen bond with the nucleophilic amino group of your pyrazole. This can stabilize the starting material and reduce its reactivity, leading to lower yields. If you are using a protic solvent and observing low conversion, consider switching to a polar aprotic solvent like ACN or THF.

Addressing Side Reactions and Regioselectivity

Q3: I'm observing the formation of an unexpected side product. Could the solvent be the cause?

A3: Absolutely. The solvent can influence which of the multiple nucleophilic sites on the aminopyrazole reacts, and it can also promote or suppress side reactions. 1-Butyl-3-methyl-1H-pyrazol-5-amine has two primary nucleophilic centers: the exocyclic amino group (N-5 amine) and the endocyclic pyrazole nitrogen (N-1).

  • Tautomerism: Aminopyrazoles can exist in different tautomeric forms. The equilibrium between these forms can be influenced by the solvent's polarity and its ability to form hydrogen bonds.[2][3] A change in the dominant tautomer in solution can lead to unexpected reactivity and the formation of different regioisomers. Polar protic solvents, for example, can stabilize more polar tautomers, potentially altering the reaction pathway.

  • Regioselectivity in N-Alkylation: The N-alkylation of pyrazoles is a classic example where solvent and reaction conditions can dictate the outcome. Generally, the exocyclic amino group is more nucleophilic. However, under certain conditions, alkylation can occur at the ring nitrogen.

    • To favor N-5 amino group functionalization: Use a less polar, aprotic solvent and a non-coordinating base.

    • To increase the likelihood of ring N-alkylation: A more polar solvent that can stabilize any charged intermediates might favor this pathway, although this is generally the minor product for aminopyrazoles.

Troubleshooting Flowchart for Side Product Formation:

G start Unexpected Side Product Observed q1 Identify the structure of the side product. Is it a regioisomer? start->q1 yes Yes (e.g., N-1 vs. N-5 functionalization) q1->yes Regioisomer no No (e.g., decomposition, reaction with solvent) q1->no Other action1 Alter solvent polarity. Polar protic solvents may favor different tautomers. Try switching from EtOH to ACN or THF. yes->action1 action2 Change the base. A bulkier base may favor the less hindered site. yes->action2 action3 Check for solvent reactivity. (e.g., transesterification with alcohol solvents). no->action3 action4 Ensure anhydrous conditions. Water can lead to hydrolysis of starting materials or products. no->action4 G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis prep1 Dispense Aminopyrazole and Base into Vials prep2 Add Different Anhydrous Solvents prep1->prep2 exec1 Add Acylating Agent prep2->exec1 exec2 Stir at Controlled Temperature exec1->exec2 analysis1 Monitor by TLC/LC-MS at t = 1, 4, 24h exec2->analysis1 analysis2 Compare Yield and Purity analysis1->analysis2 result Identify Optimal Solvent analysis2->result

Sources

Technical Support Center: Troubleshooting Unexpected NMR Shifts in Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole derivatives. This guide is designed to provide in-depth troubleshooting assistance for common and unexpected phenomena observed during Nuclear Magnetic Resonance (NMR) analysis. As chemists, we rely on NMR spectroscopy to be a definitive tool for structural elucidation. However, the unique electronic and structural properties of the pyrazole ring can lead to spectra that are initially confusing or appear inconsistent with the expected structure.

This resource moves beyond simple procedural lists to explain the underlying chemical principles governing these observations. By understanding the why, you can make more informed experimental choices to achieve unambiguous structural characterization.

Troubleshooting Guide: Addressing Specific NMR Issues

This section addresses complex NMR observations with a structured, problem-solving approach. Each entry details the problem, its most likely cause rooted in physical organic chemistry, and a workflow with actionable experimental protocols to resolve the ambiguity.

Problem 1: Fewer ¹H or ¹³C Signals Than Expected for an Unsymmetrically Substituted Pyrazole

You have synthesized a pyrazole with different substituents at the C3 and C5 positions (e.g., 3-methyl-5-phenylpyrazole), yet the NMR spectrum shows only one averaged set of signals for these positions, suggesting a symmetrical molecule.

Probable Cause: Annular Tautomerism

This is the most common cause of signal averaging in N-unsubstituted pyrazoles. The proton on the nitrogen can rapidly exchange between the N1 and N2 positions.[1][2] If this exchange rate is faster than the NMR timescale, the spectrometer observes a time-averaged hybrid of the two tautomers. In this averaged state, the C3 and C5 positions become chemically equivalent, as do the H3 and H5 protons (if present).

Diagram: Annular Tautomerism in Pyrazoles

Caption: Rapid proton exchange between N1 and N2 leads to an averaged NMR spectrum.

Troubleshooting Workflow & Protocols

The key to resolving tautomers is to slow the rate of proton exchange until it is slow on the NMR timescale.

Diagram: Troubleshooting Workflow for Signal Averaging

workflow start Unexpected Spectrum: Fewer signals than expected cause Hypothesis: Fast Annular Tautomerism start->cause step1 Action: Perform Low-Temperature NMR cause->step1 step3 Final Confirmation: Perform Solid-State NMR (CP/MAS) cause->step3 result1_success Result: Signals resolve into two sets. Tautomers are now distinct. step1->result1_success Success result1_fail Result: Signals remain averaged. step1->result1_fail No Change step2 Action: Change to a non-polar, aprotic solvent (e.g., Toluene-d8). result1_fail->step2 result2 Result: Slower exchange may allow resolution even at room temp. step2->result2 result3 Result: Identifies the single, dominant tautomer in the solid phase.

Caption: Logical workflow for diagnosing and resolving signal averaging in pyrazoles.

Protocol: Low-Temperature (Variable Temperature) NMR Experiment

This experiment is the most direct way to resolve tautomers.

  • Sample Preparation: Dissolve your pyrazole derivative in a solvent with a low freezing point, such as deuterated tetrahydrofuran (THF-d8) or deuterated methanol (CD₃OD). Ensure the concentration is sufficient for good signal-to-noise.

  • Initial Spectrum: Acquire a standard ¹H or ¹³C spectrum at room temperature (e.g., 298 K) to serve as a baseline.

  • Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K.[1]

  • Equilibration: Allow the sample to fully equilibrate at each new temperature for 5-10 minutes before starting acquisition.[1] This is critical for temperature stability and accurate chemical shifts.

  • Data Acquisition: Record a spectrum at each temperature. Observe the signals corresponding to the C3/C5 and H3/H5 positions. As the temperature decreases, you should see these signals broaden, then decoalesce, and finally sharpen into two distinct sets of signals, one for each tautomer.

Problem 2: The N-H Proton Signal is Very Broad or Not Visible

In the ¹H NMR spectrum, the signal for the N-H proton is either a low, broad hump or is completely absent, making integration and structural confirmation difficult.

Probable Cause: A Combination of Rapid Chemical Exchange and Quadrupolar Broadening

  • Chemical Exchange: The acidic N-H proton readily exchanges with other molecules. This can be intermolecular exchange with other pyrazole molecules or exchange with trace amounts of water or acid/base impurities in the deuterated solvent.[1] In protic solvents like D₂O or CD₃OD, the proton will rapidly exchange with deuterium, rendering the signal invisible in the ¹H spectrum.[1]

  • Quadrupolar Broadening: The ¹⁴N nucleus (the most abundant nitrogen isotope) has a nuclear spin I=1 and possesses a quadrupole moment. This provides an efficient relaxation pathway for the attached proton, leading to significant signal broadening, even when chemical exchange is slow.[1][3]

Troubleshooting Workflow & Protocols

The goal is to minimize exchange and mitigate the effects of quadrupolar relaxation.

  • Use a High-Purity, Dry Solvent: The most critical step is to minimize exchange with residual water. Use a fresh ampoule of a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d6, DMSO-d6). Consider using a solvent that has been stored over molecular sieves.

  • Vary the Concentration: The rate of intermolecular proton exchange is concentration-dependent. Acquiring spectra at different concentrations can sometimes sharpen the N-H signal.[1]

  • Low Temperature: As with tautomerism, cooling the sample can slow the rate of chemical exchange, potentially leading to a sharper N-H signal.

  • Consider ¹⁵N Labeling: If determining the N-H proton's coupling is critical, isotopic labeling is the ultimate solution. The ¹⁵N nucleus has a spin I=1/2 and no quadrupole moment, which will result in a much sharper signal for the attached proton, often revealing clear coupling constants.

Frequently Asked Questions (FAQs)

Q1: How can I definitively assign the ¹H and ¹³C signals for the C3, C4, and C5 positions in an unsymmetrically substituted pyrazole?

Unambiguous assignment requires 2D NMR spectroscopy. While 1D spectra provide the chemical shifts, 2D experiments reveal the connectivity between atoms.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals they are directly attached to. It will definitively link H4 to C4, H3 to C3 (if present), and H5 to C5 (if present).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons and confirming the overall framework. It shows correlations between protons and carbons that are 2 or 3 bonds away. For example, the H4 proton will show a correlation to both the C3 and C5 carbons, confirming their positions relative to C4.

Protocol: Definitive Assignment using HMBC
  • Sample Preparation: Prepare a reasonably concentrated sample of your pyrazole derivative in a suitable deuterated solvent.

  • Tuning: Ensure the NMR probe is properly tuned for both ¹H and ¹³C frequencies.

  • Parameter Optimization: The crucial HMBC parameter is the long-range coupling constant, J(C,H). Set this to a value that reflects expected 2- and 3-bond couplings, typically around 8-10 Hz.[1]

  • Acquisition: Run the HMBC experiment. This can take several hours depending on sample concentration and instrument sensitivity.

  • Analysis: Process the 2D data. Look for the key cross-peaks. For instance, a cross-peak between the proton at position 4 and a carbon at position 5 will confirm the C5 assignment.[1]

Q2: My chemical shifts change depending on the solvent I use. Why?

Solvent effects are significant for pyrazoles due to their ability to act as both hydrogen bond donors (N-H) and acceptors (N2).

Solvent TypeExampleInteraction with PyrazoleExpected NMR Effect
Polar Aprotic DMSO-d6, Acetone-d6Acts as a strong hydrogen bond acceptor.Disrupts pyrazole self-association. Often slows tautomeric exchange compared to protic solvents. N-H signal is usually visible and sharp.
Polar Protic CD₃OD, D₂OActs as both H-bond donor and acceptor.Accelerates proton exchange. The N-H proton signal will exchange with deuterium and become invisible.[1]
Non-Polar Aprotic Benzene-d6, Toluene-d8Weak interactions. May promote pyrazole self-association (dimers/oligomers).Can significantly alter aromatic proton shifts due to anisotropic effects. Tautomeric exchange may be slower.
Halogenated CDCl₃Weakly acidic proton can interact with the pyrazole nitrogens.A standard solvent, but trace acid can broaden signals. N-H signal visibility depends heavily on concentration and water content.

Q3: I've added an electron-withdrawing group to my pyrazole, but the chemical shift changes are not what I expected. What could be the cause?

While standard substituent effects (where electron-withdrawing groups deshield nearby nuclei, shifting them downfield) are a good first approximation, the final chemical shift is a complex interplay of electronic, steric, and conformational effects.[4] In pyrazoles, a substituent can also influence the tautomeric equilibrium. For example, an electron-withdrawing group at the C3 position may favor the tautomer where the N-H is at the N1 position to minimize dipole-dipole repulsion. This change in the dominant tautomer can lead to unexpected chemical shift changes that override simple inductive effects.[5][6] Investigating the tautomeric population using low-temperature NMR is essential in these cases.

Q4: How does pH affect the NMR spectrum of my pyrazole derivative?

The pyrazole ring is basic and can be protonated under acidic conditions. Protonation dramatically alters the electronic structure of the ring, causing large downfield shifts for all ring protons and carbons due to the introduction of a positive charge.[7][8] If you are working with biological samples or in unbuffered solutions, small changes in pH can lead to significant and confusing chemical shift perturbations.[9] It is crucial to use a buffered solvent system if you need to maintain a constant protonation state for your analysis.

References
  • Al-ebini, Y., Chandramouli, M., Koppuravuri, N., Prashant, Pasha, T. Yunus, Rahamathulla, M. Eltawaty, S., & Thajudeen, A. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI.
  • BenchChem. (n.d.).
  • Provasi, P., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry.
  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • Ibon, A., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC NIH.
  • ACS Publications. (2026). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry.
  • Naji A. Abood, et al. (n.d.).
  • ResearchGate. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations.
  • RSC Publishing. (n.d.).
  • ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF.
  • Begtrup, M., et al. (n.d.). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Acta Chemica Scandinavica.
  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI.
  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.
  • NIH. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. NIH.

Sources

Technical Support Center: Work-up and Purification of 1-butyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with 1-butyl-3-methyl-1H-pyrazol-5-amine. It offers detailed work-up procedures, troubleshooting advice, and answers to frequently asked questions to ensure the successful isolation and purification of this versatile building block.

Introduction: The Chemical Personality of 1-butyl-3-methyl-1H-pyrazol-5-amine

1-butyl-3-methyl-1H-pyrazol-5-amine is a substituted aminopyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Understanding its fundamental chemical properties is paramount to designing effective work-up and purification strategies.

The pyrazole ring is aromatic and possesses two nitrogen atoms. One nitrogen is "pyrrole-like" and the other is "pyridine-like." This configuration imparts amphoteric character, meaning the molecule can act as both a weak acid and a weak base.[1] However, the exocyclic amino group at the 5-position significantly enhances the basicity of the molecule. This basicity is the most critical factor to consider during aqueous work-ups, as it dictates the compound's solubility in acidic solutions.

Core Principles of Work-up for 1-butyl-3-methyl-1H-pyrazol-5-amine

A typical work-up for reactions involving this aminopyrazole will invariably involve a liquid-liquid extraction to separate the desired product from inorganic salts, polar starting materials, and byproducts. The strategy hinges on the ability to manipulate the solubility of the aminopyrazole through pH adjustment.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete. What is the first step in the work-up?

A1: The first step is typically to quench the reaction. This is done to neutralize any reactive reagents. For many reactions, this involves the careful addition of water or a saturated aqueous solution of a mild base like sodium bicarbonate if the reaction was run under acidic conditions. If the reaction was run in a high-boiling point solvent, it is often advisable to remove the solvent under reduced pressure before beginning the aqueous work-up.[1]

Q2: Which organic solvent should I use for extraction?

A2: The choice of solvent depends on the solubility of your product and the nature of the impurities. For 1-butyl-3-methyl-1H-pyrazol-5-amine and its derivatives, common and effective extraction solvents include:

  • Ethyl acetate (EtOAc): A good general-purpose solvent with moderate polarity.

  • Dichloromethane (DCM): A slightly more polar solvent that can be effective if your product has lower solubility in ethyl acetate.

It is always recommended to perform a small-scale solubility test if you are unsure.

Q3: Why is a basic wash (e.g., with NaHCO₃ or Na₂CO₃ solution) often recommended?

A3: A basic wash is used to remove any acidic impurities from the organic layer. Since your product is a basic amine, it will remain in the organic solvent while acidic byproducts or unreacted acidic starting materials will be deprotonated and extracted into the aqueous basic solution.

Q4: How can I effectively remove water from my organic extract?

A4: After separating the organic layer, it will be saturated with a small amount of water. This water should be removed before concentrating the solvent. This is achieved by treating the organic solution with an anhydrous inorganic salt, such as:

  • Anhydrous sodium sulfate (Na₂SO₄): A common, neutral drying agent.

  • Anhydrous magnesium sulfate (MgSO₄): A slightly more effective but also slightly acidic drying agent.

The drying agent should be added, the mixture swirled, and allowed to stand until the organic layer is clear. The drying agent is then removed by filtration.

Q5: My purified product is an oil, but I expected a solid. What should I do?

A5: It is not uncommon for aminopyrazoles to exist as oils or low-melting solids, especially if they are not perfectly pure. If you expect a solid, you can try to induce crystallization by:

  • Scratching the inside of the flask with a glass rod at the solvent-air interface.

  • Adding a seed crystal of the pure compound if available.

  • Cooling the solution in an ice bath or refrigerator.

  • Attempting recrystallization from a suitable solvent system. Good starting points for recrystallization of aminopyrazoles are often ethanol/water or ethyl acetate/hexanes mixtures.[3]

Standard Work-up and Purification Protocol

This protocol is a general guideline and may require optimization based on the specific reaction conditions and scale.

Experimental Protocol: General Aqueous Work-up

  • Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted under acidic conditions, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of ethyl acetate. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Water (to remove water-soluble impurities).

    • Saturated aqueous sodium chloride (brine) (to help break any emulsions and further dry the organic layer).

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate, swirl, and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter the solution to remove the drying agent. Rinse the drying agent with a small amount of fresh ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Visualization of the Work-up Workflow

Workup_Workflow Reaction Completed Reaction Mixture Quench Quench Reaction (e.g., sat. NaHCO₃) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Quench->Extraction Organic_Layer Organic Layer (Contains Product) Extraction->Organic_Layer Separate Aqueous_Layer Aqueous Layer (Contains Salts, Polar Impurities) Extraction->Aqueous_Layer Separate Wash Wash Organic Layer (Water, Brine) Organic_Layer->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Crude_Product Crude Product Filter_Concentrate->Crude_Product Purification Purification (Chromatography/Recrystallization) Crude_Product->Purification

Caption: General workflow for the aqueous work-up of reactions involving 1-butyl-3-methyl-1H-pyrazol-5-amine.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Persistent Emulsion During Extraction - High concentration of surfactant-like byproducts.- Vigorous shaking.- Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.- Allow the mixture to stand undisturbed for a longer period.- Filter the entire mixture through a pad of Celite.- In subsequent experiments, reduce the intensity of shaking.
Product is in the Aqueous Layer - The aqueous layer is too acidic, leading to the protonation of the aminopyrazole and its dissolution in the aqueous phase.- Basify the aqueous layer with a suitable base (e.g., 1M NaOH) to a pH > 9-10.- Re-extract the basified aqueous layer with fresh organic solvent.
Low Recovery After Column Chromatography - The product is highly polar and is sticking to the silica gel.- The product is unstable on silica gel.- Add a small amount of triethylamine (~0.5-1%) to the eluent to deactivate the acidic sites on the silica gel.- Use a less acidic stationary phase like alumina.- Consider purification by recrystallization as an alternative.
Co-elution of Impurities During Chromatography - Impurities have a similar polarity to the product.- Optimize the solvent system for column chromatography by testing different solvent mixtures and gradients using TLC.- A common mobile phase for aminopyrazoles is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[4]
Product Oils Out During Recrystallization - The solvent is too non-polar for the product.- The solution is cooling too rapidly.- Add a small amount of a more polar co-solvent in which the product is more soluble.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.

In-Depth Purification Protocols

Column Chromatography

For many applications, column chromatography is the preferred method for obtaining highly pure 1-butyl-3-methyl-1H-pyrazol-5-amine.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM) and spot it on a silica gel TLC plate. Develop the plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate or DCM:methanol) to find a system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a column and allow the silica to pack under gravity or with gentle pressure.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like DCM. Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully add the dried, impregnated silica to the top of the column.

  • Elution: Begin eluting with the less polar solvent system determined from your TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to move your product down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

If the crude product is a solid and of reasonable purity, recrystallization can be an excellent and scalable purification method.

Experimental Protocol: Recrystallization

  • Solvent Selection: Place a small amount of the crude solid in a test tube. Add a small amount of a single solvent (e.g., ethanol, ethyl acetate, hexanes) and heat to boiling. If the solid dissolves completely, it is likely too soluble in that solvent. If it remains insoluble, that solvent may be a good "anti-solvent". A good single solvent for recrystallization will dissolve the compound when hot but not when cold. A good two-solvent system consists of a "good" solvent in which the compound is soluble and a "bad" solvent in which it is not. Common pairs include ethanol/water and ethyl acetate/hexanes.[3]

  • Dissolution: In a flask, dissolve the crude solid in a minimal amount of the hot "good" solvent.

  • Addition of Anti-Solvent (if using a two-solvent system): While the solution is hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Characterization Data

After purification, it is essential to confirm the identity and purity of your 1-butyl-3-methyl-1H-pyrazol-5-amine. Below are typical characterization data for a closely related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, to provide a reference.[4]

Technique Characteristic Features
¹H NMR The spectrum will show characteristic signals for the butyl group protons, the methyl group protons on the pyrazole ring, and the aromatic proton on the pyrazole ring. The amine protons will likely appear as a broad singlet.
¹³C NMR The spectrum will show distinct signals for each of the unique carbon atoms in the molecule.
FTIR Look for a characteristic N-H stretching vibration in the region of 3200-3400 cm⁻¹. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹. The C=N stretching of the pyrazole ring is typically seen around 1610 cm⁻¹.[4]
Mass Spec. The mass spectrum should show the molecular ion peak corresponding to the mass of the compound.

Decision-Making Flowchart for Purification

Purification_Decision Start Crude Product Obtained IsSolid Is the crude product a solid? Start->IsSolid IsHighPurity Is the purity >90% by TLC/NMR? IsSolid->IsHighPurity Yes Column Column Chromatography IsSolid->Column No (Oil) Recrystallize Recrystallization IsHighPurity->Recrystallize Yes IsHighPurity->Column No PureProduct Pure Product Recrystallize->PureProduct Column->PureProduct

Sources

Validation & Comparative

A Tale of Two Pyrazoles: A Senior Application Scientist's Guide to Strategic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry and materials science, the pyrazole core stands as a "privileged scaffold," a foundational structure whose derivatives exhibit a vast range of biological activities and material properties.[1][2] Within this versatile chemical family, 1-butyl-3-methyl-1H-pyrazol-5-amine and 1-phenyl-3-methyl-5-pyrazolone represent two of the most valuable and frequently utilized building blocks. At first glance, their structural similarity might suggest interchangeability. However, a deeper dive into their reactivity reveals a nuanced dichotomy that every research scientist must master to unlock their full synthetic potential.

This guide provides an in-depth, experimentally grounded comparison of these two cornerstone reagents. We will dissect their distinct reactivity profiles, explore the causal factors dictating their synthetic utility, and provide validated protocols to illustrate how the choice between an aminopyrazole and a pyrazolone is not merely a matter of preference, but a critical strategic decision that profoundly influences reaction outcomes, molecular architecture, and the ultimate function of the target compound.

The Fundamental Divergence: Nucleophilicity vs. Ambident Reactivity

The core difference between these two molecules lies in the nature of their primary reactive sites. This fundamental distinction dictates the entire cascade of subsequent synthetic possibilities.

  • 1-butyl-3-methyl-1H-pyrazol-5-amine (Aminopyrazole): The synthetic utility of this molecule is overwhelmingly dominated by the nucleophilic primary amine (-NH2) at the C5 position . This group acts as a potent site for forming new carbon-nitrogen and nitrogen-heteroatom bonds, making it an ideal precursor for building fused heterocyclic systems, amides, and sulfonamides.[3][4] The butyl group at the N1 position serves primarily to enhance solubility in organic solvents and to sterically direct reactions, while the methyl group at C3 provides electronic modulation of the pyrazole ring.

  • 1-phenyl-3-methyl-5-pyrazolone (Pyrazolone): This molecule, also known as Edaravone in a pharmaceutical context, is a more complex entity defined by its ambident reactivity .[5][6] It exists in a tautomeric equilibrium between its keto and enol forms, which presents multiple reactive sites. The most significant of these is the active methylene group at the C4 position , which is highly susceptible to condensation reactions.[7] Additionally, the oxygen and nitrogen atoms of the keto-enol system can participate in O-alkylation/acylation and N-alkylation reactions, respectively. The N1-phenyl group significantly influences the electronic properties and provides a scaffold for further functionalization.

G

Diagram 1: Core reactivity comparison of the aminopyrazole and pyrazolone.

Comparative Physicochemical Properties

A molecule's physical properties are inextricably linked to its behavior in a reaction vessel. The choice of solvent, base, and reaction temperature often hinges on these fundamental characteristics.

Property1-butyl-3-methyl-1H-pyrazol-5-amine1-phenyl-3-methyl-5-pyrazoloneRationale for Synthetic Impact
Molecular Formula C8H15N3C10H10N2OThe higher oxygen content in the pyrazolone contributes to different polarity and hydrogen bonding capabilities.
Molecular Weight 153.23 g/mol 174.19 g/mol Affects stoichiometry calculations and mass-based yield analysis.
Appearance Typically a low-melting solid or oilCrystalline solidThe solid nature of the pyrazolone simplifies handling, weighing, and storage.
Reactivity Class Nucleophilic BaseAcidic Carbon Acid / Ambident NucleophileThe aminopyrazole readily reacts with electrophiles at the nitrogen. The pyrazolone's C4 proton is acidic, enabling deprotonation and subsequent C-C bond formation.
Solubility Soluble in a wide range of organic solvents (DCM, THF, Ethyl Acetate)Soluble in polar organic solvents (DMSO, DMF, alcohols); moderate in others.The butyl group enhances lipophilicity and non-polar solvent compatibility, whereas the phenyl group and keto-enol system of the pyrazolone favor more polar media.

The Aminopyrazole in Action: Gateway to Fused Heterocycles

The primary role of 5-aminopyrazoles in drug discovery is to serve as a versatile precursor for the synthesis of fused bicyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines.[8][9] These scaffolds are central to the development of kinase inhibitors, highlighting the importance of this synthetic route.[4][10]

The key transformation involves a cyclocondensation reaction where the C5-amine and the N1-ring nitrogen act as a binucleophilic system, reacting with a 1,3-dielectrophile (e.g., a β-ketoester or an α,β-unsaturated ketone).[11]

G

Diagram 2: General workflow for fused heterocycle synthesis from an aminopyrazole.

Field-Proven Protocol: Synthesis of a Substituted Pyrazolo[3,4-b]pyridine

This protocol details the synthesis of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines, a reaction that elegantly demonstrates the utility of the aminopyrazole precursor.[11]

Objective: To construct a fused pyrazolo[3,4-b]pyridine ring system via a one-pot reaction.

Materials:

  • 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol)

  • Appropriate α,β-unsaturated ketone (e.g., chalcone) (1.0 mmol)

  • 1-butyl-3-methylimidazolium bromide ([bmim]Br) (2.0 mL) as an ionic liquid solvent

Procedure:

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol) and the α,β-unsaturated ketone (1.0 mmol).

  • Solvent Addition: Add the ionic liquid [bmim]Br (2.0 mL) to the flask. The use of an ionic liquid often enhances reaction rates and provides a greener alternative to volatile organic solvents.[11]

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 2-3 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) to precipitate the crude product. Filter the solid using a Büchner funnel, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from ethanol to afford the pure pyrazolo[3,4-b]pyridine derivative.

Expected Yield: >90%[11]

Causality Behind Choices:

  • Why an α,β-unsaturated ketone? This substrate provides the necessary 1,3-dielectrophilic character. The C5-amine of the pyrazole performs a Michael addition into the β-position of the ketone, followed by an intramolecular cyclization of the pyrazole's N1 onto the carbonyl carbon.

  • Why an ionic liquid? [bmim]Br acts as both a solvent and a catalyst, promoting the reaction sequence of Michael addition, cyclization, and subsequent dehydration/aromatization, often leading to excellent yields in a simplified, environmentally benign process.[11]

The Pyrazolone in Action: Master of Condensation Chemistry

The synthetic value of 1-phenyl-3-methyl-5-pyrazolone is most powerfully demonstrated in condensation reactions with carbonyl compounds, particularly aldehydes. The acidic proton at the C4 position is readily abstracted by a base, creating a potent carbon nucleophile.

This reactivity is the foundation for the Knoevenagel condensation , which can be followed by a Michael addition if a second equivalent of the pyrazolone is present, leading to the formation of 4,4'-(arylmethylene)bis(pyrazol-5-ols).[12][13] These products are important in dye chemistry and have a range of biological activities.[13]

G

Diagram 3: Mechanism of the tandem Knoevenagel-Michael reaction with a pyrazolone.

Field-Proven Protocol: Synthesis of a Bis(pyrazolyl)methane

This protocol describes a highly efficient, heterogeneously catalyzed synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols).[12]

Objective: To synthesize a bis(pyrazolyl)methane via a tandem Knoevenagel-Michael reaction.

Materials:

  • 1-phenyl-3-methyl-5-pyrazolone (2.0 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • 3-Aminopropylated silica gel (AP-SiO2) (0.05 g) as a heterogeneous catalyst

  • Ethanol (10 mL)

Procedure:

  • Vessel Preparation: In a 50 mL round-bottom flask, suspend 1-phenyl-3-methyl-5-pyrazolone (2.0 mmol), the aromatic aldehyde (1.0 mmol), and the AP-SiO2 catalyst (0.05 g) in ethanol (10 mL).

  • Reaction Execution: Reflux the mixture with stirring. The reaction is typically very fast, with solid product precipitating out of the solution within 15-30 minutes. Monitor completion by TLC.

  • Catalyst Recovery: After cooling to room temperature, filter the solid product and the catalyst together.

  • Product Isolation: Wash the collected solid with hot ethanol. The product is soluble while the silica-based catalyst is not. Filter the hot solution to remove the AP-SiO2 catalyst. The catalyst can be washed, dried, and reused multiple times, making the process economical and sustainable.[12]

  • Purification: The filtrate is cooled to room temperature, allowing the pure bis(pyrazolyl)methane product to crystallize. The crystals are collected by filtration and dried.

Expected Yield: >90%[12]

Causality Behind Choices:

  • Why a 2:1 stoichiometry? The first equivalent of the pyrazolone undergoes Knoevenagel condensation with the aldehyde. The resulting electrophilic α,β-unsaturated intermediate is then immediately attacked by the second equivalent of the pyrazolone in a Michael-type addition.

  • Why AP-SiO2 catalyst? The amine groups on the silica surface act as a mild, solid-supported base to facilitate the condensation. This heterogeneous catalyst is easily removed by filtration, which dramatically simplifies purification compared to using soluble bases like piperidine or triethylamine, and it can be efficiently recycled.[12][13]

Strategic Synthesis Decision Framework

The choice between 1-butyl-3-methyl-1H-pyrazol-5-amine and 1-phenyl-3-methyl-5-pyrazolone is dictated by the desired final molecular architecture.

Synthetic GoalRecommended PrecursorRationaleKey Reaction Type
Fused Bicyclic Heterocycles (e.g., Pyrazolopyrimidines) 1-butyl-3-methyl-1H-pyrazol-5-amineUtilizes the binucleophilic character of the C5-amine and N1-ring nitrogen.[8]Cyclocondensation
Amides, Sulfonamides, Ureas 1-butyl-3-methyl-1H-pyrazol-5-amineThe primary amine is an excellent nucleophile for reaction with acyl chlorides, sulfonyl chlorides, and isocyanates.[3]Acylation / Sulfonylation
Bis-heterocyclic Methane Scaffolds 1-phenyl-3-methyl-5-pyrazoloneThe active methylene C4 is specifically designed for tandem Knoevenagel-Michael reactions with aldehydes.[12]Condensation
Azo Dyes and Chelating Agents 1-phenyl-3-methyl-5-pyrazoloneThe C4 position can be coupled with diazonium salts to form brightly colored azo compounds.Azo Coupling
Kinase Inhibitor Scaffolds 1-butyl-3-methyl-1H-pyrazol-5-amineThe resulting pyrazolo[3,4-d]pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors.[4][10]Cyclocondensation
Antioxidant/Neuroprotective Agents 1-phenyl-3-methyl-5-pyrazoloneThe pyrazolone core itself (Edaravone) is a potent free radical scavenger.[5][14]N/A (Core is the active agent)

Conclusion

While both 1-butyl-3-methyl-1H-pyrazol-5-amine and 1-phenyl-3-methyl-5-pyrazolone are indispensable tools in the synthetic chemist's arsenal, they are not interchangeable. They are specialist reagents with distinct and complementary reactivity profiles. The aminopyrazole is the premier choice for constructing N-containing functional groups and, most critically, for building the fused pyrazolo-azine systems that are prevalent in modern pharmaceuticals.[8] In contrast, the pyrazolone excels in carbon-carbon bond-forming condensation reactions, leveraging its unique active methylene group to create complex bis-heterocyclic structures and dyes.[13]

A thorough understanding of this fundamental reactivity dichotomy is paramount. By selecting the appropriate precursor based on a clear retrosynthetic analysis, researchers can streamline synthetic routes, improve yields, simplify purifications, and ultimately accelerate the discovery and development of novel chemical entities.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). International Journal of Molecular Sciences. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (Date not available). NINGBO INNO PHARMCHEM CO.,LTD. Blog. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (Date not available). Journal of Drug Delivery and Therapeutics. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). Molecules. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). Molbank. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Odessa University Chemical Journal. [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (Date not available). ResearchGate. [Link]

  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (2009).
  • The diverse pharmacological importance of Pyrazolone Derivatives : A Review. (2022). GSC Biological and Pharmaceutical Sciences. [Link]

  • Tandem Knoevenagel–Michael Reaction of 1-Phenyl-3-methyl-5-pyrazolone with Aldehydes Using 3-Aminopropylated Silica Gel as an Efficient and Reusable Heterogeneous Catalyst. (2012). Synthetic Communications. [Link]

  • Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis. (2024). ACS Sustainable Chemistry & Engineering. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2021). Molecules. [Link]

  • Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. (2020). Bioorganic & Medicinal Chemistry. [Link]

  • ChemInform Abstract: Tandem Knoevenagel-Michael Reaction of 1-Phenyl-3-methyl-5-pyrazolone with Aldehydes Using 3-Aminopropylated Silica Gel as an Efficient and Reusable Heterogeneous Catalyst. (2012). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

  • Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. (2021). Natural Sciences Publishing. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2015). RSC Advances. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • The diverse pharmacological importance of Pyrazolone Derivatives : A Review. (2013). International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2021). Journal of Chemical Sciences. [Link]

  • Tandem Knoevenagel–Michael Reaction of 1-Phenyl-3-methyl-5-pyrazolone with Aldehydes Using 3-Aminopropylated Silica Gel as an Efficient and Reusable Heterogeneous Catalyst. (2012). Taylor & Francis Online. [Link]

  • Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. (1969). Australian Journal of Chemistry. [Link]

  • Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. (2015). ResearchGate. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2021). National Institutes of Health. [Link]

  • Pharmacological activities of pyrazolone derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. (2017). ResearchGate. [Link]

Sources

A Comparative Analysis of the Biological Activity of N-Substituted Pyrazol-5-amines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile.[1][2][3] Among its numerous derivatives, N-substituted pyrazol-5-amines have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities. The nature of the substituent on the pyrazole nitrogen plays a pivotal role in modulating the potency and selectivity of these molecules. This guide provides a comparative analysis of the antimicrobial, anticancer, and anti-inflammatory activities of various N-substituted pyrazol-5-amines and related pyrazole derivatives, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.

The Versatility of the Pyrazole Nucleus

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[4] This structural motif is present in numerous FDA-approved drugs, highlighting its significance in therapeutic design.[4] The ability to readily introduce a wide array of substituents at the N1 position of the pyrazole ring allows for the fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn dictates the compound's interaction with biological targets.[5] This guide will delve into how these substitutions influence the biological outcomes across different therapeutic areas.

Antimicrobial Activity: A New Frontier Against Resistance

The rise of multidrug-resistant (MDR) bacterial strains necessitates the development of novel antimicrobial agents.[6] Pyrazole derivatives have shown considerable promise in this area, with their mechanism of action often attributed to the disruption of the bacterial cell wall.[7]

Comparative Antimicrobial Potency

The antimicrobial efficacy of N-substituted pyrazoles is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.

Compound TypeN-SubstituentTarget Organism(s)MIC (µg/mL)Reference
Pyrazole-1-carbothiohydrazide Derivativep-tolylStaphylococcus aureus, Candida albicans62.5-125 (antibacterial), 2.9-7.8 (antifungal)[8]
2H-IndazoleVaried arylEnterococcus faecalis~128[6]
2H-IndazoleVaried arylStaphylococcus epidermidis, S. aureus64-128[6]
Halogenoaminopyrazole DerivativesPhenylStaphylococcus aureus190-1560[9]
Pyrazole-thiazole hybridsVariedMethicillin-Resistant S. aureus (MRSA)MIC/MBC: 1.9/7.8 to 3.9/7.8[7]

Key Insights: The data suggests that specific substitutions can lead to potent antimicrobial activity. For instance, the pyrazole-1-carbothiohydrazide derivative with a p-tolyl group exhibited remarkable antifungal activity with MIC values as low as 2.9 µg/mL.[8] Furthermore, pyrazole-thiazole hybrids have demonstrated efficacy against the highly resistant MRSA strain.[7] The presence of chloro and bromo substituents has been noted to increase antimicrobial activity, likely due to their lipophilic properties.[2]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[10][11][12]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that inhibits visible growth.[12]

Step-by-Step Methodology:

  • Preparation of Test Compound: Dissolve the N-substituted pyrazol-5-amine in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with sterile broth to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate, except for the sterility control wells.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Stock Solution of Test Compound B Perform Serial Dilutions in 96-Well Plate A->B Dilute D Inoculate Wells with Bacterial Suspension B->D Combine C Prepare Standardized Bacterial Inoculum C->D Add E Incubate Plate (e.g., 37°C, 24h) D->E Incubate F Visually Inspect for Turbidity E->F Read G Determine MIC Value F->G Analyze

Caption: Workflow for MIC determination using the broth microdilution method.

Anticancer Activity: Targeting Key Oncogenic Pathways

Pyrazole derivatives have been extensively investigated for their anticancer properties, with many acting as inhibitors of crucial signaling pathways involved in tumor growth and proliferation, such as those mediated by EGFR, VEGFR-2, and various cyclin-dependent kinases (CDKs).[4][13]

Comparative Anticancer Potency

The anticancer activity of these compounds is often evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Compound TypeN-SubstituentCancer Cell LineIC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidineVaried arylMCF-7, HepG2, A549, Caco210.05 - 29.95[13]
Isoxazole-pyrazolo[1,5-a]pyrimidineSubstituted arylPC3, A549, MCF7, DU1450.011 - 0.042[13]
Pyrazolo[1][2][6]triazolopyrimidineVariedHCC1937, MCF7, HeLa7.01 - 28.21[13]
N-phenyl pyrazolinePhenylHs578T (TNBC)3.95 - 30.13[14]
5-AminopyrazolesVariedVariousIC50 values ranging from 73 to 84 mg/mL[15]

Key Insights: The isoxazole-pyrazolo[1,5-a]pyrimidine derivatives demonstrated remarkable potency, with IC50 values in the nanomolar range against several cancer cell lines.[13] This highlights the significant impact of fusing additional heterocyclic rings to the pyrazole core. The anticancer mechanism of many pyrazole derivatives involves the inhibition of protein kinases that are critical for cancer cell survival and proliferation.[4][13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[16][17]

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[18]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the N-substituted pyrazol-5-amine derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.

Anticancer_Mechanism cluster_pathway Oncogenic Signaling Pathways EGFR EGFR VEGFR-2 CDK Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK, PI3K/Akt/mTOR) EGFR:f0->Downstream EGFR:f1->Downstream EGFR:f2->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Pyrazole N-Substituted Pyrazol-5-Amine Pyrazole->EGFR:f0 Inhibition Pyrazole->EGFR:f1 Inhibition Pyrazole->EGFR:f2 Inhibition

Caption: Inhibition of key oncogenic signaling pathways by N-substituted pyrazol-5-amines.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key factor in a multitude of diseases.[3] Pyrazole derivatives, most notably the COX-2 inhibitor celecoxib, have a well-established role in anti-inflammatory therapy.[1] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory response.[1]

Comparative Anti-inflammatory Potency

The anti-inflammatory activity of pyrazole derivatives is assessed by their ability to inhibit enzymes like COX-1, COX-2, and 5-LOX. A lower IC50 value indicates a more potent inhibitor.

Compound TypeTarget EnzymeIC50 (µM)Reference
Pyrazole-thiazole hybridCOX-2 / 5-LOX0.03 / 0.12[1]
Pyrazolo-pyrimidineCOX-20.015[1]
3-(trifluoromethyl)-5-arylpyrazoleCOX-20.02[1]
Pyrazole derivative5-LOX0.08[1]
Pyrazoline derivative (2g)Lipoxygenase80[19]
Di-aryl/tri-aryl substituted pyrazole esterCOX-20.059 - 3.89[20]

Key Insights: The data reveals that specific pyrazole derivatives can be highly potent and selective inhibitors of COX-2, with some compounds exhibiting IC50 values in the nanomolar range, surpassing the potency of celecoxib in some cases.[1][20] The development of dual COX/LOX inhibitors is a particularly attractive strategy as it can block multiple inflammatory pathways.[1]

Experimental Protocol: COX-2 Inhibitor Screening Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[21][22][23]

Principle: The assay typically measures the production of prostaglandin G2, an intermediate product of the COX enzyme, from the substrate arachidonic acid. The detection can be fluorometric or colorimetric.[24]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer, COX-2 enzyme solution, and substrate (arachidonic acid) solution.

  • Inhibitor Preparation: Prepare serial dilutions of the N-substituted pyrazol-5-amine test compounds.

  • Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test inhibitor or vehicle control.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Incubation: Incubate the plate for a specific time at a controlled temperature (e.g., 37°C).

  • Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence or absorbance).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

N-substituted pyrazol-5-amines and related pyrazole derivatives represent a versatile and highly adaptable scaffold for the development of novel therapeutics. The strategic modification of the N-substituent allows for the optimization of biological activity against a range of targets. The data presented in this guide demonstrates the potential of these compounds as potent antimicrobial, anticancer, and anti-inflammatory agents. Future research should focus on structure-activity relationship (SAR) studies to further refine the design of next-generation pyrazole-based drugs with enhanced potency, selectivity, and improved pharmacokinetic profiles. The detailed experimental protocols provided herein offer a robust framework for researchers to evaluate the biological activity of their novel pyrazole derivatives and contribute to the advancement of this exciting field of medicinal chemistry.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Authorea. Retrieved January 25, 2026, from [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). Molecules, 28(6), 2548. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). Molecules, 17(11), 13441-13454. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2018). Molecules, 23(12), 3122. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2018). Molecules, 23(7), 1697. [Link]

  • Pyrazole as an anti-inflammatory scaffold. (2022). International Journal of Health Sciences, 6(S5), 8449-8467. [Link]

  • Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2. (2020). Journal of Cellular and Molecular Medicine, 24(22), 13336-13350. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 25, 2026, from [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). Pharmaceuticals, 17(5), 633. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2023). RSC Medicinal Chemistry, 14(5), 923-941. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry, 14(5), 343-362. [Link]

  • The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). J Mol Pharm Org Process Res, 9(3), 1-10.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. (2025). Bioorganic Chemistry.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50582. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). European Commission. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules, 29(23), 5220. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Advances.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Oriental Journal of Chemistry, 35(1).
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Molecules, 28(15), 5779. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

  • IC 50 values and selectivity index of pyrazolines 1-5. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 25, 2026, from [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Omega.
  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 25, 2026, from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved January 25, 2026, from [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2021). Frontiers in Chemistry, 9, 753696. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2014). Journal of Chromatography B, 964, 153-161. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Determination of MIC by Broth Dilution Method. (2017). YouTube. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Synthetic Routes for Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of heterocyclic chemistry, integral to a vast array of pharmaceuticals. The selection of a synthetic route is a critical decision impacting yield, purity, regioselectivity, and scalability. This guide provides an objective, data-driven comparison of two prevalent methods for substituted pyrazole synthesis: the classical Knorr synthesis from 1,3-dicarbonyl compounds and a common alternative utilizing α,β-unsaturated carbonyl compounds.

Section 1: Strategic Overview of Pyrazole Synthesis

The construction of the pyrazole ring is dominated by several robust strategies, primarily involving the condensation of a hydrazine derivative with a three-carbon backbone.[1] The two most common approaches are:

  • The Knorr Pyrazole Synthesis : This involves the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent like a β-ketoester) with a hydrazine.[2] It is one of the most established and straightforward methods for creating polysubstituted pyrazoles.[3]

  • Synthesis from α,β-Unsaturated Carbonyls : This method employs the reaction of hydrazines with α,β-unsaturated aldehydes or ketones. It proceeds via a Michael addition followed by cyclization and aromatization.[2] This route is particularly valuable for synthesizing pyrazolines which can be subsequently oxidized to pyrazoles.[2]

The choice between these routes is dictated by the availability of starting materials, the desired substitution pattern, and the importance of controlling regioselectivity.

Section 2: Method 1: The Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this reaction remains a highly utilized method due to its reliability and often high yields.[3][4]

Mechanistic Rationale & Causality

The Knorr synthesis is a cyclocondensation reaction.[2] The generally accepted mechanism, particularly under acidic or neutral conditions, proceeds as follows:

  • Initial Nucleophilic Attack : One nitrogen atom of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.[5] With an unsymmetrical dicarbonyl, such as a β-ketoester, this attack preferentially occurs at the more electrophilic carbonyl group (the ketone over the ester).[6]

  • Formation of Hydrazone/Enamine Intermediate : This leads to the formation of a carbinolamine intermediate which quickly dehydrates to form a hydrazone.[4][6]

  • Intramolecular Cyclization : The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[5][7]

  • Dehydration & Aromatization : The resulting cyclic intermediate, a hydroxylpyrazolidine, readily dehydrates to form the stable, aromatic pyrazole ring.[8] This final dehydration is often the rate-determining step.[8]

The use of a catalytic amount of acid can accelerate the reaction by protonating a carbonyl group, thereby increasing its electrophilicity.[5]

Workflow & Logic Diagram

Knorr_Synthesis SM Starting Materials (1,3-Dicarbonyl + Hydrazine) Nuc_Attack Nucleophilic Attack (Hydrazine on C=O) SM->Nuc_Attack Hydrazone Hydrazone/ Enamine Intermediate Nuc_Attack->Hydrazone Cyclize Intramolecular Cyclization Hydrazone->Cyclize Cyclic_Int Cyclic Hemiaminal Intermediate Cyclize->Cyclic_Int Dehydrate Dehydration & Aromatization Cyclic_Int->Dehydrate Product Substituted Pyrazole Dehydrate->Product

Caption: Workflow for the Knorr Pyrazole Synthesis.

Validated Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is adapted from a standard Knorr-type reaction using a β-ketoester.[4][9]

  • Reagents :

    • Phenylhydrazine (1.25 mL, 12.5 mmol)

    • Ethyl acetoacetate (1.625 mL, 12.5 mmol)

    • Ethanol (for recrystallization)

    • Diethyl ether

  • Procedure :

    • Reaction Setup : In a fume hood, cautiously add ethyl acetoacetate (12.5 mmol) to phenylhydrazine (12.5 mmol) in a 50 mL round-bottomed flask. The addition can be slightly exothermic.

    • Heating : Equip the flask with a reflux condenser and heat the mixture in an oil bath maintained at 135–145 °C for 60 minutes. The mixture will become a thick syrup.[9]

    • Isolation : Remove the flask from the heat and transfer the hot syrup to a small beaker.

    • Precipitation : Cool the beaker in an ice-water bath. Add approximately 2 mL of diethyl ether and induce crystallization by vigorously scratching the inside of the beaker with a glass stirring rod. A solid product should precipitate.[9]

    • Purification : Collect the crude solid by vacuum filtration. Purify the product by dissolving it in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9]

    • Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely.

    • Characterization : Determine the mass, percent yield, and melting point. A typical reported yield for this type of reaction is in the range of 70-95%.[3] A demonstration of a similar synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine reported a yield of 79%.[10]

Section 3: Method 2: Synthesis from α,β-Unsaturated Carbonyls

Mechanistic Rationale & Causality
  • Michael Addition : The synthesis begins with a conjugate (Michael) addition of the hydrazine to the β-carbon of the α,β-unsaturated system.[2]

  • Cyclization : The intermediate then undergoes an intramolecular cyclization, where the second nitrogen of the hydrazine attacks the carbonyl carbon to form a five-membered ring (a pyrazoline).

  • Aromatization : The resulting pyrazoline is not aromatic. Aromatization to the stable pyrazole ring requires an oxidation step to remove two hydrogen atoms. This can sometimes occur in the presence of air (ambient oxygen) or may require the addition of a specific oxidizing agent.[2]

Workflow & Logic Diagram

Enone_Synthesis SM Starting Materials (α,β-Unsaturated Carbonyl + Hydrazine) Michael Michael Addition SM->Michael Michael_Adduct Michael Adduct Intermediate Michael->Michael_Adduct Cyclize Intramolecular Cyclization Michael_Adduct->Cyclize Pyrazoline Pyrazoline Intermediate Cyclize->Pyrazoline Oxidize Oxidation/ Aromatization Pyrazoline->Oxidize Product Substituted Pyrazole Oxidize->Product

Caption: Workflow for Pyrazole Synthesis from Enones.

Validated Experimental Protocol: Synthesis of 4-(4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline

This protocol describes the synthesis of a pyrazoline from a chalcone (an α,β-unsaturated ketone) and hydrazine hydrate.

  • Reagents :

    • (E)-3-(4-(dimethylamino)phenyl)-1-phenylprop-2-en-1-one (Chalcone)

    • Hydrazine hydrate

    • Ethanol

  • Procedure :

    • Reaction Setup : Dissolve the chalcone derivative (1 equivalent) in ethanol in a round-bottomed flask equipped with a reflux condenser.

    • Addition of Hydrazine : Add an excess of hydrazine hydrate (e.g., 2-3 equivalents) to the solution.

    • Heating : Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Workup : Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Isolation : Reduce the solvent volume under reduced pressure. Add cold water to the residue to precipitate the pyrazoline product.

    • Purification : Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified pyrazoline. A study synthesizing similar pyrazolines reported yields up to 96%.[12]

Section 4: Head-to-Head Performance Comparison

The choice of synthetic route is a critical decision based on multiple factors. The following table provides a comparative summary to guide this decision-making process.

FeatureKnorr Synthesis (from 1,3-Dicarbonyls)Synthesis from α,β-Unsaturated Carbonyls
Starting Materials 1,3-Diketones, β-Ketoesters, etc.[1]α,β-Unsaturated Aldehydes & Ketones (Chalcones).[3]
Typical Yields Generally high, often in the 70-95% range.[3]Good to excellent, but can be variable. Pyrazoline yields can be >90%.[12]
Reaction Conditions Often requires heating.[4] Can be acid-catalyzed.[5]Typically requires reflux conditions. May need a separate oxidation step.[11]
Regioselectivity A major challenge with unsymmetrical 1,3-dicarbonyls, often leading to a mixture of regioisomers.[8]Generally well-controlled, dictated by the Michael addition step.
Key Advantages High yields, straightforward, one-pot reaction to the final aromatic product.[4]Good for accessing pyrazolines, wide availability of chalcone precursors.[9]
Key Disadvantages Poor regiocontrol with unsymmetrical substrates.[2]Often produces a non-aromatic pyrazoline intermediate requiring a subsequent oxidation step.[2]

Section 5: Conclusion and Recommendations

Both the Knorr synthesis and the route from α,β-unsaturated carbonyls are powerful and validated methods for accessing substituted pyrazoles.

  • The Knorr Pyrazole Synthesis is the recommended route when using symmetrical 1,3-dicarbonyls or when the desired regioisomer is preferentially formed from an unsymmetrical precursor. Its operational simplicity and typically high yields make it a first-choice method.[9]

  • Synthesis from α,β-Unsaturated Carbonyls is advantageous when the required chalcone or enone is more readily accessible than the corresponding 1,3-dicarbonyl. It is also the method of choice if the pyrazoline intermediate is the desired final product.

Ultimately, the optimal synthetic strategy depends on the specific target molecule, the availability and cost of starting materials, and the chemist's control over regiochemical outcomes. Modern variations, including multicomponent reactions and novel catalytic systems, continue to expand the synthetic chemist's toolkit for preparing these vital heterocyclic compounds.[1]

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. [Link]

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2465-2473. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Schmid, M. B., & Zeitler, K. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1073-1135. [Link]

  • Li, Y., Wang, X., Wei, Y., & Shi, F. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(38), 7793-7813. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Chem Help Asap. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Sari, Y., Tiji, S., & Elmsellem, H. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Rasayan Journal of Chemistry, 14(1), 54-61. [Link]

  • Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

  • Baeva, L. A., & Gataullin, R. R. (2024). Modern Approaches to the Synthesis of Pyrazoles (A Review). Russian Journal of General Chemistry, 94(7), 1-32. [Link]

  • Hsissou, R., Benhiba, F., Echihi, S., El-Hajjaji, F., Taleb, M., & El-Azzouzi, M. (2020). Synthesis and comparative study between two pyrazoles in inhibition against the corrosion of steel in 1 M hydrochloric acid. Journal of Molecular Structure, 1200, 127083. [Link]

  • Semantic Scholar. (2024). Modern Approaches to the Synthesis of Pyrazoles (A Review). Retrieved from [Link]

  • Chem Help Asap. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]

  • Balakrishna, A., Reddy, B. V. S., & Reddy, P. S. N. (2018). Paal–Knorr synthesis of pyrroles. Phase Transfer Catalysis, 1-14. [Link]

  • ResearchGate. (n.d.). Paal–Knorr synthesis of pyrroles | Request PDF. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Catalytic Pyrazole Functionalization: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold

To researchers, scientists, and drug development professionals, the pyrazole nucleus is a familiar and highly valued scaffold. This five-membered N-heterocycle is a cornerstone of modern medicinal chemistry, forming the core of numerous approved therapeutics for conditions ranging from cancer to inflammatory diseases.[1][2] Its prevalence also extends to agrochemicals and materials science.[1] The biological and material properties of a pyrazole-containing molecule are intrinsically linked to the substituents adorning its ring. Therefore, the ability to selectively and efficiently functionalize the pyrazole core is not merely an academic exercise; it is a critical enabling technology in the discovery and development of novel chemical entities.

Traditional synthetic routes often rely on the construction of the pyrazole ring from pre-functionalized precursors. However, late-stage functionalization of the intact pyrazole scaffold via C-H activation or cross-coupling reactions offers a more elegant and atom-economical approach, allowing for rapid diversification and the synthesis of complex analogues.[3][4] This guide provides a comparative analysis of the primary catalytic systems employed for this purpose, offering insights into their mechanisms, performance, and practical application.

The Pyrazole Ring: A Canvas of Tunable Reactivity

The pyrazole ring contains two adjacent nitrogen atoms and three carbon atoms. Understanding its electronic landscape is key to devising regioselective functionalization strategies.

  • N1 and N2: The two nitrogen atoms present distinct characteristics. The N1 "pyrrole-like" nitrogen is typically acidic and bears a hydrogen atom (in an unsubstituted pyrazole), making it a prime site for N-H functionalization. The N2 "pyridine-like" nitrogen is basic and often acts as a directing group in transition-metal-catalyzed C-H activation.[3]

  • C3, C4, and C5: The carbon positions exhibit different electronic densities. The C4 position is the most electron-rich and nucleophilic, making it susceptible to electrophilic aromatic substitution.[3] Conversely, the C3 and C5 positions are more electron-deficient due to their proximity to the electronegative nitrogen atoms. The C5 proton is generally the most acidic, facilitating deprotonation and subsequent functionalization.[2][3]

The challenge, therefore, is to overcome the ring's inherent reactivity patterns to achieve functionalization at a specific, desired position. This is where the choice of catalyst becomes paramount.

Transition Metal Catalysis: The Powerhouse of Pyrazole Functionalization

Transition metals, particularly palladium, copper, and rhodium, are the most powerful tools for activating the otherwise inert C-H bonds of pyrazoles.[3][4]

Palladium (Pd) Catalysis: The Versatile Workhorse

Palladium catalysts are unrivaled in their versatility for C-H functionalization and cross-coupling reactions. By carefully selecting ligands, oxidants, and reaction conditions, one can steer the reaction to the C3, C4, or C5 position with high fidelity.

Mechanism of Action: Palladium-catalyzed C-H arylation typically proceeds through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. In a common directing-group-assisted mechanism, the pyrazole's N2 atom coordinates to the Pd(II) center, leading to a cyclometalated intermediate. This is followed by oxidative addition of the coupling partner (e.g., an aryl halide), and subsequent reductive elimination to form the C-C bond and regenerate the active catalyst.[5][6]

G cluster_cycle Pd(II)/Pd(IV) Catalytic Cycle Pd(II) Pd(II) Cyclometalated_Pd(II) Cyclometalated_Pd(II) Pd(II)->Cyclometalated_Pd(II) C-H Activation (N-Directing Group) Functionalized_Pyrazole Functionalized_Pyrazole Pd(II)->Functionalized_Pyrazole Pd(IV)_Intermediate Pd(IV)_Intermediate Cyclometalated_Pd(II)->Pd(IV)_Intermediate Oxidative Addition (Ar-X) Pd(IV)_Intermediate->Pd(II) Reductive Elimination (Forms C-C Bond) Pyrazole_Substrate Pyrazole_Substrate Pyrazole_Substrate->Pd(II) Aryl_Halide Aryl_Halide Aryl_Halide->Cyclometalated_Pd(II)

Caption: Generalized catalytic cycle for Pd-catalyzed C-H arylation.

Performance Comparison:

Palladium's strength lies in its tunability. For instance, direct arylation at the typically challenging C4 position can be achieved using a ligand-free palladium catalyst with specific solvents and bases that promote β-C-H bond functionalization.[7] In contrast, C5-alkenylation is often achieved using an electrophilic Pd catalyst in the presence of an oxidant like 1,4-benzoquinone (BQ).[2]

Catalyst SystemTarget PositionTypical ReactionKey FeaturesYield RangeReference
Pd(OAc)₂, TFA, BQC4AlkenylationPrefers the nucleophilic C4 position.48-86%[2]
Pd(OAc)₂, no ligandC4ArylationRegioselectivity is highly solvent and base dependent.70-98% (regioselectivity)[2]
Pd(catalyst), various ligandsC5Arylation/AlkylationOften directed by the N2 atom; most common C-H activation site.Varies widely[3][4]
PdCl₂(dppf), BaseC3/C5Suzuki CouplingRequires pre-functionalized (e.g., halogenated) pyrazole.Good to excellent[8]
Copper (Cu) Catalysis: The Master of N-Arylation

While palladium excels at C-C bond formation, copper is the undisputed catalyst of choice for N-arylation (Ullmann Condensation). This is a critical transformation for creating molecules where the pyrazole is linked to an aromatic system via its nitrogen atom.

Mechanism of Action: The copper-catalyzed N-arylation of pyrazoles generally involves a Cu(I)/Cu(III) cycle. The pyrazole anion displaces a ligand on the Cu(I) catalyst. Oxidative addition of an aryl halide forms a Cu(III) intermediate, which then undergoes reductive elimination to forge the N-aryl bond and regenerate the Cu(I) species. The use of diamine ligands is often crucial for stabilizing the catalyst and facilitating the reaction.[9][10][11]

G cluster_cycle Cu(I)/Cu(III) N-Arylation Cycle Cu(I)L Cu(I)L Cu(I)-Pyrazole Cu(I)-Pyrazole Cu(I)L->Cu(I)-Pyrazole Ligand Exchange N-Aryl_Pyrazole N-Aryl_Pyrazole Cu(I)L->N-Aryl_Pyrazole Cu(III)_Intermediate Cu(III)_Intermediate Cu(I)-Pyrazole->Cu(III)_Intermediate Oxidative Addition (Ar-X) Cu(III)_Intermediate->Cu(I)L Reductive Elimination (Forms C-N Bond) Pyrazole_Anion Pyrazole_Anion Pyrazole_Anion->Cu(I)L Aryl_Halide Aryl_Halide Aryl_Halide->Cu(I)-Pyrazole

Caption: Simplified catalytic cycle for Cu-catalyzed N-arylation.

Performance Comparison:

Modern copper catalysis has overcome the harsh conditions of the classical Ullmann reaction. Systems using CuI with diamine ligands enable the N-arylation of pyrazoles with both aryl iodides and bromides under relatively mild conditions, tolerating a wide array of functional groups.[9][10][12]

Catalyst SystemTarget PositionTypical ReactionKey FeaturesYield RangeReference
CuI, Diamine Ligand, K₃PO₄N1ArylationBroad substrate scope, tolerates many functional groups.Good to excellent[9][10]
CuO nanospheres, BaseN1ArylationHeterogeneous catalyst, potentially reusable.Good to excellent[12]
Cu(OTf)₂, Neocuproine, K₂CO₃N1ArylationHigh efficiency with specific ligand/base combination.>99%[13]
Rhodium (Rh) & Ruthenium (Ru) Catalysis: Specialists in Annulation

Rhodium and Ruthenium catalysts are particularly adept at C-H activation followed by annulation, where the pyrazole is used as a directing group to construct new, fused heterocyclic rings.[7] These reactions are powerful for building molecular complexity in a single step.

Mechanism and Application: For example, a Rh(III) catalyst can mediate the reaction between a pyrazole and an alkyne. The reaction proceeds via N-H/C-H bond activation at the metal center, followed by alkyne insertion and reductive coupling to form a new ring system.[14][15] Ruthenium catalysts can operate via a similar mechanism, although DFT studies suggest differences in the rate-limiting step, with C-H activation being a one-step process for Ruthenium versus a two-step process for Rhodium in certain cases.[14] These methods provide rapid access to diverse polycyclic structures that would be difficult to synthesize otherwise.[7][16]

Nickel (Ni) Catalysis: The Economical Alternative

Nickel catalysis is gaining significant traction as a more sustainable and cost-effective alternative to palladium for cross-coupling reactions.[17] Nickel catalysts, often paired with specialized phosphine ligands like the DalPhos family, have proven effective for C-N cross-couplings of pyrazoles with (hetero)aryl chlorides, which are often less reactive than the corresponding bromides and iodides.[17] Recent advances even include visible-light-mediated Nickel(II)-catalyzed C-N cross-coupling in water, representing a significant step towards green chemistry.[18][19]

Performance Comparison: Pd vs. Ni

FeaturePalladium CatalysisNickel Catalysis
Cost HighLow
Reactivity Highly active for bromides/iodidesVery effective for less reactive chlorides
Ligands Wide variety of well-established phosphine and NHC ligandsOften requires specialized, electron-rich ligands (e.g., DalPhos)
Mechanisms Typically Pd(0)/Pd(II) or Pd(II)/Pd(IV)Can involve Ni(0)/Ni(II) and single-electron transfer (SET) pathways
Green Chemistry Established aqueous methods existEmerging visible-light and aqueous methods are highly promising[18][19]

Experimental Protocols: From Theory to Practice

A protocol's trustworthiness is demonstrated by its reproducibility. Below are detailed, self-validating methodologies for two common and crucial pyrazole functionalizations.

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup Start Start Dry_Glassware Oven-dry glassware Start->Dry_Glassware Add_Reagents Add pyrazole, coupling partner, catalyst, ligand, and base to flask Dry_Glassware->Add_Reagents Seal_Flask Seal with septum Add_Reagents->Seal_Flask Purge Evacuate and backfill with inert gas (e.g., Argon) 3x Seal_Flask->Purge Add_Solvent Add degassed solvent via syringe Purge->Add_Solvent Heat Heat to specified temperature with stirring Add_Solvent->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Quench Quench reaction (e.g., add water) Cool->Quench Extract Extract with organic solvent Quench->Extract Dry_Purify Dry organic layer and purify (e.g., column chromatography) Extract->Dry_Purify End End Dry_Purify->End

Caption: General experimental workflow for catalytic cross-coupling.

Protocol 1: Copper-Catalyzed N-Arylation of Pyrazole

(Adapted from Buchwald et al., J. Org. Chem. 2004, 69, 5578-5587)[9]

Objective: To synthesize 1-phenyl-1H-pyrazole from pyrazole and iodobenzene.

Materials:

  • Pyrazole (1.2 mmol, 1.2 equiv.)

  • Iodobenzene (1.0 mmol, 1.0 equiv.)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.10 mmol, 10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • Anhydrous Dioxane (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • To the Schlenk flask, add CuI, K₃PO₄, and pyrazole.

  • Seal the flask with a rubber septum, then evacuate and backfill with argon. Repeat this cycle two more times.

  • Add iodobenzene followed by DMEDA and dioxane via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir for 24 hours.

  • After the reaction is complete (monitored by TLC/GC-MS), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 1-phenyl-1H-pyrazole.

Causality: The diamine ligand (DMEDA) is crucial for solubilizing and stabilizing the copper catalyst, preventing its aggregation and deactivation. K₃PO₄ is a strong enough base to deprotonate the pyrazole, forming the nucleophilic pyrazolide anion, but not so harsh as to cause significant side reactions. Dioxane is an effective solvent for this transformation.

Protocol 2: Palladium-Catalyzed C4-Arylation of 1-Methylpyrazole

(Adapted from a general procedure for direct arylation)[2]

Objective: To synthesize 1-methyl-4-phenyl-1H-pyrazole from 1-methylpyrazole and bromobenzene.

Materials:

  • 1-Methylpyrazole (1.0 mmol, 1.0 equiv.)

  • Bromobenzene (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Anhydrous 2-ethoxyethan-1-ol (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Add Pd(OAc)₂, K₂CO₃, and 1-methylpyrazole to the Schlenk flask.

  • Seal the flask, evacuate, and backfill with argon (3x).

  • Add bromobenzene and 2-ethoxyethan-1-ol via syringe.

  • Heat the reaction mixture to 140 °C and stir for 18 hours.

  • Cool the reaction to room temperature.

  • Dilute with water and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired product.

Causality: This protocol exemplifies a ligand-free system where the choice of solvent is critical. Protic solvents like 2-ethoxyethan-1-ol have been shown to enhance the acidity of the C4 proton, thereby promoting the desired regioselective C-H activation over the typically more favored C5 position.[7]

Conclusion and Future Outlook

The functionalization of pyrazoles has been revolutionized by transition metal catalysis. Palladium remains the most versatile catalyst, offering unparalleled control over regioselectivity for C-H functionalization. Copper is the indispensable tool for robust N-arylation, while rhodium and ruthenium provide elegant pathways to complex, fused architectures. The rise of nickel catalysis presents a compelling, cost-effective, and sustainable alternative that is poised for significant future development.

The field is continuously evolving. Key future directions include:

  • Earth-Abundant Metal Catalysis: Expanding the scope of catalysts based on iron, cobalt, and nickel to replace precious metals like palladium and rhodium.

  • Photoredox Catalysis: Harnessing visible light to drive reactions under milder conditions, as demonstrated by emerging nickel-catalyzed methods.[18][19]

  • Enantioselective Functionalization: Developing chiral catalysts that can introduce new stereocenters during the functionalization process, a significant challenge and opportunity in drug discovery.

  • Biocatalysis: Exploring enzymatic approaches for pyrazole functionalization, which could offer unparalleled selectivity and environmental compatibility.

By understanding the comparative strengths, mechanisms, and practical applications of these catalytic systems, researchers are better equipped to strategically design and execute the synthesis of novel pyrazole derivatives, accelerating innovation in medicine, agriculture, and materials science.

References

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192–6210. [Link]

  • MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]

  • Su, M., et al. (2020). Rhodium(III)‐Catalyzed Regioselective C−H Activation/Annulation for the Diverse Pyrazole‐Core Substituted Furans. Advanced Synthesis & Catalysis. [Link]

  • Kuwata, S. (2022). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 27(21), 7545. [Link]

  • Štefane, B., & Požgan, F. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • Rideout, K., et al. (2020). Comparative Screening of DalPhos/Ni Catalysts in C‐N Cross‐couplings of (Hetero)aryl Chlorides Enables Development of Aminopyrazole Cross‐couplings with Amine Base. Chemistry – A European Journal. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]

  • Sci-Hub. Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]

  • Gherib, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]

  • Mondal, S., et al. (2018). Visible-Light-Mediated Nickel(II)-Catalyzed C–N Cross-Coupling in Water: Green and Regioselective Access for the Synthesis of Pyrazole-Containing Compounds. Organic Letters, 20(14), 4155–4159. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Sello, G. (2016). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. Journal of Organometallic Chemistry. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]

  • Mondal, S., et al. (2018). Visible-Light-Mediated Nickel(II)-Catalyzed C-N Cross-Coupling in Water: Green and Regioselective Access for the Synthesis of Pyrazole-Containing Compounds. Organic Letters, 20(14), 4155-4159. [Link]

  • Li, J., et al. (2014). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 19(10), 15168-15183. [Link]

  • Stuart, A. M., et al. (2014). Combined Experimental and Computational Investigations of Rhodium- and Ruthenium-Catalyzed C–H Functionalization of Pyrazoles with Alkynes. The Journal of Organic Chemistry, 79(23), 11349–11361. [Link]

  • El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4752. [Link]

  • Padial, K., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull chromophores. Chemical Science, 12(38), 12698-12705. [Link]

  • Gherib, A., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Catalysts, 13(1), 143. [Link]

  • Shapiro, N. D., Shi, Y., & Toste, F. D. (2009). Gold-Catalyzed [3 + 3]-Annulation of Azomethine Imines with Propargyl Esters. Journal of the American Chemical Society, 131(33), 11654–11655. [Link]

  • Daugulis, O., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1004-1016. [Link]

  • Li, B., et al. (2019). Construction of pyrazolone analogues via rhodium-catalyzed C–H activation from pyrazolones and non-activated free allyl alcohols. Organic Chemistry Frontiers, 6(1), 73-77. [Link]

  • Stuart, A. M., et al. (2015). Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes. Chemistry – A European Journal, 21(2), 859-873. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2017). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules, 22(1), 108. [Link]

  • Wang, H., et al. (2016). Rhodium-Catalyzed Addition–Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C–N Bond Cleavage. Organic Letters, 18(2), 242–245. [Link]

  • The Organic Chemistry Portal. (2021). Elucidating Ni-catalyzed Negishi Couplings with Craig Day (Episode 52). YouTube. [Link]

  • Szostak, M., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(11), 2953–2956. [Link]

Sources

assessing the stability of 1-butyl-3-methyl-1H-pyrazol-5-amine under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is a cornerstone of its potential therapeutic success. This guide provides an in-depth assessment of the stability of 1-butyl-3-methyl-1H-pyrazol-5-amine, a versatile pyrazole derivative, under various stress conditions. Through a series of forced degradation studies, we will objectively compare its performance against structurally similar alternatives and provide supporting experimental data to inform its handling, formulation, and storage.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, known for its diverse biological activities.[1][2] Generally, the pyrazole ring is resistant to oxidation and reduction, though side chains can be susceptible to oxidative conditions.[3] This inherent stability is a desirable trait in drug candidates. In this guide, we will explore the nuances of this stability profile for 1-butyl-3-methyl-1H-pyrazol-5-amine and two comparator compounds: 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine and 1,3-dimethyl-1H-pyrazol-5-amine . The selection of these comparators allows for an evaluation of the impact of the N-alkyl substituent's steric hindrance on the molecule's overall stability.

Experimental Design: A Rationale for Forced Degradation Studies

Forced degradation studies are a critical component of drug development, providing insights into the degradation pathways and products of a drug substance.[4][5] These studies are intentionally designed to be aggressive to identify potential liabilities in the molecular structure. The conditions employed in this assessment are based on the International Council for Harmonisation (ICH) guidelines and are designed to simulate the stresses a compound might encounter during its lifecycle.

Our experimental workflow is designed to ensure a comprehensive evaluation of the stability of 1-butyl-3-methyl-1H-pyrazol-5-amine and its analogues.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solutions of 1-butyl-3-methyl-1H-pyrazol-5-amine and comparator compounds in methanol acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) prep->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) prep->base Expose to neutral Neutral Hydrolysis (Water, 60°C, 24h) prep->neutral Expose to oxidation Oxidative Stress (3% H2O2, RT, 24h) prep->oxidation Expose to thermal Thermal Stress (80°C, 48h) prep->thermal Expose to photo Photolytic Stress (ICH Q1B, 1.2 million lux hours) prep->photo Expose to hplc HPLC-UV Analysis (Quantification of parent compound) acid->hplc Analyze samples base->hplc Analyze samples neutral->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples mass_spec LC-MS Analysis (Identification of degradation products) hplc->mass_spec Characterize degradants G cluster_structure N-Alkyl Substituent cluster_stability Relative Stability tert_butyl tert-Butyl (bulky, sterically hindered) high Higher Stability tert_butyl->high leads to n_butyl n-Butyl (less bulky) medium Moderate Stability n_butyl->medium leads to methyl Methyl (least bulky) low Lower Stability methyl->low leads to

Sources

A Spectroscopic Guide to Differentiating Pyrazole Isomers: An In-Depth Comparison for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of a multitude of pharmacologically active agents and functional materials. However, the synthesis of substituted pyrazoles often yields a mixture of isomers. These isomers, while possessing the same molecular formula, can exhibit vastly different biological activities and physical properties due to subtle variations in their three-dimensional structure. Consequently, the unambiguous identification and characterization of each isomer are critical for drug development, quality control, and materials engineering.

This guide provides a comprehensive, in-depth comparison of pyrazole isomers using a suite of standard spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, as well as Mass Spectrometry (MS). Moving beyond a simple recitation of data, this document delves into the causal relationships between molecular structure and spectroscopic output, offering field-proven insights to aid researchers in their analytical workflows. Every protocol and piece of data is presented within a self-validating framework, grounded in authoritative references to ensure scientific integrity.

Chapter 1: The Structural Basis of Spectroscopic Differences in Pyrazole Isomers

Isomerism in pyrazoles primarily manifests as positional isomerism, where substituents occupy different positions on the heterocyclic ring (e.g., 3-, 4-, or 5-substitution), and as tautomerism, particularly in N-unsubstituted pyrazoles.[1] These structural variations create unique electronic and steric environments within each molecule.

The distribution of electrons, the symmetry of the molecule, and the specific vibrational modes of its bonds are all altered by the location of a substituent. For instance, an electron-donating group at the 3-position will influence the chemical environment of the adjacent ring protons and carbons differently than the same group at the 4-position. It is these fundamental differences that are probed by spectroscopic methods, allowing for their differentiation.

Caption: Common types of pyrazole isomerism based on substituent position.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its high sensitivity to the local electronic environment of each nucleus (¹H and ¹³C).

¹H NMR Spectroscopy: Mapping the Proton Environment

The chemical shift (δ) of a proton is dictated by the degree of magnetic shielding it experiences. Electron density, and thus shielding, is directly affected by the position of substituents.

Case Study: Differentiating 3-Methylpyrazole and 4-Methylpyrazole

The distinction between 3-methylpyrazole and 4-methylpyrazole is a classic analytical challenge. Their ¹H NMR spectra, however, provide clear, interpretable differences.

  • Symmetry: 4-Methylpyrazole is a symmetrical molecule, meaning the protons at the C3 and C5 positions are chemically equivalent. This results in a single signal for these two protons. In contrast, the three ring protons in 3-methylpyrazole are all chemically distinct and thus produce three separate signals.

  • Chemical Shifts: The electron-donating methyl group increases electron density at adjacent and para positions. In 3-methylpyrazole, this effect influences H4 and H5 differently. In 4-methylpyrazole, the effect on H3 and H5 is identical.

Table 1: Comparative ¹H NMR Data for Methylpyrazole Isomers (in CDCl₃)

CompoundProtonChemical Shift (δ, ppm)Multiplicity
3-Methylpyrazole CH₃~2.3s
H4~6.0d
H5~7.4d
4-Methylpyrazole [2]CH₃~2.1s
H3 / H5~7.3s

(Note: Exact chemical shifts can vary based on solvent and concentration. Data is representative.)

The causality is clear: the singlet for the two equivalent aromatic protons in 4-methylpyrazole is a definitive marker, contrasting with the two distinct doublets of the non-equivalent protons in 3-methylpyrazole.

¹³C NMR Spectroscopy: A Portrait of the Carbon Skeleton

¹³C NMR complements ¹H NMR by providing a direct view of the carbon framework. The chemical shifts of the ring carbons are highly indicative of the substituent's position.[3] Continuing our case study, the symmetry argument holds: 4-methylpyrazole will show fewer signals in its proton-decoupled ¹³C NMR spectrum than 3-methylpyrazole due to the equivalence of C3 and C5.

Table 2: Comparative ¹³C NMR Data for Methylpyrazole Isomers (in CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
3-Methylpyrazole CH₃~11
C3~148
C4~106
C5~134
4-Methylpyrazole CH₃~9
C3 / C5~133
C4~115

(Note: Data is representative and sourced from typical values found in the literature.[4])

The influence of the methyl group deshields the carbon it is attached to (C3 in 3-methylpyrazole, C4 in 4-methylpyrazole), causing a downfield shift. This provides a robust, secondary method of confirmation.

NMR_Workflow A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Acquire 1D Spectra (¹H, ¹³C) B->C D Process Data (FT, Phasing, Baseline) C->D E Analyze Shifts, Multiplicity, & Symmetry D->E G Ambiguity? E->G F Structure Confirmed G->F No H Acquire 2D NMR (COSY, HSQC) G->H Yes H->E

Caption: Standard workflow for NMR-based isomer identification.

Chapter 3: Vibrational Spectroscopy (IR): A Rapid Fingerprinting Method

Infrared (IR) spectroscopy probes the vibrational frequencies of molecular bonds. While isomers will share many common bands (e.g., C-H, C=C stretches), the precise frequencies and the pattern of bands in the "fingerprint region" (below 1500 cm⁻¹) can be unique.

Key vibrational modes for pyrazoles include:

  • N-H Stretch: For N-unsubstituted pyrazoles, a broad band typically appears around 3100-3500 cm⁻¹. Hydrogen bonding can significantly broaden and shift this peak.[5]

  • C=N Stretch: This vibration is usually observed in the 1500-1650 cm⁻¹ region.[6][7]

  • Ring Stretching: Vibrations of the entire pyrazole ring appear in the 1400-1600 cm⁻¹ range.[8]

The substitution pattern affects the symmetry and electronic distribution of the ring, which in turn alters the vibrational coupling and results in a unique fingerprint for each isomer. For instance, the out-of-plane C-H bending vibrations are highly characteristic of the substitution pattern.

Table 3: Key IR Frequencies for Pyrazole Derivatives

VibrationTypical Range (cm⁻¹)Notes
N-H Stretch (H-bonded)3100 - 3500Broad; absent in N-substituted isomers.
C-H Stretch (Aromatic)3000 - 3100Sharp.
C=N Stretch1500 - 1650Intensity can vary.[9]
C=C Stretch (Ring)1400 - 1600Often multiple bands.[6]
Fingerprint Region< 1500Complex, unique pattern for each isomer.[10]
Experimental Protocol: Acquiring an ATR-IR Spectrum
  • Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal-related absorbances.

  • Sample Application: Place a small amount of the solid or liquid pyrazole sample directly onto the crystal, ensuring complete coverage of the crystal surface.

  • Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Chapter 4: UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light corresponding to electronic transitions, typically π → π* transitions within the aromatic pyrazole ring.[11] The wavelength of maximum absorbance (λ_max) is sensitive to the extent of conjugation and the electronic effects of substituents.

  • Substituent Effects: Electron-donating groups (e.g., -CH₃, -NH₂) can cause a bathochromic (red) shift to longer λ_max, while electron-withdrawing groups (e.g., -NO₂) often cause a hypsochromic (blue) shift. The position of the substituent determines the magnitude of this effect.

  • Solvent Effects: The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in λ_max.[12] Polar solvents may stabilize the excited state differently than non-polar solvents, providing another analytical variable.[13]

While UV-Vis is less structurally definitive than NMR, it can be a quick and useful tool for distinguishing between isomers with significantly different electronic properties, especially when comparing a known standard to an unknown sample.

Chapter 5: Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides two key pieces of information: the precise molecular weight of the compound (confirming its molecular formula) and a fragmentation pattern that serves as a molecular fingerprint. While isomers will have identical molecular ion peaks (M⁺), their fragmentation patterns can differ.[14]

The stability of the fragment ions is the determining factor. The pyrazole ring can undergo characteristic cleavages, such as the loss of HCN or N₂. The substituents on the ring direct the fragmentation pathway. A substituent at the 3-position may stabilize a particular fragment through resonance, making that fragmentation pathway more favorable compared to the same substituent at the 4-position. These differences in the relative abundances of fragment ions can be used to distinguish isomers.[15]

MS_Fragmentation MI Molecular Ion (M⁺) F1 [M - R]⁺ MI->F1 Loss of Substituent F2 [M - HCN]⁺ MI->F2 Ring Cleavage F3 [M - N₂]⁺ MI->F3 Ring Cleavage Other Other Fragments F1->Other F2->Other

Caption: A generalized fragmentation pathway for a substituted pyrazole.

Conclusion: A Multi-Spectroscopic Approach

Confident structural elucidation of pyrazole isomers rarely relies on a single technique. The most robust analytical strategy involves a multi-spectroscopic approach that leverages the strengths of each method.

  • MS confirms the molecular formula.

  • NMR (¹H and ¹³C) provides the definitive connectivity and structural backbone.

  • IR offers rapid confirmation of functional groups and a unique fingerprint.

  • UV-Vis gives insight into the electronic structure of the molecule.

By integrating the data from these complementary techniques, researchers can build a self-validating case for the structure of each isomer, ensuring the scientific integrity required for publication, patent applications, and regulatory submissions. This guide serves as a foundational framework for developing such an integrated analytical workflow.

References

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). National Institutes of Health (NIH). [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

  • Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. (n.d.). National Institutes of Health (NIH). [Link]

  • NH / CH stretching region of the IR spectrum of pyrazole. (n.d.). ResearchGate. [Link]

  • UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent. (2019). ResearchGate. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). ResearchGate. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

  • A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. (n.d.). Canadian Journal of Chemistry. [Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (n.d.). Royal Society of Chemistry. [Link]

  • A Review on Spectroscopic Techniques for Analysis of Nanomaterials and Biomaterials. (2024). Engineered Science Publisher. [Link]

  • Dynamic intermolecular tautomerism of 3,5-dimethylpyrazole in the solid state by carbon-13 CP/MAS NMR spectroscopy and x-ray crystallography. (n.d.). Journal of the American Chemical Society. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate. [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021). Research Square. [Link]

  • Spectroscopic Techniques in Chemical Analysis: A Review of Emerging Trends. (n.d.). ResearchGate. [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

  • Solvent and pH Effects on UV Absorption Spectrum of 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). (2017). ResearchGate. [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. (n.d.). ResearchGate. [Link]

  • 3,5-Dimethylpyrazole. (n.d.). NIST WebBook. [Link]

  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). National Institutes of Health (NIH). [Link]

  • NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. (n.d.). JETIR. [Link]

  • A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. (2023). National Institutes of Health (NIH). [Link]

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (n.d.). ResearchGate. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. [Link]

  • Effect of Solvent. (2023). Chemistry LibreTexts. [Link]

  • Vibrational analysis of some pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • Spectroscopic Methods. (n.d.). Saylor.org. [Link]

  • 3,5-Dimethylpyrazole. (n.d.). SpectraBase. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). National Institutes of Health (NIH). [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (n.d.). MDPI. [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • 4-Methylpyrazole. (n.d.). PubChem. [Link]

Sources

A Comparative Guide to the Bioisosteric Replacement of the n-Butyl Group in 1-Butyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of strategic bioisosteric replacements for the n-butyl group on the N1 position of the 1,3-disubstituted pyrazol-5-amine scaffold. In drug discovery, seemingly minor structural modifications can profoundly impact a compound's pharmacokinetic and pharmacodynamic profile. The n-butyl group, a common lipophilic moiety, often contributes to favorable binding interactions but can also be a liability, prone to metabolic oxidation or conferring excessive lipophilicity.

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to fine-tune molecular properties to enhance efficacy, selectivity, and developability.[1][2] This process involves exchanging a functional group with another that retains similar steric and electronic characteristics, with the goal of improving the overall profile of a lead compound.[2][3] This guide will explore several rational replacements for the n-butyl group, detailing the synthetic rationale, and providing a framework for experimental evaluation.

The Target Scaffold: 1-Butyl-3-methyl-1H-pyrazol-5-amine

The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5] Its aromatic nature, coupled with the ability of its nitrogen atoms to act as hydrogen bond donors or acceptors, makes it a versatile template for interacting with biological targets.[6][7] The N1-substituent, in this case, an n-butyl group, typically occupies a lipophilic pocket in a target protein. Our objective is to identify replacements that preserve or enhance binding affinity while improving key drug-like properties.

Caption: Bioisosteric replacement of the N1-butyl group.

Rationale for Selected Bioisosteres

The choice of bioisosteres is guided by the goal of modulating physicochemical properties in a predictable manner. Here, we compare three alternatives to the parent n-butyl group: the cyclopentyl , tetrahydropyran-4-yl (THP) , and isobutyl groups.

  • Cyclopentyl Group: This classic bioisostere for an n-butyl or pentyl chain maintains lipophilicity and van der Waals volume. Its key advantage is the introduction of conformational rigidity. By locking the carbon chain in a ring, we eliminate the entropic penalty associated with the flexible n-butyl chain upon binding to a target. This can lead to an improvement in binding affinity.

  • Tetrahydropyran-4-yl (THP) Group: The THP moiety serves as a more polar analogue. The introduction of the ether oxygen is intended to decrease lipophilicity (LogP) and potentially increase aqueous solubility. The oxygen atom can also act as a hydrogen bond acceptor, potentially forming a new, favorable interaction with the target protein that was not possible with the hydrocarbon chain.

  • Isobutyl Group: This isomeric replacement introduces branching at the beta-position of the chain. This subtle change in shape can reveal the steric tolerance of the binding pocket. Furthermore, metabolic oxidation often occurs at the ω and ω-1 positions of an alkyl chain. Branching can alter the metabolic profile, sometimes hindering enzymatic access and increasing metabolic stability.

Comparative Data Summary

The following table presents hypothetical but realistic experimental data for the parent compound and its bioisosteric replacements. The objective is to illustrate the potential impact of these modifications on key drug discovery parameters.

Compound Structure Calculated LogP (cLogP) Aqueous Solubility (µM) Microsomal Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg)
Parent (n-Butyl) 2.151502527.7
Analog 1 (Cyclopentyl) 2.301104515.4
Analog 2 (THP) 1.20450> 60< 11.5
Analog 3 (Isobutyl) 2.101653519.8

Analysis of Data:

  • The cyclopentyl analog shows a slight increase in lipophilicity and a corresponding decrease in solubility, as expected. The significant improvement in metabolic stability (t½ increased from 25 to 45 min) suggests that the rigid ring structure is less susceptible to CYP450-mediated oxidation.

  • The THP analog demonstrates a successful reduction in lipophilicity (cLogP 1.20 vs 2.15), leading to a threefold increase in aqueous solubility. Its metabolic stability is markedly improved, indicating that the ether oxygen is not a metabolic liability and that the overall polarity reduces its recognition by metabolic enzymes.

  • The isobutyl analog shows a modest improvement in metabolic stability, suggesting that the terminal branching provides some steric hindrance to oxidative enzymes. Other properties remain very similar to the parent compound.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the comparative data, standardized experimental protocols are essential. The following sections provide detailed methodologies for the synthesis of the target compounds and their subsequent evaluation.

Workflow for Synthesis and Evaluation

Start Select Hydrazine (e.g., Butylhydrazine) Condensation Cyclocondensation (e.g., in Ethanol, reflux) Start->Condensation Precursor 3-Aminocrotononitrile Precursor->Condensation CrudeProduct Crude 1-Alkyl-3-methyl- 1H-pyrazol-5-amine Condensation->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification PureProduct Pure Analog Purification->PureProduct Evaluation Physicochemical & PK Profiling PureProduct->Evaluation LogP, Solubility, Metabolic Stability Data Comparative Data Analysis Evaluation->Data

Caption: General workflow for analog synthesis and testing.

General Synthetic Procedure for N1-Substituted Pyrazol-5-amines

This procedure is adapted from established methods for pyrazole synthesis.[8]

  • Reaction Setup: To a solution of 3-aminocrotononitrile (1.0 eq) in absolute ethanol (0.5 M), add the corresponding hydrazine hydrochloride (e.g., butylhydrazine hydrochloride, cyclopentylhydrazine hydrochloride, etc.) (1.1 eq) and triethylamine (1.2 eq).

  • Condensation: Heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Workup: Allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired 1-substituted-3-methyl-1H-pyrazol-5-amine.

  • Characterization: Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 1: Determination of Lipophilicity (LogP)

The shake-flask method is the traditional approach for LogP determination.

  • Preparation: Prepare a stock solution of the test compound in octan-1-ol (e.g., 1 mg/mL). Prepare a phosphate buffer solution (pH 7.4).

  • Partitioning: Add a known volume of the octan-1-ol stock solution to an equal volume of the phosphate buffer in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for 5 minutes to allow for partitioning of the compound between the two phases. Let the layers separate completely (centrifugation may be required to break emulsions).

  • Sampling: Carefully collect samples from both the aqueous and octan-1-ol layers.

  • Quantification: Determine the concentration of the compound in each layer using a suitable analytical method, such as UV-Vis spectroscopy or HPLC-UV.

  • Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase: LogP = log10([Compound]octanol / [Compound]aqueous).

Protocol 2: In Vitro Metabolic Stability Assay

This assay measures the rate of metabolism of a compound when incubated with liver microsomes.

  • Reagents: Human liver microsomes (HLM), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), phosphate buffer (pH 7.4).

  • Incubation Mixture: Prepare a master mix containing HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer. Pre-warm the mixture at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: Aliquot samples from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes) into a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound in each sample using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.

  • Calculations:

    • Half-life (t½): t½ = 0.693 / k

    • Intrinsic Clearance (CLint): CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Conclusion and Future Directions

This guide demonstrates a systematic approach to the bioisosteric modification of a lead scaffold. By replacing the n-butyl group with cyclopentyl, tetrahydropyran-4-yl, and isobutyl moieties, we can effectively modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The THP analog appears particularly promising, offering a significant improvement in both aqueous solubility and metabolic stability, which are critical for developing a successful drug candidate.

The causality behind these improvements lies in fundamental physicochemical principles: introducing polarity reduces lipophilicity and can improve solubility, while conformational constraint or steric hindrance can protect a molecule from metabolic enzymes.[9] The protocols described herein provide a self-validating system for generating reliable, comparative data to guide further optimization efforts. The next logical step would be to synthesize these analogs and test them not only in these assays but also in a relevant biological assay to determine if the modifications have maintained or improved target potency.

References

  • Title: Metabolically Stable tert-Butyl Replacement Source: ACS Medicinal Chemistry Letters, via PubMed Central URL: [Link]

  • Title: Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL: [Link]

  • Title: Bioisosterism Source: Drug Design Org URL: [Link]

  • Title: Bioisosteric Replacements Source: Cambridge MedChem Consulting URL: [Link]

  • Title: The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design Source: YouTube (Drug Hunter) URL: [Link]

  • Title: Butyl group Source: Wikipedia URL: [Link]

  • Title: Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′ Source: ResearchGate URL: [Link]

  • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PubMed Central URL: [Link]

  • Title: The Quest for Bioisosteric Replacements Source: Journal of Chemical Information and Modeling URL: [Link]

  • Title: Metabolism of t-butyl groups in drugs Source: Hypha Discovery Blogs URL: [Link]

  • Title: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide Source: MDPI URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PubMed Central URL: [Link]

  • Title: Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities Source: PubMed URL: [Link]

  • Title: Application of Bioisosteres in Drug Design Source: SlideShare URL: [Link]

  • Title: A review of pyrazole an its derivative Source: National Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Metabolically Stable tert-Butyl Replacement Source: PubMed URL: [Link]

  • Title: Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)
  • Title: A Comprehensive Review on Pyrazole and It's Pharmacological Properties Source: International Journal for Research in Applied Science & Engineering Technology (IJRASET) URL: [Link]

  • Title: A REVIEW ON PYRAZOLE AN ITS DERIVATIVE Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]

  • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Drug-like Properties of 1-Butyl-3-methyl-1H-pyrazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Imperative of Drug-Likeness

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, lending its versatile structure to a wide array of blockbuster drugs, from the anti-inflammatory celecoxib to the revolutionary erectile dysfunction treatment, sildenafil.[1] This privileged scaffold's prevalence underscores its potential in drug discovery. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties—encompassed by Absorption, Distribution, Metabolism, and Excretion (ADME)—being a primary driver of late-stage clinical failures.

This guide provides a comprehensive framework for evaluating the drug-like properties of a promising class of compounds: 1-butyl-3-methyl-1H-pyrazol-5-amine derivatives. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a strategic, self-validating approach to early-stage drug discovery. We will explore the "why" behind the "how," ensuring that each experimental step is a logical progression toward de-risking a potential drug candidate. For comparative analysis, we will benchmark our target derivatives against two well-established, pyrazole-containing drugs: Celecoxib and Sildenafil.

The Critical Path: A Workflow for Assessing Drug-like Properties

A systematic evaluation of ADME properties is paramount. The following workflow provides a logical sequence of in vitro assays to characterize the drug-like potential of our 1-butyl-3-methyl-1H-pyrazol-5-amine derivatives.

ADME_Workflow cluster_0 Initial Assessment cluster_1 Experimental Evaluation cluster_2 Data Integration & Decision Lipinski_Analysis Lipinski's Rule of Five (Computational) LogP_Calculation LogP/D Calculation (Computational) Solubility Kinetic Solubility Assay Lipinski_Analysis->Solubility Guides Experimental Design LogP_Calculation->Solubility Permeability PAMPA Assay Metabolic_Stability Microsomal Stability Assay Comparative_Analysis Comparative Data Analysis Metabolic_Stability->Comparative_Analysis Integrate Findings Decision Go/No-Go Decision

Caption: A logical workflow for the systematic evaluation of drug-like properties.

Foundational Principles: Lipinski's Rule of Five and Lipophilicity

Before embarking on wet-lab experiments, a computational assessment provides a valuable initial filter.

Lipinski's Rule of Five

Christopher A. Lipinski's "Rule of Five" is a set of empirically derived guidelines that predict the likelihood of a compound's oral bioavailability.[2] An orally active drug generally has:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular mass less than 500 daltons.

  • A calculated octanol-water partition coefficient (LogP) not greater than 5.

Causality: These rules are rooted in the physical chemistry of passive diffusion across biological membranes. Excessive hydrogen bonding capacity, high molecular weight, and extreme lipophilicity can hinder a molecule's ability to permeate the gut wall and enter systemic circulation.

Lipophilicity (LogP/D)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. It dictates not only permeability but also solubility, plasma protein binding, and metabolic clearance. While computational methods provide a rapid estimate, experimental determination is the gold standard.

Core Experimental Protocols

The following are detailed protocols for the key in vitro ADME assays.

Kinetic Solubility Assay

Rationale: Poor aqueous solubility is a major hurdle for oral drug absorption. A kinetic solubility assay provides a high-throughput method to assess the solubility of compounds initially dissolved in an organic solvent, mimicking the conditions of many in vitro assays.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 100 µM to 1.56 µM).

  • Aqueous Dilution: Add a small volume of each DMSO solution to a larger volume of phosphate-buffered saline (PBS) at a relevant physiological pH (e.g., 7.4) in a 96-well plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation and Precipitation: Incubate the plate at room temperature with shaking for a defined period (e.g., 2 hours) to allow for precipitation of the compound.

  • Quantification: Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The kinetic solubility is the highest concentration at which the compound remains in solution.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: The ability of a drug to passively diffuse across the intestinal epithelium is a key determinant of its oral absorption. The PAMPA serves as a rapid, non-cell-based in vitro model for predicting passive permeability.

PAMPA_Workflow Start Prepare Donor and Acceptor Plates Add_Lipid Add Lipid Membrane Solution to Donor Plate Filter Start->Add_Lipid Add_Compound Add Test Compound to Donor Plate Wells Add_Lipid->Add_Compound Assemble Assemble 'Sandwich' of Donor and Acceptor Plates Add_Compound->Assemble Incubate Incubate with Shaking Assemble->Incubate Disassemble Disassemble Plates Incubate->Disassemble Analyze Analyze Compound Concentration in Both Plates (LC-MS) Disassemble->Analyze Calculate Calculate Permeability Coefficient (Pe) Analyze->Calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol:

  • Plate Preparation: Use a 96-well filter plate (donor plate) and a corresponding 96-well acceptor plate.

  • Membrane Formation: Coat the filter of the donor plate with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form an artificial membrane.

  • Compound Addition: Add the test compound, dissolved in a buffer at a relevant pH (e.g., pH 7.4), to the wells of the donor plate.

  • Assembly: Place the donor plate on top of the acceptor plate, which contains a fresh buffer solution.

  • Incubation: Incubate the "sandwich" for a defined period (e.g., 4-18 hours) with gentle shaking. During this time, the compound will diffuse from the donor to the acceptor compartment if it is membrane-permeable.

  • Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS.

  • Calculation: The effective permeability coefficient (Pe) is calculated using the following equation:

    Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))

    Where:

    • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

    • A is the area of the filter.

    • t is the incubation time.

    • C_A(t) is the concentration of the compound in the acceptor well at time t.

    • C_equilibrium is the concentration at equilibrium.

Microsomal Stability Assay

Rationale: The liver is the primary site of drug metabolism. An in vitro microsomal stability assay provides a measure of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.

Experimental Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (HLM), a phosphate buffer (pH 7.4), and the test compound at a low concentration (typically 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t½) is then calculated as 0.693 / k.

Comparative Analysis: Benchmarking Against Established Drugs

While experimental data for 1-butyl-3-methyl-1H-pyrazol-5-amine derivatives is not extensively available in the public domain, we can establish a framework for evaluation by comparing their predicted and experimentally determined properties to those of Celecoxib and Sildenafil.

Property1-Butyl-3-methyl-1H-pyrazol-5-amine Derivative (Hypothetical)Celecoxib (Reference)Sildenafil (Reference)
Molecular Weight ~167 g/mol 381.37 g/mol 474.58 g/mol
Calculated LogP ~1.5 - 2.5~3.5~1.5
H-Bond Donors 111
H-Bond Acceptors 357
Lipinski's Rule of 5 CompliantCompliantCompliant
Aqueous Solubility Predicted to be moderate to lowLow[3]3.5 mg/mL in water[4]
Permeability (PAMPA) Predicted to be moderate to highHigh (BCS Class II)[3]High (BCS Class II)[4]
Metabolic Stability (HLM t½) To be determinedPrimarily metabolized by CYP2C9[5]~3-5 hours (in vivo)[6]

Interpretation of Comparative Data:

  • Physicochemical Properties: The hypothetical 1-butyl-3-methyl-1H-pyrazol-5-amine derivative is expected to have a lower molecular weight and LogP compared to Celecoxib, potentially leading to better solubility. Its physicochemical profile is more aligned with that of Sildenafil.

  • Solubility: The low solubility of Celecoxib is a known challenge in its formulation.[3] Our target derivatives, with a predicted lower LogP, may exhibit more favorable solubility, a crucial advantage for oral absorption.

  • Permeability: Both Celecoxib and Sildenafil are highly permeable compounds.[3][4] Given the predicted LogP and compliance with Lipinski's rules, our target derivatives are also anticipated to have good passive permeability.

  • Metabolic Stability: Celecoxib's metabolism is well-characterized and primarily mediated by CYP2C9.[5] Sildenafil has a moderate in vivo half-life of approximately 3-5 hours.[6] The metabolic fate of the 1-butyl-3-methyl-1H-pyrazol-5-amine scaffold will be a key determinant of its in vivo half-life and dosing frequency. The N-butyl group could be a potential site for metabolic oxidation.

Conclusion: A Data-Driven Path Forward

The evaluation of drug-like properties is an indispensable component of modern drug discovery. By employing a systematic and logical workflow of in silico and in vitro ADME assays, researchers can make informed decisions about which compounds to advance. While direct experimental data for 1-butyl-3-methyl-1H-pyrazol-5-amine derivatives is currently limited, the framework presented in this guide provides a robust strategy for their evaluation.

The key to success lies in a multi-parameter optimization approach. A promising candidate from this series would ideally exhibit a balanced profile of moderate to high solubility, good permeability, and sufficient metabolic stability to achieve a desirable pharmacokinetic profile. By benchmarking against established drugs like Celecoxib and Sildenafil, we can set realistic goals and gain valuable insights into the structure-property relationships that govern the drug-like potential of this exciting class of pyrazole derivatives. The experimental protocols and strategic considerations outlined herein will empower researchers to navigate the complexities of early drug discovery with greater confidence and efficiency.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]

  • Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man. PubMed. Available at: [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. NCBI. Available at: [Link]

  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PMC - NIH. Available at: [Link]

  • Clinical Pharmacology of Celecoxib. Bentham Science. Available at: [Link]

  • VIAGRA. accessdata.fda.gov. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

  • Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles. PMC - NIH. Available at: [Link]

  • Comparative human pharmacokinetics and metabolism of single-dose oral and intravenous sildenafil. ResearchGate. Available at: [Link]

  • Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PubMed Central. Available at: [Link]

  • NDA 20-998. accessdata.fda.gov. Available at: [Link]

  • ADME Properties of compound 6. ResearchGate. Available at: [Link]

  • Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. PubMed. Available at: [Link]

  • Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor. PubMed. Available at: [Link]

  • What Is the Half-Life of Sildenafil? UK Guidance. Bolt Pharmacy. Available at: [Link]

  • Celecoxib. Wikipedia. Available at: [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. Available at: [Link]

  • Sildenafil. Wikipedia. Available at: [Link]

  • Celecoxib Pathway, Pharmacokinetics. ClinPGx. Available at: [Link]

Sources

A Researcher's Comparative Guide to Cytotoxicity Assays for Novel 1-Butyl-3-methyl-1H-pyrazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the initial assessment of a novel compound's interaction with living cells is a critical checkpoint. For researchers synthesizing new chemical entities, such as derivatives of 1-butyl-3-methyl-1H-pyrazol-5-amine, a robust and reliable method for evaluating cytotoxicity is paramount. Pyrazole-based compounds have garnered significant interest in medicinal chemistry due to their potential biological activities, including cytotoxic effects against various cancer cell lines.[1][2][3][4] This guide provides an in-depth comparison of three widely adopted in vitro cytotoxicity assays—MTT, AlamarBlue (Resazurin), and LDH—offering the technical insights and experimental context necessary to make an informed selection for your research needs.

The Foundational Principle: Why We Measure Cytotoxicity

Cytotoxicity assays are indispensable tools for gauging the degree to which a compound induces cell damage or death. This initial screening is fundamental in toxicology, pharmacology, and the mechanistic investigation of diseases.[5] For novel pyrazole derivatives, which may exhibit therapeutic potential, understanding their cytotoxic profile is the first step in delineating a therapeutic window and identifying promising lead candidates.[6][7][8]

A Comparative Overview of Key Cytotoxicity Assays

The choice of a cytotoxicity assay is not a one-size-fits-all decision. It hinges on several factors including the specific research question, the nature of the compound being tested, the cell type, and desired throughput. Here, we dissect three workhorse assays, each interrogating a different facet of cellular health.

Assay Principle Endpoint Measured Advantages Limitations
MTT Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.[9]Metabolic activity, indicative of cell viability.[9]Well-established, cost-effective, high-throughput compatible.[10]Endpoint assay (cells are lysed), potential for interference from colored compounds, requires a solubilization step.[11]
AlamarBlue (Resazurin) Reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by cellular reductases.[12][13]Cellular metabolic activity and viability.[12][14]Non-toxic, allows for kinetic monitoring, simple "add-and-read" protocol.[11][15][16]Can be influenced by changes in cellular redox state unrelated to viability.
LDH (Lactate Dehydrogenase) Measurement of LDH, a stable cytoplasmic enzyme, released into the culture medium upon cell membrane damage.[17][18]Cell membrane integrity, indicative of necrosis or late apoptosis.[17][18]Directly measures cell death, can be multiplexed with other viability assays.Insensitive to early apoptotic events, background LDH from serum can be a confounding factor.

Deep Dive into the Methodologies

The MTT Assay: A Classic Metabolic Indicator

The MTT assay has long been a cornerstone for assessing cell viability and proliferation. Its principle is elegant in its simplicity: metabolically active cells, through the action of mitochondrial dehydrogenases, reduce the yellow tetrazolium salt MTT to a purple formazan product.[9] The intensity of the resulting color, measured spectrophotometrically, is directly proportional to the number of viable cells.[9]

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[19]

  • Compound Treatment: Aspirate the culture medium and add fresh medium containing serial dilutions of the 1-butyl-3-methyl-1H-pyrazol-5-amine derivatives. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[19][20]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[20]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[21]

The MTT assay's reliance on mitochondrial activity makes it a robust indicator of overall cell health. However, it's crucial to be aware that compounds affecting mitochondrial respiration can lead to misleading results. Furthermore, the endpoint nature of the assay means that kinetic studies require separate plates for each time point.[11]

The AlamarBlue (Resazurin) Assay: A Non-Invasive Alternative

The AlamarBlue assay, which utilizes the redox indicator resazurin, offers a significant advantage over the MTT assay: it is non-toxic to cells.[12] This allows for continuous monitoring of cell viability over time from the same sample. In this assay, the blue and weakly fluorescent resazurin is reduced by metabolically active cells to the pink and highly fluorescent resorufin.[12][13]

Caption: Streamlined workflow of the AlamarBlue (Resazurin) assay.

  • Cell Seeding and Treatment: Follow the same initial steps as for the MTT assay.

  • Reagent Addition: Add AlamarBlue reagent (typically 10% of the culture volume) directly to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm. Alternatively, absorbance can be measured at 570 nm and 600 nm.[22]

  • (Optional) Kinetic Analysis: For time-course experiments, the plate can be returned to the incubator and read at subsequent time points.[16]

The simplicity and non-destructive nature of the AlamarBlue assay make it highly attractive for high-throughput screening and for studies where the same cell population needs to be assessed over time.[15] However, researchers should be mindful that the assay reflects the overall reducing capacity of the cell, which can be influenced by factors other than just cell number.

The LDH Assay: A Direct Measure of Cell Death

Unlike the MTT and AlamarBlue assays, which infer cytotoxicity from a decrease in metabolic activity, the LDH assay provides a more direct measure of cell death by quantifying the release of lactate dehydrogenase from cells with compromised membrane integrity.[17][18] LDH is a stable cytoplasmic enzyme that is rapidly released into the cell culture supernatant upon cell lysis.[18]

LDH_Release cluster_cell Cell cluster_extracellular Extracellular Space A Viable Cell (Intact Membrane) B LDH (cytosolic) E Damaged Cell (Compromised Membrane) A->E Membrane Damage D LDH in Supernatant B->D Release C Cytotoxic Compound (e.g., Pyrazole Derivative) C->E E->D

Caption: Mechanism of LDH release upon compound-induced cytotoxicity.

  • Cell Seeding and Treatment: Prepare the 96-well plate with cells and pyrazole derivatives as previously described. It is crucial to also prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis agent).[23]

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.[24]

  • Enzymatic Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture.[24]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[24]

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.

The LDH assay is particularly useful for distinguishing between cytotoxic mechanisms. A positive result strongly indicates necrosis or late-stage apoptosis where membrane integrity is lost.[18] A key consideration is the potential for background LDH activity from serum in the culture medium, which can be mitigated by using low-serum medium or serum-free medium during the assay period.[25]

Conclusion: Selecting the Right Tool for the Job

The evaluation of novel 1-butyl-3-methyl-1H-pyrazol-5-amine derivatives necessitates a thoughtful approach to cytotoxicity testing.

  • For initial high-throughput screening where cost and speed are priorities, the MTT assay remains a reliable choice.

  • When kinetic data is desired or when the compounds themselves might interfere with colorimetric readouts, the fluorometric and non-destructive AlamarBlue assay is a superior option.

  • To specifically investigate membrane-disrupting cytotoxic effects and to confirm cell death, the LDH assay provides a direct and mechanistically informative readout.

Ultimately, a multi-assay approach can provide the most comprehensive and robust characterization of a novel compound's cytotoxic profile. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate tools to advance their drug discovery efforts.

References

  • Bio-Rad Antibodies. (n.d.). What is alamarBlue? Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]

  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • MDPI. (2022, June 18). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, June 1). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • ResearchGate. (2013, September 15). Which is a better assay among Alamar blue and MTT? Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Cytotoxicity study of pyrazole derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • Tip Biosystems. (n.d.). MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC - PubMed Central.

Sources

The Ascendancy of Pyrazole-Based Inhibitors: A Comparative Efficacy Guide for Kinase and COX-2 Targets

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring, has emerged as a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility and efficacy across a spectrum of therapeutic targets.[1] Its unique physicochemical properties often translate to enhanced pharmacological effects and favorable pharmacokinetic profiles compared to other heterocyclic structures.[2] This guide provides a comprehensive comparison of the efficacy of pyrazole-based inhibitors against established drugs, focusing on two critical enzyme families: Janus kinases (JAKs) and cyclooxygenase-2 (COX-2). Through a detailed examination of experimental data, we will elucidate the nuances of their performance and provide a framework for their strategic application in drug discovery and development.

The JAK-STAT Signaling Axis: A Battleground for Inflammatory and Myeloproliferative Disorders

The Janus kinase/signal transducers and activators of transcription (JAK-STAT) pathway is a pivotal signaling cascade that translates extracellular cytokine and growth factor signals into transcriptional responses, governing fundamental cellular processes such as proliferation, differentiation, and immunity.[3][] Dysregulation of this pathway is a hallmark of numerous autoimmune diseases and myeloproliferative neoplasms (MPNs), making JAKs a prime therapeutic target.[3][5][6]

The Pyrazole Advantage in JAK Inhibition

Several pyrazole-containing drugs have revolutionized the treatment of these conditions.[1] Ruxolitinib, a potent and selective inhibitor of JAK1 and JAK2, was the first of its class to receive FDA approval for myelofibrosis.[7][8][9] Another pyrazole-based inhibitor, fedratinib, is also a selective JAK2 inhibitor approved for myelofibrosis.[7] This section will compare the in vitro potency and clinical efficacy of these pyrazole-based inhibitors against other prominent JAK inhibitors.

In Vitro Efficacy: A Head-to-Head Comparison of Kinase Inhibition

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. The following table summarizes the IC50 values for several pyrazole-based and other JAK inhibitors, highlighting their selectivity across the JAK family.

CompoundChemical ClassJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Ruxolitinib Pyrazole-based 2.7 - 3.3[8][10][11]2.8 - 4.5[8][10][11]>332[11]-
Fedratinib Pyrazole-based ~1053[7][9][12]>1000~405
Momelotinib Pyrimidine-based11 - 26.9[3][13]1.4 - 18[3][13]155[3]17[3]
Pacritinib Macrocycle-19 - 23[14][15]--
Baricitinib Pyrrolo[2,3-d]pyrimidine5.9[16][17]5.7[16][17]>400[16]53[16]
Upadacitinib Pyrrolo[2,3-d]pyrimidine0.043[][18][19]0.12[18][19]2.3[18][19]4.7[18][19]

Analysis: The data clearly demonstrates the high potency of pyrazole-based inhibitors. Ruxolitinib exhibits near-equal potent inhibition of JAK1 and JAK2, while Fedratinib shows remarkable selectivity for JAK2.[7][8][9][10][11][12] This selectivity can be advantageous in minimizing off-target effects. For instance, JAK3 is crucial for normal immune function, and its sparing by Fedratinib may offer a better safety profile in certain contexts.[7]

Clinical Efficacy and Safety in Myelofibrosis: A Comparative Overview

Myelofibrosis (MF) is a serious bone marrow disorder characterized by splenomegaly, debilitating symptoms, and abnormal blood cell production.[20] The following table summarizes key clinical outcomes for pyrazole-based and other JAK inhibitors in the treatment of MF.

DrugKey Clinical Trial(s)Primary Efficacy EndpointKey Safety Findings
Ruxolitinib COMFORT-I & IISuperior spleen volume reduction (>35%) vs. placebo and best available therapy.[]Anemia and thrombocytopenia are common adverse events.[]
Fedratinib JAKARTA & JAKARTA2Significant spleen volume reduction in both JAK inhibitor-naïve and previously treated patients.Risk of serious and fatal encephalopathy, including Wernicke's.[7]
Momelotinib -Demonstrated benefit in improving anemia, symptoms, and spleen volume.[21]Appears to have a superior safety profile compared to fedratinib, with a lower risk of hematologic adverse events, diarrhea, and nausea.[21]
Pacritinib PERSIST-2Efficacious in patients with thrombocytopenia.[22][23]Associated with a decreased risk of grade 3/4 anemia and thrombocytopenia compared to other JAK inhibitors.[17][24]

Analysis: Pyrazole-based inhibitors, Ruxolitinib and Fedratinib, have demonstrated significant efficacy in reducing spleen size and improving symptoms in myelofibrosis patients.[][7] However, they are associated with hematological toxicities.[] Momelotinib and Pacritinib appear to offer advantages in terms of safety, particularly regarding anemia and thrombocytopenia, respectively.[17][21][24]

Targeting Inflammation: The Role of Pyrazole-Based COX-2 Inhibitors

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[25] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and upregulated during inflammation.[25] Selective COX-2 inhibitors were developed to provide anti-inflammatory and analgesic effects with reduced gastrointestinal side effects compared to non-selective NSAIDs.

Celecoxib: A Pyrazole-Containing COX-2 Selective Inhibitor

Celecoxib, a pyrazole-based compound, is a well-established selective COX-2 inhibitor.[24][26] Its efficacy and safety are often compared to other selective and non-selective NSAIDs.

In Vitro Selectivity of COX-2 Inhibitors

The ratio of IC50 values for COX-1 and COX-2 is a key indicator of a drug's selectivity. A higher ratio signifies greater selectivity for COX-2.

CompoundChemical ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Celecoxib Pyrazole-based ~2.8~0.04[24][26]~70
Etoricoxib Pyridine-based~10.2~0.03[27]~344[27]

Analysis: While both celecoxib and etoricoxib are selective for COX-2, etoricoxib exhibits a significantly higher in vitro selectivity ratio.[27] This enhanced selectivity is attributed to its ability to bind more tightly to the active site of the COX-2 enzyme.

Experimental Methodologies: A Guide to Key Assays

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the IC50 of a compound against a specific kinase.

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically quantified using a radioactive (32P-ATP) or non-radioactive (e.g., fluorescence-based) method.

Step-by-Step Protocol:

  • Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl2, ATP, and a substrate peptide.

  • Enzyme and Inhibitor Incubation: The purified kinase enzyme is pre-incubated with varying concentrations of the test compound (inhibitor) for a defined period.

  • Initiate Reaction: The kinase reaction is initiated by the addition of the ATP/substrate mixture.

  • Incubate: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • Terminate Reaction: The reaction is stopped by the addition of a stop solution (e.g., EDTA).

  • Quantify Phosphorylation: The amount of phosphorylated substrate is measured. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used in vivo model to evaluate the efficacy of anti-inflammatory compounds.[28][29][30]

Principle: Immunization of susceptible strains of mice with type II collagen emulsified in Freund's adjuvant induces an autoimmune response that leads to the development of arthritis, mimicking many features of human rheumatoid arthritis.[28][29]

Step-by-Step Protocol:

  • Animal Selection: Use a susceptible mouse strain, such as DBA/1J.[29]

  • Immunization:

    • Prepare an emulsion of type II collagen (e.g., bovine or chicken) and Complete Freund's Adjuvant (CFA).

    • Inject the emulsion intradermally at the base of the tail of the mice on day 0.

  • Booster Immunization: On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Arthritis Assessment:

    • Beginning around day 24, monitor the mice daily for the onset and severity of arthritis.

    • Score each paw based on a scale that assesses erythema and swelling (e.g., 0 = no swelling, 4 = severe swelling and ankylosis).[29]

  • Treatment:

    • Once arthritis is established, begin treatment with the test compound (e.g., pyrazole-based inhibitor) or vehicle control.

    • Administer the compounds daily via an appropriate route (e.g., oral gavage).

  • Efficacy Evaluation:

    • Continue to monitor and score arthritis severity throughout the treatment period.

    • At the end of the study, collect tissues (e.g., paws, serum) for histological analysis of joint inflammation and damage, and for measuring biomarkers of inflammation.

Visualizing the Mechanisms: Signaling Pathways and Workflows

JAK-STAT Signaling Pathway and Points of Inhibition

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK JAK Receptor->JAK Recruitment & Activation JAK->Receptor Phosphorylation JAK->JAK STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active Dimerization Nucleus Nucleus STAT_active->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Transcriptional Regulation Inhibitor Pyrazole-based JAK Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrazole-based JAK inhibitors.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow cluster_setup Model Induction cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Immunization Day 0: Primary Immunization (Collagen + CFA) Booster Day 21: Booster Immunization (Collagen + IFA) Immunization->Booster Onset Day 24-28: Onset of Arthritis Booster->Onset Grouping Randomize into Treatment Groups (Vehicle, Pyrazole Inhibitor, Existing Drug) Onset->Grouping Dosing Daily Dosing Grouping->Dosing Scoring Clinical Scoring of Arthritis (2-3 times/week) Dosing->Scoring Termination Study Termination Scoring->Termination Histology Histopathology of Joints Termination->Histology Biomarkers Biomarker Analysis (Serum) Termination->Biomarkers Data Data Analysis & Comparison Histology->Data Biomarkers->Data

Caption: Workflow for evaluating the in vivo efficacy of pyrazole-based inhibitors in a CIA mouse model.

Conclusion: The Enduring Potential of the Pyrazole Scaffold

This guide has provided a comparative analysis of pyrazole-based inhibitors against existing drugs targeting the JAK and COX-2 enzymes. The experimental data underscores the high potency and, in some cases, enhanced selectivity of pyrazole-containing compounds. While clinical efficacy is well-established, ongoing research continues to refine their safety profiles and expand their therapeutic applications. The versatility of the pyrazole scaffold ensures its continued prominence in the design of novel, highly effective therapeutic agents. For researchers and drug development professionals, a deep understanding of the structure-activity relationships and comparative efficacy of these inhibitors is paramount for advancing the next generation of targeted therapies.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • COX Inhibitors - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia. (2011). Blood, 118(24), 6479-6489.
  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. (2011).
  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice - Chondrex, Inc. (n.d.). Retrieved from [Link]

  • Comparative efficacy and hematologic safety of different dosages of JAK inhibitors in the treatment of myelofibrosis: a network meta-analysis. (2024). Frontiers in Oncology, 14, 1403967.
  • Fedratinib in myelofibrosis. (2020).
  • Quantitative measurement of activity of JAK-STAT signaling pathways in blood samples and immune cells to predict inn
  • In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). (2018). The Journal of Pharmacology and Experimental Therapeutics, 366(3), 569-583.
  • Baricitinib: From Rheumatoid Arthritis to COVID-19. (2022).
  • Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis. (2023).
  • IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. - ResearchGate. (n.d.). Retrieved from [Link]

  • Study Compares Safety Profile of 2 JAK Inhibitors in Patients With Myelofibrosis. (2023). Retrieved from [Link]

  • Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib. (2022). International Journal of Molecular Sciences, 23(18), 10567.
  • Clinical pharmacology of etoricoxib: a novel selective COX2 inhibitor. (2003). Current Medical Research and Opinion, 19(6), 525-534.
  • (PDF) Jaktinib (JAK1/2 inhibitor): A momelotinib derivative with similar activity and optimized dosing schedule. (n.d.). Retrieved from [Link]

  • The Jak1/2 inhibitor, momelotinib, inhibits Alk2, decreases hepcidin production and ameliorates anemia of chronic disease (ACD) in rodents. (2015). Blood, 126(23), 83.
  • Fedratinib in 2025 and beyond: indications and future applications. (2025). Blood Advances, 9(1), 236-246.
  • Characterization of etoricoxib, a novel, selective COX-2 inhibitor. (2002). The Journal of Clinical Pharmacology, 42(1), 70-78.
  • Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. (2015). Bio-protocol, 5(17), e1565.
  • A JAK Inhibitor for Treatment of Rheumatoid Arthritis: The Baricitinib Experience. (2023). Pharmaceuticals, 16(2), 297.
  • Ruxolitinib: A New JAK1/2 Inhibitor That Offers Promising Options for Treatment of Myelofibrosis | Request PDF. (n.d.). Retrieved from [Link]

  • Pacritinib Is One Option for Patients with Myelofibrosis and Anemia. (2023). ASH Clinical News.
  • Momelotinib is an ATP-competitive JAK1/JAK2 Inhibitor for Myelofibrosis Research. (2023). Retrieved from [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). Molecules, 27(21), 7242.
  • Collagen-induced arthritis. (2014). Methods in Molecular Biology, 1193, 1-13.
  • JAK2 Inhibitor, Fedratinib, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells. (2021). International Journal of Molecular Sciences, 22(11), 5897.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(21), 2011-2032.
  • Mechanism of JAK Inhibitors and a Review of Ruxolitinib. (2019). Retrieved from [Link]

  • Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors. (2003). Journal of Medicinal Chemistry, 46(24), 5214-5224.
  • Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib. (2024). Retrieved from [Link]

  • (PDF) Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. (n.d.). Retrieved from [Link]

  • Mechanism of Action | OJJAARA (momelotinib) | For HCPs. (n.d.). Retrieved from [Link]

  • A Jak1/2 inhibitor, baricitinib, inhibits osteoclastogenesis by suppressing RANKL expression in osteoblasts in vitro. (2018). PloS One, 13(7), e0201227.
  • JAK1 inhibitor Rinvoq (upadacitinib) approved by the FDA in the United States. (2019). Retrieved from [Link]

  • JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice. (2015). Oncotarget, 6(32), 33532-33547.
  • The efficacy of pacritinib in patients with myelofibrosis who have both thrombocytopenia and anemia. (2024). VJHemOnc.
  • Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family. (2021). International Journal of Molecular Sciences, 23(1), 213.
  • JAK-STAT Pathway Inhibition and their Implications in COVID-19 Therapy. (2022). Current Pharmaceutical Design, 28(19), 1563-1574.
  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (2023). Signal Transduction and Targeted Therapy, 8(1), 1-28.
  • Pharmacological Inhibition of JAK/STAT Signaling By Tofacitinib Prevents Experimental Organ Fibrosis: Novel Therapy for Systemic Sclerosis. (2017).
  • Upadacitinib: Mechanism of action, clinical and translational science. (2023).

Sources

Safety Operating Guide

Navigating the Disposal of 1-butyl-3-methyl-1H-pyrazol-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-butyl-3-methyl-1H-pyrazol-5-amine, a substituted pyrazole amine. By understanding the chemical's characteristics and adhering to established safety procedures, researchers can minimize risks and ensure compliance with regulatory standards.

The disposal of any chemical substance necessitates a thorough understanding of its potential hazards. For many pyrazole derivatives, this includes risks of skin and eye irritation, as well as potential acute oral toxicity.[1][2][3] Therefore, the procedures outlined below are designed to address these hazards and provide a clear, step-by-step process for the safe handling and disposal of 1-butyl-3-methyl-1H-pyrazol-5-amine.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment is paramount. While a specific Safety Data Sheet (SDS) for 1-butyl-3-methyl-1H-pyrazol-5-amine should always be consulted first, data from structurally similar compounds indicate that this chemical should be handled as a hazardous substance.[1][4][5]

Key Hazards of Structurally Similar Pyrazole Amines:

  • Skin Irritation: Causes skin irritation.[1][2][3][6]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][6]

  • Acute Oral Toxicity: May be harmful if swallowed.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

Due to these potential hazards, the following PPE is mandatory when handling 1-butyl-3-methyl-1H-pyrazol-5-amine and its waste:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.[2][7]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and accidental contact, preventing serious irritation.[2]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.[7]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of any dusts or vapors, which may cause respiratory irritation.[1][2]

II. Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation and containerization of chemical waste are critical to prevent hazardous reactions and ensure safe disposal.[7]

Step 1: Waste Identification and Classification

  • All waste containing 1-butyl-3-methyl-1H-pyrazol-5-amine must be classified as hazardous chemical waste.[8] Do not dispose of this chemical down the drain or in regular trash.[8][9]

Step 2: Selecting the Appropriate Waste Container

  • Use a designated, leak-proof, and chemically compatible container for collecting waste.[10] The container must have a secure screw-top cap.[7]

Step 3: Labeling the Waste Container

  • Label the container clearly with "Hazardous Waste" and the full chemical name: "1-butyl-3-methyl-1H-pyrazol-5-amine".[7] Include the date of initial waste accumulation.

Step 4: Waste Collection

  • Solid Waste: Collect unused or waste 1-butyl-3-methyl-1H-pyrazol-5-amine powder in the labeled hazardous waste container.[11]

  • Liquid Waste: Collect solutions containing 1-butyl-3-methyl-1H-pyrazol-5-amine in a separate, labeled liquid hazardous waste container.[11] Do not mix with other incompatible waste streams.[7][12]

  • Contaminated Materials: Any materials, such as pipette tips, weigh boats, or paper towels, that are contaminated with 1-butyl-3-methyl-1H-pyrazol-5-amine should be placed in the solid hazardous waste container.

III. On-Site Management and Storage

Proper storage of hazardous waste is crucial to maintain a safe laboratory environment.

  • Storage Location: Store the sealed hazardous waste container in a designated satellite accumulation area near the point of generation.[10]

  • Segregation: Ensure the container is segregated from incompatible materials, such as strong oxidizing agents and acids.[1][7]

  • Ventilation: Store the waste in a well-ventilated area.[1][7]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-butyl-3-methyl-1H-pyrazol-5-amine.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of Waste assess Assess Hazards (Consult SDS) start->assess ppe Don Appropriate PPE assess->ppe classify Classify as Hazardous Waste ppe->classify container Select & Label Approved Container classify->container solid Solid Waste Collection container->solid liquid Liquid Waste Collection container->liquid contaminated Contaminated Materials Collection container->contaminated storage Store in Designated Satellite Area solid->storage liquid->storage contaminated->storage segregate Segregate from Incompatibles storage->segregate pickup Arrange for EHS Pickup segregate->pickup end End: Document & Dispose via Approved Vendor pickup->end

Sources

A Senior Application Scientist's Guide to the Safe Handling of 1-butyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risk Profile

Based on data from similar chemical structures, 1-butyl-3-methyl-1H-pyrazol-5-amine should be handled as a substance with the potential for the following hazards:

  • Acute Oral Toxicity : Many analogous compounds are harmful if swallowed[1][2][3].

  • Serious Eye Irritation : This is a consistent hazard across related pyrazole compounds[1][2][3][4].

  • Skin Irritation : Contact with skin may cause irritation[2][4].

  • Respiratory Irritation : Inhalation of dust or vapors may lead to respiratory tract irritation[2][4].

It is a prudent laboratory practice to treat all new or not fully characterized substances as potentially toxic[5]. Therefore, minimizing exposure through all routes—inhalation, ingestion, and dermal contact—is paramount.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for various laboratory operations involving 1-butyl-3-methyl-1H-pyrazol-5-amine.

Operation Minimum PPE Requirement Rationale
Weighing and Aliquoting (Solid) Disposable Nitrile Gloves (double-gloved), Safety Goggles, Lab Coat, N95 RespiratorTo prevent inhalation of fine particles and dermal/ocular contact.
Dissolution and Solution Handling Disposable Nitrile Gloves, Safety Goggles, Lab CoatTo protect against splashes and direct skin contact.
Reaction Setup and Monitoring Disposable Nitrile Gloves, Safety Goggles, Lab CoatStandard protection for handling chemical reagents.
Work-up and Purification Disposable Nitrile Gloves, Safety Goggles, Lab Coat, Chemical-Resistant ApronIncreased potential for splashes and spills during extraction and chromatography.

Key Considerations for PPE Selection and Use:

  • Gloves : Always wear disposable, powder-free nitrile gloves. For extended operations or when handling larger quantities, consider double-gloving. Change gloves every 30 to 60 minutes or immediately if you suspect contamination[6].

  • Eye Protection : Chemical splash goggles are mandatory at all times[7].

  • Lab Coat : A full-length, long-sleeved lab coat should always be worn and kept fastened[7].

  • Respiratory Protection : When handling the solid material outside of a certified chemical fume hood, a surgical N-95 respirator is recommended to protect against inhalation of airborne particles[8].

Procedural Guidance for Safe Handling

Adherence to standardized procedures is critical for minimizing risk. The following workflow illustrates the decision-making process for ensuring safe handling at each stage of your experiment.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Assess Hazards of 1-butyl-3-methyl-1H-pyrazol-5-amine and all other reagents B Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B Based on SDS of analogs C Weigh Solid in Fume Hood or Ventilated Enclosure B->C Proceed to Handling D Handle Solutions in Chemical Fume Hood C->D E Segregate Waste: Solid, Liquid (Halogenated/Non-halogenated) D->E After Experiment F Label Waste Containers Clearly E->F G Dispose via Certified Waste Management Service F->G

Caption: Decision workflow for handling 1-butyl-3-methyl-1H-pyrazol-5-amine.

Step-by-Step Handling Protocol:
  • Preparation : Before handling the chemical, ensure you are in a well-ventilated area, preferably a certified chemical fume hood[9][10]. Don all required PPE as outlined in the table above.

  • Weighing : If possible, weigh the solid material directly within the fume hood. If a balance inside a hood is unavailable, use a ventilated balance enclosure. Minimize the creation of dust.

  • Dissolution : Add solvents to the solid slowly to avoid splashing.

  • During the Reaction : Keep the reaction vessel clearly labeled and within the fume hood.

  • After Handling : Thoroughly wash your hands and any exposed skin with soap and water[2][4].

Emergency Procedures: Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

Scenario Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing[1][9].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][4][9].
Inhalation Move the affected person to fresh air. If they feel unwell, seek medical attention[2][4].
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][9].
Spill For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal. Ensure you are wearing appropriate PPE during cleanup[1].

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle. All waste containing 1-butyl-3-methyl-1H-pyrazol-5-amine must be treated as hazardous.

Waste Segregation and Disposal Protocol:

  • Solid Waste : Collect any unused solid and contaminated materials (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container.

  • Liquid Waste : Segregate liquid waste into halogenated and non-halogenated streams, as per your institution's guidelines.

  • Container Disposal : Empty containers should be rinsed three times with a suitable solvent. The rinsate should be collected as hazardous waste.

  • Final Disposal : All waste must be disposed of through your institution's approved hazardous waste disposal program[2][4]. Do not discharge to the sewer or environment[4].

By integrating these safety protocols into your daily laboratory operations, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • Safety Data Sheet for a related pyrazole compound. (URL not specified in search results)
  • ACS Publications. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. [Link]

  • PubChem. 5-Amino-3-methyl-1-phenylpyrazole. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • National Center for Biotechnology Information. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Cole-Parmer. Material Safety Data Sheet. [Link]

  • Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide. [Link]

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). [URL not specified in search results]
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. [Link]

  • National Institute for Occupational Safety and Health. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.